Bromocriptine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(6aR,9R)-5-bromo-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40BrN5O5/c1-16(2)12-24-29(40)37-11-7-10-25(37)32(42)38(24)30(41)31(43-32,17(3)4)35-28(39)18-13-20-19-8-6-9-22-26(19)21(27(33)34-22)14-23(20)36(5)15-18/h6,8-9,13,16-18,23-25,34,42H,7,10-12,14-15H2,1-5H3,(H,35,39)/t18-,23-,24+,25+,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVBMTJYIDMWIL-AYFBDAFISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CN(C5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@H]4CN([C@@H]5CC6=C(NC7=CC=CC(=C67)C5=C4)Br)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40BrN5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
22260-51-1 (mesylate (salt)) | |
| Record name | Bromocriptine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025614033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1022687 | |
| Record name | Bromocriptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bromocriptine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015331 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.58e-02 g/L | |
| Record name | Bromocriptine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015331 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25614-03-3 | |
| Record name | (+)-Bromocriptine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25614-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromocriptine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025614033 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromocriptine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01200 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bromocriptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromocriptine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.829 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BROMOCRIPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A64E3G5ZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bromocriptine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015331 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215-218 | |
| Record name | Bromocriptine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01200 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Discovery and Synthesis of Bromocriptine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromocriptine, a semi-synthetic ergot alkaloid derivative, has been a cornerstone in the treatment of various endocrine and neurological disorders for decades. Its discovery marked a significant milestone in understanding the role of dopamine in physiological processes. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development and research. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to offer a comprehensive resource.
Discovery and Development
This compound was discovered by a team of scientists at Sandoz (now Novartis) in 1965, with its first scientific publication appearing in 1968.[1] The journey to its discovery began with the exploration of ergot alkaloids, compounds produced by the fungus Claviceps purpurea, which grows on rye.[2][3] Scientists at Sandoz were investigating the pharmacological properties of these natural products and sought to create semi-synthetic derivatives with improved therapeutic profiles.
The key breakthrough came from the chemical modification of α-ergocryptine, a naturally occurring ergot alkaloid.[2] By introducing a bromine atom at the C2 position of the indole nucleus of α-ergocryptine, the researchers created 2-bromo-α-ergocryptine, which was later named this compound.[4] This modification significantly enhanced its dopamine agonist activity while reducing the undesirable side effects associated with other ergot alkaloids. This compound was first marketed under the brand name Parlodel and received its first patent in 1968, with medical approval following in 1975.
Chemical Synthesis
The synthesis of this compound is a semi-synthetic process starting from the natural ergot alkaloid, α-ergocryptine. The pivotal step in the synthesis is the regioselective bromination of the indole ring of α-ergocryptine. The final step involves the formation of the mesylate salt to improve its solubility and bioavailability.
Synthesis Pathway
The overall synthetic scheme for this compound mesylate is presented below.
References
- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G alpha (i) signalling events | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gi alpha subunit - Wikipedia [en.wikipedia.org]
- 4. Gαi protein subunit: A step toward understanding its non-canonical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure of Bromocriptine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, pharmacological properties, and signaling mechanisms of bromocriptine and its key analogs. The information is presented to facilitate comparative analysis and support research and development efforts in dopamine receptor-targeted therapeutics.
Molecular Structure of this compound
This compound is a semisynthetic ergot alkaloid derivative, characterized by a complex pentacyclic ergoline ring system.[1] Its chemical formula is C₃₂H₄₀BrN₅O₅, with a molecular weight of 654.60 g/mol .[1][2] The core structure is derived from the natural ergot alkaloid, ergocryptine, through a bromination process.[1] The key structural features include a bromine atom at the C2 position of the indole nucleus, an isobutyl group, and an isopropyl group within its tripeptide-like moiety.[3]
The specific stereochemistry of its six chiral centers is crucial for its biological activity and is inherited from its natural precursor, α-ergocryptine. This compound is typically used as this compound mesylate, a salt form that enhances its stability.
Caption: Molecular Structure of this compound.
Molecular Structures of this compound Analogs
Several key analogs of this compound, also derived from the ergoline scaffold, have been developed. These compounds exhibit different substituent groups, which in turn modify their receptor binding profiles and clinical applications.
-
Lisuride: This analog is structurally very similar to this compound but lacks the bulky tripeptide-like side chain. Instead, it features a diethylurea group. Its chemical formula is C₂₀H₂₆N₄O.
-
Pergolide: Pergolide is distinguished by a methylthiomethyl group at the C8 position and a propyl group at the N6 position of the ergoline ring. Its chemical formula is C₁₉H₂₆N₂S.
-
Cabergoline: Cabergoline features a long side chain at the C8 position containing a urea moiety and a dimethylaminopropyl group. It also has an allyl group at the N6 position. Its chemical formula is C₂₆H₃₇N₅O₂.
-
Terguride: Terguride is a dihydrogenated derivative of lisuride. Its chemical formula is C₂₀H₂₈N₄O.
Quantitative Pharmacological Data
The primary mechanism of action for this compound and its analogs is through their interaction with dopamine receptors, particularly the D2 subtype. However, they also exhibit varying affinities for other dopamine receptor subtypes as well as for serotonin and adrenergic receptors.
Table 1: Comparative Binding Affinities (Ki, nM) of this compound and Analogs for Dopamine Receptors
| Compound | D1 Receptor | D2 Receptor | D3 Receptor | D4 Receptor | D5 Receptor |
| This compound | ~440 | ~8 | ~5 | ~290 | ~450 |
| Lisuride | - | - | - | - | - |
| Pergolide | - | - | - | - | - |
| Cabergoline | High | Very High | High | - | - |
Data for Lisuride, Pergolide, and Cabergoline at all subtypes were not consistently available in the searched literature. Cabergoline is noted to have a much higher affinity for the D2 receptor than for the D1 receptor.
Table 2: Receptor Selectivity Ratios
| Compound | Ki(D1)/Ki(D2) Ratio | Ki(D3)/Ki(D2) Ratio |
| This compound | 60 | 5.4 |
| Lisuride | 23 | 0.4 |
| Pergolide | 67 | 1 |
Experimental Protocols
The quantitative data presented above are primarily determined through radioligand binding assays and functional assays.
Radioligand Binding Assay (Competition)
This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest are prepared.
-
Assay Setup: The assay is conducted in a 96-well plate format.
-
Total Binding Wells: Contain the cell membranes and a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone).
-
Non-specific Binding Wells: Contain the same components as the total binding wells plus a high concentration of an unlabeled antagonist (e.g., haloperidol) to saturate all specific binding sites.
-
Competition Wells: Contain the cell membranes, the radioligand, and serial dilutions of the test compound.
-
-
Incubation: The plate is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.
-
Radioactivity Counting: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a liquid scintillation counter.
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the log concentration of the test compound to generate a sigmoidal competition curve.
-
Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
The Ki value (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Caption: Workflow for a Radioligand Binding Assay.
cAMP Functional Assay
This assay determines the functional activity of a compound (agonist or antagonist) by measuring its effect on the intracellular second messenger, cyclic adenosine monophosphate (cAMP). For D2-like receptors, which are coupled to Gi proteins, agonist activation leads to an inhibition of adenylyl cyclase and a decrease in cAMP levels.
Methodology:
-
Cell Plating: Cells expressing the D2 receptor are plated in a multi-well plate and allowed to adhere overnight.
-
Pre-incubation: The cell culture medium is replaced with a serum-free medium, and the cells are pre-incubated.
-
Compound Addition: The test compound is added at various concentrations. To measure the inhibition of cAMP production, cells are often stimulated with forskolin, a direct activator of adenylyl cyclase.
-
Incubation: The cells are incubated for a specific period to allow for changes in intracellular cAMP levels.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then quantified using a commercially available kit, often based on competitive immunoassays (e.g., HTRF or ELISA).
-
Data Analysis: The cAMP levels are plotted against the log concentration of the test compound to generate a dose-response curve, from which potency (EC₅₀ or IC₅₀) and efficacy can be determined.
Signaling Pathways
D2 Dopamine Receptor-Mediated Signaling
This compound's primary therapeutic effects are mediated through its agonist activity at D2 dopamine receptors. This receptor is a G-protein coupled receptor (GPCR) that couples to inhibitory Gi/o proteins.
The activation of the D2 receptor by this compound initiates the following cascade:
-
The Gi/o protein is activated, leading to the dissociation of its α and βγ subunits.
-
The Gαi subunit directly inhibits the enzyme adenylyl cyclase.
-
The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cAMP.
-
Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA).
-
This cascade can also lead to the inhibition of calcium influx through voltage-gated calcium channels.
Caption: D2 Dopamine Receptor Signaling Pathway.
Dopamine Receptor-Independent Signaling
Recent studies have revealed that this compound can also exert cytoprotective and antioxidant effects through a pathway independent of dopamine receptor activation. This pathway involves the activation of the PI3K/Akt signaling cascade and the transcription factor Nrf2.
-
This compound activates the PI3K/Akt pathway.
-
Activated Akt promotes the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2).
-
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.
-
This leads to the increased expression of protective enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), which helps to mitigate oxidative stress.
References
An In-depth Technical Guide to the Mechanism of Action of Bromocriptine on Dopamine D2 Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bromocriptine, an ergot alkaloid derivative, is a potent dopamine D2 receptor (D2R) agonist with significant therapeutic applications in a range of disorders, including Parkinson's disease, hyperprolactinemia, and type 2 diabetes.[1] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound at the D2R. It delves into the specifics of its binding affinity, downstream signaling pathways, G-protein coupling, and the emerging concept of biased agonism. Detailed experimental protocols for key assays used to characterize these interactions are provided, along with a summary of quantitative data and visual representations of the core signaling and experimental workflows. This document is intended to serve as a detailed resource for researchers and professionals involved in dopamine receptor pharmacology and drug development.
Introduction
The dopamine D2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a critical mediator of dopaminergic signaling in the central nervous system and periphery.[2] Its activation is implicated in the regulation of motor control, hormone secretion, and cognitive functions. This compound exerts its therapeutic effects primarily through its high-affinity binding and agonist activity at the D2R.[3] Understanding the precise mechanism of action of this compound is crucial for optimizing its therapeutic use and for the development of novel D2R-targeting ligands with improved efficacy and side-effect profiles.
This compound's Interaction with the Dopamine D2 Receptor
Binding Affinity and Structural Basis
This compound exhibits high affinity for the dopamine D2 receptor. Quantitative analysis of its binding properties is typically performed using radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by this compound, allowing for the determination of its inhibitory constant (Ki).
Table 1: Binding Affinity of this compound at Dopamine Receptor Subtypes
| Receptor Subtype | Ki (nM) | Reference Compound | Cell Line |
| D2 | 2.5 | [3H]Spiperone | CHO |
| D3 | 19 | [3H]Spiperone | CHO |
| D1 | >1000 | [3H]SCH23390 | CHO |
Note: Ki values can vary depending on the experimental conditions, including the radioligand and cell line used.
The structural basis for the high-affinity interaction of this compound with the D2R has been elucidated through cryogenic electron microscopy (cryo-EM). The structure of the this compound-bound D2R in complex with its cognate G-protein (Gi) has been resolved (PDB ID: 7JVR), revealing key molecular interactions within the receptor's binding pocket.[4][5] These structural insights provide a molecular blueprint for understanding this compound's agonistic activity and for the rational design of novel D2R ligands.
G-Protein Coupling and Downstream Signaling
Upon binding to the D2R, this compound stabilizes a receptor conformation that promotes the activation of inhibitory G-proteins of the Gi/o family. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, initiating downstream signaling cascades.
The primary downstream effector of D2R activation is adenylyl cyclase. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways.
Caption: D2R G-protein signaling pathway activated by this compound.
In addition to the inhibition of adenylyl cyclase, D2R activation by this compound can also lead to the modulation of other signaling pathways, including the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, primarily through the action of the Gβγ subunits. Furthermore, D2R activation can influence the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Biased Agonism
Recent research has highlighted the concept of "biased agonism" or "functional selectivity," where a ligand can preferentially activate one signaling pathway over another at the same receptor. This compound has been shown to exhibit biased agonism at the D2R, demonstrating a preference for G-protein-dependent signaling over β-arrestin-mediated pathways.
β-arrestins are intracellular proteins that play a key role in the desensitization and internalization of GPCRs. Upon agonist binding and receptor phosphorylation by G-protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor, sterically hindering further G-protein coupling and initiating receptor endocytosis. In addition to their role in desensitization, β-arrestins can also act as signal transducers, initiating G-protein-independent signaling cascades.
Studies using Bioluminescence Resonance Energy Transfer (BRET) assays have shown that while this compound is a potent agonist for G-protein activation, it is a partial agonist for β-arrestin2 recruitment to the D2R. This bias towards G-protein signaling may contribute to its specific therapeutic profile and could be a key factor in the development of future D2R ligands with improved therapeutic windows.
Caption: Biased agonism of this compound at the D2 receptor.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the interaction of this compound with the D2R.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the D2 receptor.
Principle: This competitive binding assay measures the ability of unlabeled this compound to displace a radiolabeled ligand (e.g., [3H]-spiperone) from the D2 receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2).
-
A fixed concentration of radioligand (e.g., [3H]-spiperone at a concentration near its Kd).
-
Increasing concentrations of unlabeled this compound.
-
Cell membrane preparation.
-
-
To determine non-specific binding, a separate set of wells should contain the radioligand and a high concentration of a non-radiolabeled D2R antagonist (e.g., haloperidol).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Caption: Experimental workflow for a D2R radioligand binding assay.
cAMP Accumulation Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound in inhibiting adenylyl cyclase activity.
Principle: This assay measures the ability of this compound to inhibit the forskolin-stimulated accumulation of cAMP in cells expressing the D2 receptor. Forskolin is a direct activator of adenylyl cyclase, and the inhibitory effect of this compound on cAMP levels reflects its agonistic activity at the Gi/o-coupled D2R.
Methodology:
-
Cell Culture and Plating:
-
Culture cells stably expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Add increasing concentrations of this compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
cAMP Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP levels using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample from the standard curve.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
-
β-Arrestin Recruitment Assay
Objective: To measure the recruitment of β-arrestin2 to the D2 receptor upon stimulation with this compound.
Principle: This assay often utilizes Bioluminescence Resonance Energy Transfer (BRET) to monitor the interaction between the D2 receptor and β-arrestin2 in living cells. The D2 receptor is tagged with a BRET donor (e.g., Renilla luciferase, Rluc), and β-arrestin2 is tagged with a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced proximity of the two proteins, energy is transferred from the donor to the acceptor, resulting in a measurable BRET signal.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) in an appropriate medium.
-
Co-transfect the cells with plasmids encoding the D2R-Rluc fusion protein and the YFP-β-arrestin2 fusion protein.
-
-
Assay Procedure:
-
Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Wash the cells with assay buffer.
-
Add increasing concentrations of this compound to the wells.
-
Incubate the plate at 37°C for a specified time.
-
-
BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the light emission at two different wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the change in BRET ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for β-arrestin2 recruitment.
-
ERK1/2 Phosphorylation Assay
Objective: To assess the activation of the ERK1/2 signaling pathway downstream of D2 receptor activation by this compound.
Principle: This assay measures the level of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates following stimulation with this compound. An increase in p-ERK1/2 indicates the activation of the MAPK cascade.
Methodology:
-
Cell Culture and Stimulation:
-
Culture cells expressing the D2 receptor in a suitable medium.
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Stimulate the cells with various concentrations of this compound for a specific time period (e.g., 5-15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for p-ERK1/2.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK1/2 and total ERK1/2.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample.
-
Plot the fold-change in p-ERK1/2 levels against the logarithm of the this compound concentration to generate a dose-response curve.
-
Quantitative Data Summary
The following table summarizes the quantitative pharmacological data for this compound at the dopamine D2 receptor across different signaling pathways.
Table 2: Functional Potency and Efficacy of this compound at the D2 Receptor
| Signaling Pathway | Assay Type | Potency (EC50/IC50) | Efficacy (Emax) | Reference |
| G-Protein Activation (Gαi1) | BRET | 103.8 nM | 60.0% (vs. Dopamine) | |
| cAMP Inhibition | HTRF/ELISA | ~40 nM | Partial to Full Agonist | |
| β-Arrestin2 Recruitment | BRET | >1000 nM | Partial Agonist | |
| ERK1/2 Phosphorylation | Western Blot | Varies | Agonist |
Note: EC50 and Emax values can vary significantly depending on the specific assay conditions and cell line used.
Conclusion
This compound's mechanism of action at the dopamine D2 receptor is multifaceted, characterized by high-affinity binding, potent G-protein activation leading to the inhibition of adenylyl cyclase, and a notable bias away from the β-arrestin signaling pathway. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the pharmacology of this compound and to design novel D2R-targeted therapeutics with enhanced efficacy and improved safety profiles. The structural and functional insights into this compound's interaction with the D2R continue to inform our understanding of dopaminergic signaling and its role in health and disease.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Insights into this compound Binding to GPCRs Within Histamine-Linked Signaling Networks: Network Pharmacology, Pharmacophore Modeling, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7jvr - Cryo-EM structure of this compound-bound dopamine receptor 2 in complex with Gi protein - Summary - Protein Data Bank Japan [pdbj.org]
- 5. rcsb.org [rcsb.org]
The Affinity of Bromocriptine for Serotonin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocriptine, a semi-synthetic ergot alkaloid derivative, is a well-established dopamine D2 receptor agonist.[1] Its therapeutic applications span a range of conditions, including Parkinson's disease, hyperprolactinemia, and acromegaly.[2][3][4] However, its pharmacological profile is complex, extending beyond the dopaminergic system to encompass a significant interaction with various serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes.[1] Understanding the binding affinity of this compound for these serotonin receptors is crucial for elucidating its complete mechanism of action, predicting potential off-target effects, and guiding the development of more selective therapeutic agents. This technical guide provides an in-depth overview of the binding affinity of this compound for serotonin receptors, detailed experimental protocols for assessing such interactions, and a visual representation of the associated signaling pathways.
Data Presentation: this compound Binding Affinity for Serotonin Receptors
The binding affinity of this compound for various human serotonin receptor subtypes has been characterized through radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that occupies 50% of the receptors in the presence of a radiolabeled ligand. A lower Ki value indicates a higher binding affinity.
The following table summarizes the available quantitative data on the binding affinity of this compound for several 5-HT receptor subtypes.
| Receptor Subtype | Ki (nM) | Functional Activity | Reference |
| 5-HT1A | 12.6 | Agonist | |
| 5-HT1B | 48.9 | Agonist | |
| 5-HT1D | 5 | Agonist | |
| 5-HT2A | 10.7 | Agonist | |
| 5-HT2B | 50.1 | Partial Agonist | |
| 5-HT2C | 128.8 | Agonist | |
| 5-HT7 | - | Inactivates |
Note: The functional activity is based on findings from various in vitro and in vivo studies and may be context-dependent.
Experimental Protocols: Radioligand Binding Assay
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. The general principle involves the competition between a radiolabeled ligand (the "hot" ligand) and an unlabeled test compound (the "cold" ligand, in this case, this compound) for binding to the receptor of interest.
General Protocol for Radioligand Competition Binding Assay
This protocol provides a generalized framework for a radioligand competition binding assay. Specific parameters such as radioligand, incubation time, and temperature should be optimized for each receptor subtype.
1. Membrane Preparation:
-
Culture cells expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer or a polytron.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable buffer, determine the protein concentration (e.g., using a BCA or Bradford assay), and store at -80°C in aliquots.
2. Binding Assay:
-
In a 96-well microplate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the competing ligand (this compound).
-
Total Binding wells: Add a known concentration of the radioligand and assay buffer.
-
Non-specific Binding wells: Add the radioligand and a high concentration of a known, non-radioactive ligand for the same receptor to saturate the specific binding sites.
-
Competition wells: Add the radioligand and varying concentrations of this compound.
-
Add the prepared cell membranes to all wells to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
3. Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Specific Protocol Example: 5-HT2A Receptor Binding Assay
-
Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2
-
Incubation: 60 minutes at 37°C
-
Non-specific determinant: 10 µM Mianserin or another suitable 5-HT2A antagonist
Specific Protocol Example: 5-HT1A Receptor Binding Assay
-
Radioligand: [3H]-8-OH-DPAT (a selective 5-HT1A agonist)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA
-
Incubation: 60 minutes at 25°C
-
Non-specific determinant: 10 µM Serotonin
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways associated with the serotonin receptor subtypes for which this compound has a notable affinity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuropharmacodynamics of Bromocriptine: A Technical Guide for Central Nervous System Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Bromocriptine, a semi-synthetic ergot alkaloid derivative, has been a cornerstone in the treatment of various neurological and endocrine disorders for decades. Its therapeutic efficacy is primarily attributed to its complex pharmacodynamic profile within the central nervous system (CNS). This technical guide provides an in-depth exploration of the molecular mechanisms, receptor interactions, and signaling pathways modulated by this compound. Quantitative binding data are systematically presented, and key experimental methodologies are detailed to provide a comprehensive resource for professionals in neuroscience and drug development.
Core Mechanism of Action in the CNS
This compound functions principally as a potent agonist at dopamine D2 receptors.[1][2] It also exhibits partial agonist/antagonist activity at D1 dopamine receptors.[1] This dual action allows it to modulate dopaminergic transmission in key neural circuits. The clinical applications of this compound are diverse, stemming from its ability to influence various physiological processes regulated by dopamine.[2]
In the context of Parkinson's disease , this compound directly stimulates postsynaptic D2 receptors in the striatum.[1] This action compensates for the depleted endogenous dopamine characteristic of the disease, thereby alleviating motor symptoms such as bradykinesia, rigidity, and tremor.
For the treatment of hyperprolactinemia , this compound's agonism at D2 receptors on lactotrophic cells in the anterior pituitary gland inhibits the synthesis and secretion of prolactin. This makes it an effective therapy for prolactin-secreting pituitary adenomas.
A quick-release formulation of this compound is also approved for type 2 diabetes . Its mechanism in this indication is thought to involve the resetting of hypothalamic circadian rhythms and sympathetic tone, which are influenced by dopaminergic signaling, leading to improved glucose and energy metabolism.
Receptor Binding Affinity and Selectivity
The therapeutic and side-effect profile of this compound is largely defined by its binding affinity for various dopamine receptor subtypes and, to a lesser extent, other monoamine receptors. Quantitative data from radioligand binding assays provide a clear picture of its receptor selectivity.
| Receptor Subtype | Binding Affinity (Ki) in nM | Reference |
| Dopamine D2 | ~8 | |
| Dopamine D3 | ~5 | |
| Dopamine D4 | ~290 | |
| Dopamine D1 | ~440 | |
| Dopamine D5 | ~450 |
Caption: Table 1. This compound's binding affinities (Ki) for human dopamine receptor subtypes.
| Receptor Ratio | Value | Reference |
| Ki(D1)/Ki(D2) | 60 | |
| Ki(D3)/Ki(D2) | 5.4 |
Caption: Table 2. Ratios of binding affinities in postmortem human striatum, highlighting the selectivity for D2-like receptors.
Central Signaling Pathways
Dopamine D2 Receptor-Mediated Signaling
As a D2 receptor agonist, this compound's primary signaling cascade involves the Gαi/o subunit of the G-protein coupled receptor. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream effectors, ultimately influencing neuronal excitability and gene expression.
Caption: Dopamine D2 Receptor Signaling Cascade Activated by this compound.
Neuroprotective Signaling Pathway
Recent studies have uncovered a novel, dopamine receptor-independent neuroprotective mechanism of this compound. This pathway involves the activation of the PI3K/Akt signaling cascade, leading to the nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2). Nrf2 is a transcription factor that upregulates the expression of antioxidant enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), thereby protecting neurons from oxidative stress.
Caption: this compound's Nrf2-Mediated Neuroprotective Pathway.
Key Experimental Protocols
The characterization of this compound's pharmacodynamics relies on a suite of sophisticated experimental techniques. Below are overviews of the methodologies for key experiments.
Radioligand Competition Binding Assay
This in vitro technique is fundamental for determining the binding affinity (Ki) of this compound for specific receptor subtypes.
-
Objective: To quantify the affinity of this compound for dopamine receptors (e.g., D1, D2, D3, D4, D5).
-
Principle: This assay measures the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [³H]spiperone or [³H]raclopride for D2-like receptors) for binding to receptors in a tissue homogenate or cell line expressing the target receptor.
-
General Methodology:
-
Preparation of Receptor Source: Homogenize brain tissue (e.g., striatum) or cultured cells expressing the dopamine receptor subtype of interest. Prepare a membrane fraction by centrifugation.
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Separation: Separate receptor-bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
In Vivo Microdialysis
This technique allows for the in vivo sampling and measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
-
Objective: To measure changes in dopamine and its metabolites in brain regions like the striatum following this compound administration.
-
Principle: A microdialysis probe, which has a semi-permeable membrane at its tip, is surgically implanted into the target brain region. The probe is continuously perfused with a physiological solution. Neurotransmitters in the extracellular fluid diffuse across the membrane into the perfusion fluid (dialysate), which is then collected and analyzed.
-
General Methodology:
-
Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a microdialysis probe into the striatum or other region of interest.
-
Recovery: Allow the animal to recover from surgery.
-
Perfusion and Sampling: Perfuse the probe with artificial cerebrospinal fluid at a low flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound (e.g., intravenously or intraperitoneally) and continue collecting dialysate samples to monitor changes in neurotransmitter levels.
-
Analysis: Analyze the concentration of dopamine and its metabolites (e.g., DOPAC, HVA) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
-
Caption: Experimental Workflow for In Vivo Microdialysis.
Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique used to measure receptor occupancy in the living human brain.
-
Objective: To determine the percentage of D2 receptors occupied by this compound at therapeutic doses.
-
Principle: A radiolabeled tracer that binds to D2 receptors (e.g., [¹¹C]raclopride or [⁷⁶Br]bromospiperone) is injected into the subject. The PET scanner detects the radiation emitted by the tracer, allowing for the quantification of receptor density. By comparing the binding of the tracer at baseline to the binding after this compound administration, the percentage of receptors occupied by the drug can be calculated.
-
General Methodology:
-
Baseline Scan: A PET scan is performed after injection of the radiotracer to determine the baseline D2 receptor availability.
-
Drug Administration: The subject is administered a therapeutic dose of this compound.
-
Post-Drug Scan: After an appropriate time for the drug to reach the brain and bind to receptors, a second PET scan is performed with the same radiotracer.
-
Image Analysis: Regions of interest (e.g., striatum, caudate, putamen) are drawn on the PET images. The binding potential (a measure related to the density of available receptors) is calculated for each region in both the baseline and post-drug scans.
-
Occupancy Calculation: The receptor occupancy is calculated as the percentage reduction in the binding potential after drug administration compared to the baseline.
-
Conclusion
The pharmacodynamics of this compound in the central nervous system are characterized by its high affinity and agonist activity at dopamine D2 receptors, leading to the modulation of the cAMP signaling pathway. Furthermore, emerging evidence of a dopamine-independent neuroprotective mechanism broadens its potential therapeutic scope. The quantitative data on receptor binding and the detailed experimental protocols provided in this guide offer a foundational resource for researchers aiming to further elucidate the intricate actions of this important therapeutic agent and to develop novel compounds with optimized CNS activity.
References
The Ergot Alkaloid's Journey: A Technical Guide to Bromocriptine as a Foundational Research Tool
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper details the historical development of bromocriptine, a semi-synthetic ergot alkaloid, and its evolution into a pivotal research tool. From its initial synthesis to its widespread use in elucidating dopaminergic pathways, this document provides a comprehensive overview for the scientific community. Included are quantitative data on receptor binding affinities, detailed experimental protocols from seminal studies, and visualizations of key signaling pathways and experimental workflows.
A Historical Overview: From Ergot Fungus to Dopamine Agonist
This compound's story begins with the ergot fungus (Claviceps purpurea), a source of psychoactive and vasoactive alkaloids. Scientists at Sandoz first synthesized this compound in 1965, and its initial pharmacological properties were described in 1968.[1] Patented in 1968 and approved for medical use in 1975, it was initially recognized for its potent agonism at dopamine D2 receptors.[2] This discovery opened the door for its clinical use in conditions characterized by dopamine deficiency or dysregulation.
Initially, this compound's therapeutic applications were focused on hyperprolactinemia-related disorders, a direct consequence of its ability to mimic dopamine's inhibitory effect on prolactin release from the pituitary gland.[1][3] Its use soon expanded to the treatment of Parkinson's disease, where its D2 receptor agonism could partially compensate for the loss of dopaminergic neurons in the substantia nigra.[1] Later, a quick-release formulation was approved for the management of type 2 diabetes, highlighting the complex interplay of dopamine in metabolic regulation.
The journey of this compound from a therapeutic agent to a fundamental research tool is marked by its use in a multitude of preclinical studies. Researchers leveraged its specific pharmacological profile to probe the intricacies of the dopaminergic system, leading to a deeper understanding of motor control, neuroendocrine regulation, and behavior.
Pharmacological Profile: A Quantitative Perspective
This compound's utility as a research tool is fundamentally linked to its receptor binding profile. It is a potent agonist at D2 and D3 dopamine receptors, with lower affinity for D4, D1, and D5 subtypes. Its interaction is not limited to the dopaminergic system; it also exhibits affinity for various serotonin and adrenergic receptors, a crucial consideration in experimental design and data interpretation.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Dopamine Receptors | ||
| D1 | ~440 | Partial Antagonist |
| D2 | ~8 | Potent Agonist |
| D3 | ~5 | Potent Agonist |
| D4 | ~290 | |
| D5 | ~450 | |
| Serotonin Receptors | ||
| 5-HT1A | High Affinity | Agonist |
| 5-HT1D | High Affinity | Agonist |
| 5-HT2A | Moderate Affinity | Agonist |
| 5-HT2B | Moderate Affinity | Partial Agonist |
| Adrenergic Receptors | ||
| α1A | Moderate Affinity | Antagonist |
| α2A | High Affinity | Antagonist |
Key Experimental Protocols: Methodologies for Investigation
The following sections provide detailed methodologies for key experiments that have been instrumental in characterizing the effects of this compound and, by extension, the function of the dopaminergic system.
In Vitro Characterization: Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for dopamine D2 receptors.
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-Spiperone or [3H]-Raclopride (high-affinity D2 receptor antagonists).
-
This compound solutions of varying concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Radioligand Binding Assay Workflow
In Vivo Assessment: Locomotor Activity in Rodents
Locomotor activity is a key behavioral measure used to assess the stimulant or depressant effects of drugs acting on the central nervous system.
Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.
Materials:
-
Male Swiss albino mice.
-
This compound solution (e.g., dissolved in saline with a drop of glacial acetic acid).
-
Vehicle control (saline).
-
Open field apparatus (e.g., a 40 x 40 cm square arena) equipped with infrared beams or a video tracking system.
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 2.5 or 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Testing: Immediately after injection, place the mouse in the center of the open field arena.
-
Data Collection: Record locomotor activity for a set duration (e.g., 60 minutes). Key parameters to measure include total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Locomotor Activity Experimental Workflow
In Vivo Assessment: Stereotyped Behavior in Rodents
High doses of dopamine agonists can induce stereotyped behaviors, which are repetitive, invariant motor patterns.
Objective: To assess the induction of stereotyped behavior by this compound in rats.
Materials:
-
Male Sprague-Dawley rats.
-
This compound solution.
-
Vehicle control.
-
Observation cages.
-
Video recording equipment.
Procedure:
-
Acclimation: Habituate the rats to the observation cages.
-
Drug Administration: Administer a high dose of this compound or vehicle.
-
Observation: Observe the rats at regular intervals (e.g., every 10 minutes) for a set period (e.g., 2 hours).
-
Scoring: Score the intensity of stereotyped behaviors using a standardized rating scale. A common scale includes ratings for sniffing, licking, gnawing, and head weaving.
-
Data Analysis: Compare the stereotypy scores between the this compound and vehicle groups over time.
Elucidating Dopamine Signaling Pathways
This compound's high affinity and agonist activity at D2 receptors have made it an invaluable tool for dissecting the downstream signaling cascades of this receptor. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.
Activation of D2 receptors by this compound leads to:
-
Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of ion channels: This includes the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
-
Activation of other signaling pathways: Such as the mitogen-activated protein kinase (MAPK) pathway.
These signaling events ultimately lead to the physiological effects of this compound, such as the inhibition of prolactin release and the modulation of neuronal activity in the basal ganglia.
Dopamine D2 Receptor Signaling Pathway
Conclusion: An Enduring Legacy in Neuroscience Research
From its origins as a derivative of ergot alkaloids, this compound has carved a significant niche in both the clinic and the laboratory. Its well-characterized pharmacology, particularly its potent D2 receptor agonism, has provided researchers with a reliable tool to explore the multifaceted roles of dopamine in the brain and periphery. The continued use of this compound in preclinical studies is a testament to its enduring legacy as a cornerstone of dopamine research. This technical guide serves as a resource for researchers seeking to understand and utilize this important compound in their own investigations.
References
An In-depth Technical Guide to the Chemical Properties and Stability of Bromocriptine Mesylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental chemical properties and stability profile of bromocriptine mesylate. The information presented herein is intended to support research, development, and formulation activities involving this potent dopamine D2 receptor agonist. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols for key analytical procedures are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Chemical and Physical Properties
This compound mesylate is the methanesulfonate salt of this compound, a semi-synthetic ergot alkaloid.[1] It presents as a white to off-white or slightly yellowish crystalline powder.[2][3] The compound is known to be light-sensitive and should be handled and stored accordingly.[2][3]
Table 1: Physicochemical Properties of this compound Mesylate
| Property | Value | References |
| Molecular Formula | C₃₂H₄₀BrN₅O₅・CH₄O₃S | |
| Molecular Weight | 750.7 g/mol | |
| Melting Point | 192 - 196 °C (with decomposition) | |
| pKa | 4.90 (in water at 25 °C) | |
| UV λmax | 304 nm (in Methanol) | |
| Appearance | White to off-white or pale yellowish white crystalline powder |
Table 2: Solubility Profile of this compound Mesylate
| Solvent | Solubility | References |
| Water | Practically insoluble / Sparingly soluble | |
| Methanol | Freely soluble | |
| Ethanol | Soluble | |
| Dimethylformamide (DMF) | Approximately 30 mg/mL | |
| Dimethyl sulfoxide (DMSO) | Approximately 30 mg/mL | |
| Dichloromethane | Sparingly soluble | |
| Glacial Acetic Acid | Very soluble | |
| Chloroform | Difficult to dissolve | |
| Aqueous Buffers | Sparingly soluble |
Stability Profile
This compound mesylate is susceptible to degradation under various stress conditions, most notably alkaline hydrolysis and exposure to light. Understanding its stability profile is critical for the development of robust formulations and analytical methods.
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Conditions | Observations | References |
| Acidic Hydrolysis | 0.1 - 1 N HCl at room temperature and 80 °C | Stable | |
| Alkaline Hydrolysis | 0.1 - 1 N NaOH at room temperature and 80 °C | Significant degradation | |
| Neutral Hydrolysis | Water at room temperature and 80 °C | Stable | |
| Oxidative Degradation | 0.3 - 3.0% (v/v) H₂O₂ at room temperature and 80 °C | Degradation observed, with the formation of 2-bromo-α-ergocriptinine | |
| Photolytic Degradation | Exposure to sunlight and UVA light (solid and solution) | Significant degradation in solution when exposed to sunlight (84% recovery after 30 min, 28% after 8h). Powdered drug also showed degradation (80% recovery after 16h of sunlight). | |
| Thermal Degradation | Not explicitly detailed in the search results, but the melting point indicates decomposition. | - |
Experimental Protocols
Stability-Indicating HPLC Method
This protocol is a representative method for the analysis of this compound mesylate and its degradation products.
Objective: To provide a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound mesylate in the presence of its degradation products.
Instrumentation:
-
HPLC system with a pump, autosampler, and a photodiode array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm i.d., 5 µm particle size) or equivalent.
-
Mobile Phase: A mixture of methanol and 20 mM sodium acetate buffer (pH 5.0) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 300 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
Procedure:
-
Standard Solution Preparation: Prepare a standard stock solution of this compound mesylate in methanol. Further dilute with the mobile phase to achieve a known concentration (e.g., 200 µg/mL).
-
Sample Preparation (for drug product):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound mesylate and transfer it to a volumetric flask.
-
Add a suitable volume of diluent (e.g., 70% v/v aqueous methanol), sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
-
Forced Degradation Sample Preparation:
-
Acid Hydrolysis: Dissolve the drug substance in 0.1 N HCl and keep at 80°C for a specified time. Neutralize with 0.1 N NaOH before dilution and injection.
-
Alkaline Hydrolysis: Dissolve the drug substance in 0.1 N NaOH and keep at 80°C for a specified time. Neutralize with 0.1 N HCl before dilution and injection.
-
Oxidative Degradation: Dissolve the drug substance in 3% H₂O₂ and keep at 80°C for a specified time. Dilute with mobile phase before injection.
-
Photolytic Degradation: Expose a solution of the drug substance and the solid drug substance to direct sunlight and UVA light for a specified duration.
-
-
Analysis: Inject the standard, sample, and forced degradation solutions into the HPLC system and record the chromatograms.
-
System Suitability: Ensure the system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility of injections) are within acceptable limits.
-
Data Analysis: Quantify the amount of this compound mesylate and its degradation products by comparing the peak areas with that of the standard. The PDA detector can be used to assess peak purity.
Signaling Pathway and Experimental Workflow Visualizations
This compound Mesylate Signaling Pathway
This compound mesylate is a potent agonist of the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR). Its activation triggers a cascade of intracellular events.
Figure 1. Simplified signaling pathway of this compound Mesylate via the Dopamine D2 Receptor.
Experimental Workflow for Stability-Indicating HPLC Method
The following diagram illustrates the logical flow of the stability-indicating HPLC method development and validation process.
Figure 2. Workflow for the development and validation of a stability-indicating HPLC method.
This guide provides foundational knowledge on the chemical properties and stability of this compound mesylate. For further in-depth analysis and specific applications, consulting the primary literature and regulatory guidelines is recommended.
References
An In-depth Technical Guide to the Neuroprotective Effects of Bromocriptine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the exploratory studies on bromocriptine's neuroprotective effects, detailing its mechanisms of action, summarizing quantitative data from key preclinical and clinical studies, and outlining common experimental protocols.
Introduction
This compound, a semi-synthetic ergot alkaloid, is a potent dopamine D2 receptor agonist with additional activity at D3 and D4 receptors.[1][2] While traditionally used in the management of Parkinson's disease, hyperprolactinemia, and type 2 diabetes, a growing body of evidence suggests that this compound possesses significant neuroprotective properties.[1][3][4] These effects extend beyond its primary role in dopamine replacement, implicating multifaceted mechanisms including antioxidant, anti-inflammatory, and anti-lipotoxic actions. This guide synthesizes the current understanding of these neuroprotective mechanisms, presents quantitative data from relevant studies, and details the experimental frameworks used to investigate these effects.
Mechanisms of Neuroprotection
This compound's neuroprotective capacity is not attributed to a single mode of action but rather to a combination of synergistic effects that address various pathological processes in neurodegeneration.
Dopaminergic D2 Receptor Stimulation
The primary mechanism of this compound in the central nervous system is the direct stimulation of postsynaptic dopamine D2 receptors, particularly in the nigrostriatal pathway. In conditions like Parkinson's disease, where dopaminergic neurons degenerate, this action helps to compensate for the endogenous dopamine deficit, thereby alleviating motor symptoms. It is hypothesized that by stimulating presynaptic D2 autoreceptors, dopamine agonists can also reduce dopamine turnover, thereby decreasing the production of toxic metabolites and oxidative stress.
Antioxidant and Cytoprotective Effects
Oxidative stress is a key contributor to neuronal damage in many neurodegenerative diseases. This compound has demonstrated potent antioxidant properties by acting as a free radical scavenger and by upregulating endogenous antioxidant defense systems.
One critical pathway involves the activation of the Nuclear factor-E2-related factor-2 (Nrf2). This compound has been shown to induce the expression and nuclear translocation of Nrf2 via a PI3K/Akt-dependent mechanism. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), promoting the transcription of numerous protective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1). NQO1 plays a crucial role in detoxifying quinones, which are toxic byproducts of dopamine oxidation. This action protects cells from oxidative damage and is independent of dopamine receptor activation.
Anti-inflammatory Mechanisms
Chronic neuroinflammation, mediated by activated microglia, exacerbates neuronal injury in neurodegenerative disorders. This compound exerts anti-inflammatory effects by modulating microglial activity and reducing the production of pro-inflammatory cytokines.
In a model of Alzheimer's disease, this compound was shown to ameliorate neuroinflammation through a D2 receptor-dependent signaling axis. Activation of the D2 receptor by this compound promotes the formation of a complex involving the scaffold protein β-arrestin 2, protein phosphatase 2A (PP2A), and c-Jun N-terminal kinase (JNK). This complex represses JNK-mediated transcription of proinflammatory cytokines and inhibits the activation of the NLRP3 inflammasome in microglia.
Attenuation of Lipotoxicity
Recent studies indicate that lipid droplet accumulation in neurons following injury can induce lipotoxicity and contribute to cell death. After spinal cord injury, myelin debris is taken up by neurons, leading to lipid accumulation. This compound has been identified as a compound that can protect neurons from this lipotoxic damage. It acts by inhibiting the phosphorylation of cytosolic phospholipase A2 (cPLA2) through the reduction of extracellular signal-regulated kinases 1/2 (ERK1/2) phosphorylation. This action reduces the degradation of myelin debris and alleviates lipid droplet accumulation in neurons.
Modulation of Autophagy
Autophagy is a critical cellular process for degrading aggregated proteins and damaged organelles, and its impairment is linked to neurodegeneration. While direct evidence in neuronal models is still emerging, studies in pituitary adenoma cells show that this compound can induce autophagy-dependent cell death. This suggests that this compound may influence autophagic pathways, which could be a relevant mechanism for clearing protein aggregates in neurodegenerative diseases.
Summary of Quantitative Data
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the neuroprotective effects of this compound.
Table 1: Preclinical Antioxidant and Neuroprotective Effects
| Study Model | Treatment Details | Key Findings | Percentage Change / Value | Reference |
| Traumatic Brain Injury (TBI) in Rats | This compound (5 mg/kg, IP) 15 min prior to injury | Reduced lipid peroxidation (MDA) in the striatum 1 hr post-injury | ↓ 24.6% (4.22 vs 5.60 nmol/mg tissue) | |
| Reduced lipid peroxidation (MDA) in the substantia nigra 1 hr post-injury | ↓ 46.1% (4.18 vs 7.76 nmol/mg tissue) | |||
| Improved CA3 hippocampal neuron survival at 4 weeks | Significantly greater % of surviving neurons vs vehicle | |||
| MPTP-induced Neurotoxicity in Mice | This compound (10 mg/kg, IP) pretreatment | Blocked MPTP-induced hydroxyl radical (.OH) formation | Significant blockage of .OH generation | |
| Prevented MPTP-induced dopamine depletion in caudatus putamen | Significant prevention of dopamine depletion | |||
| H₂O₂-treated PC12 Cells | This compound | Upregulated NQO1 expression and activity | Dose-dependent increase | |
| Protected against oxidative damage | Significant cytoprotection |
Table 2: Preclinical Anti-inflammatory Effects
| Study Model | Treatment Details | Key Findings | Percentage Change / Value | Reference |
| Aβ₁₋₄₂-induced Neuroinflammation in Mice | This compound (2.5, 5, 10 mg/kg) for 30 days | Ameliorated Aβ-induced memory deficits and neuroinflammation | Dose-dependent improvement | |
| Type 2 Diabetes Subjects (Human) | This compound-QR (3.2 mg/day) for 4 months | Reduced plasma IL-18 | ↓ 21% | |
| Reduced plasma MCP-1 | ↓ 13% | |||
| Reduced plasma IL-1β | ↓ 12% | |||
| Reduced PBMC TLR2 mRNA | ↓ 46% (p < 0.001) | |||
| Reduced PBMC TLR4 mRNA | ↓ 20% (p < 0.05) | |||
| Reduced PBMC NLRP3 mRNA | ↓ 32% (p < 0.003) |
Table 3: Clinical Trial in Amyotrophic Lateral Sclerosis (ALS)
| Trial Phase | Treatment Details | Endpoint | Result (P-value) | Reference |
| Phase 2a (Riluzole add-on) | This compound (up to 15 mg/day) vs. Placebo | ALSAQ40 - Communication Score | P = 0.012 (Significant) | |
| ALSAQ40 - Eating and Drinking Score | P = 0.022 (Significant) | |||
| ALSFRS-R Total Score | P = 0.176 (Marginal) | |||
| Grip Strength | P = 0.198 (Marginal) |
Experimental Protocols and Workflows
Investigating the neuroprotective effects of this compound involves a multi-tiered approach, utilizing both in vitro and in vivo models to elucidate mechanisms and assess efficacy.
General Experimental Workflow
A typical preclinical research workflow for evaluating a neuroprotective agent like this compound follows a logical progression from cellular models to whole-animal systems.
In Vitro Protocol: Oxidative Stress Model
This protocol describes a general method for assessing this compound's cytoprotective effects against an oxidative insult in a neuronal cell line.
-
Cell Culture:
-
Cell Line: PC12 or SH-SY5Y cells, commonly used models for dopaminergic neurons.
-
Culture Conditions: Maintain cells in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified 5% CO₂ incubator.
-
-
Treatment Protocol:
-
Plating: Seed cells in 96-well plates for viability assays or larger plates for protein analysis.
-
Pre-treatment: Incubate cells with varying concentrations of this compound (e.g., 1-100 µM) for a specified period (e.g., 2-24 hours).
-
Induction of Injury: Add a neurotoxin to induce oxidative stress. Common agents include hydrogen peroxide (H₂O₂) or MPP+ (the active metabolite of MPTP).
-
Incubation: Co-incubate cells with this compound and the toxin for a defined duration (e.g., 24 hours).
-
-
Endpoint Analysis:
-
Cell Viability: Quantify using an MTT or LDH assay. A higher absorbance (MTT) or lower absorbance (LDH) in this compound-treated wells compared to toxin-only wells indicates protection.
-
Oxidative Stress Measurement: Assess intracellular Reactive Oxygen Species (ROS) levels using fluorescent probes like DCFH-DA.
-
Mechanism Analysis (Western Blot): Lyse cells and perform Western blotting to measure the expression and phosphorylation status of key proteins in signaling pathways, such as Akt, Nrf2, and NQO1.
-
In Vivo Protocol: MPTP Mouse Model of Parkinson's Disease
This protocol outlines a common method to evaluate this compound's neuroprotective effects in a chemically-induced mouse model of Parkinson's disease.
-
Animals:
-
Species: C57BL/6 mice are commonly used due to their sensitivity to MPTP.
-
Housing: House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
-
Treatment Protocol:
-
MPTP Administration: Induce dopaminergic neurodegeneration by administering MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). A common regimen is multiple intraperitoneal (i.p.) injections (e.g., 20-30 mg/kg, 4 times at 2-hour intervals).
-
This compound Administration: Administer this compound (e.g., 5-10 mg/kg, i.p.) according to the study design. This can be a pre-treatment (before MPTP), co-treatment, or post-treatment regimen to assess protective or restorative effects.
-
-
Endpoint Analysis:
-
Behavioral Testing (3-7 days post-MPTP):
-
Rotarod Test: To assess motor coordination and balance. Neuroprotection would be indicated by a longer latency to fall from the rotating rod in the this compound-treated group.
-
Open-Field Test: To measure general locomotor activity.
-
-
Post-mortem Tissue Analysis (7-21 days post-MPTP):
-
Neurochemical Analysis: Euthanize animals, dissect the striatum, and use High-Performance Liquid Chromatography (HPLC) to quantify dopamine and its metabolites (DOPAC, HVA). Neuroprotection is demonstrated by the attenuation of dopamine depletion in the this compound group.
-
Immunohistochemistry: Perfuse brains, section the substantia nigra, and perform immunostaining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons. Count the number of TH-positive neurons. A higher cell count in the this compound-treated group compared to the MPTP-only group indicates neuronal survival.
-
-
Conclusion and Future Directions
Exploratory studies provide compelling evidence for the neuroprotective effects of this compound, which are mediated through a combination of dopamine D2 receptor agonism, potent antioxidant and anti-inflammatory activities, and modulation of cellular processes like lipotoxicity and autophagy. The activation of the PI3K/Akt/Nrf2 pathway represents a significant, dopamine-independent cytoprotective mechanism. While preclinical data are robust, clinical evidence for neuroprotection remains limited but promising, as suggested by a study in ALS patients.
Future research should focus on:
-
Further delineating the role of this compound in modulating autophagy in specific neuronal populations.
-
Conducting long-term clinical trials specifically designed to assess disease modification and neuroprotection in early-stage Parkinson's disease and other neurodegenerative disorders.
-
Developing novel this compound derivatives or delivery systems that maximize neuroprotective efficacy while minimizing side effects.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with Bromocriptine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromocriptine is a semi-synthetic ergot alkaloid derivative that acts as a potent dopamine D2 receptor agonist.[1][2] It is widely used in research to investigate dopaminergic signaling pathways and their roles in various physiological and pathological processes. These application notes provide detailed protocols for the proper dissolution and use of this compound in in vitro settings, ensuring reliable and reproducible experimental outcomes.
Data Presentation
This compound Mesylate Solubility
For optimal results in in vitro assays, this compound mesylate should first be dissolved in an organic solvent to prepare a concentrated stock solution, which can then be diluted to the final working concentration in aqueous buffers or cell culture media.[3]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 75.07 - 100 | 100 - 133.2 |
| Dimethyl Formamide (DMF) | ~30 | Not Specified |
| Ethanol | ~5 | Not Specified |
| Methanol | Freely Soluble | Not Specified |
| Water | Practically Insoluble | Insoluble |
| DMSO:PBS (pH 7.2) (1:4) | ~0.2 | Not Specified |
Note: The molecular weight of this compound mesylate is 750.7 g/mol . Batch-specific molecular weights may vary, which will affect the solvent volumes required to prepare stock solutions.
Storage and Stability of this compound Solutions
Proper storage is crucial to maintain the stability and activity of this compound solutions.
| Solution Type | Storage Temperature | Stability | Recommendations |
| Crystalline Solid | -20°C | ≥ 4 years | Store in a tight, light-resistant container. |
| Stock Solution in DMSO | -80°C | 2 years | Aliquot to prevent repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -20°C | 1 year | Store sealed, away from moisture and light. |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for more than one day. | Prepare fresh for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound mesylate in DMSO, a commonly used solvent for in vitro studies.
Materials:
-
This compound mesylate powder
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound mesylate solid in a microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 7.51 mg of this compound mesylate (MW: 750.7 g/mol ) in 1 mL of DMSO.
-
Vortex the tube until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell Treatment for In Vitro Assays
This protocol provides a general procedure for treating cultured cells with this compound for subsequent analysis.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (if applicable)
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and grow to the desired confluency.
-
Prepare the final working concentration of this compound by diluting the stock solution in a complete cell culture medium. It is important to ensure that the final concentration of the organic solvent (e.g., DMSO) does not exceed a level that is toxic to the cells (typically <0.5%).
-
Remove the existing medium from the cells and wash once with sterile PBS.
-
Add the medium containing the desired concentration of this compound to the cells.
-
Incubate the cells for the specified time period as required by the experimental design.
-
After the treatment period, the cells can be harvested for downstream applications such as protein extraction for Western blotting, RNA isolation for gene expression analysis, or other cellular assays. For protein analysis, cells are typically lysed to extract total protein.
Mandatory Visualizations
This compound Signaling Pathways
This compound primarily acts as a dopamine D2 receptor agonist, which is a G-protein coupled receptor (GPCR) associated with Gi proteins. This interaction initiates a cascade of intracellular signaling events. Additionally, this compound has been shown to have effects independent of dopamine receptor activation, such as activating the Nrf2-PI3K/Akt pathway.
Caption: this compound's signaling pathways.
Experimental Workflow: Western Blot Analysis of Protein Phosphorylation
A common application for this compound in vitro is to study its effect on the phosphorylation state of signaling proteins. The following diagram illustrates a typical workflow for this type of experiment.
Caption: Western blot experimental workflow.
References
Application Notes and Protocols for Preparing Bromocriptine Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of bromocriptine solutions in cell culture experiments. This compound mesylate, a potent dopamine D2 receptor agonist, is a valuable tool for studying dopaminergic signaling pathways and their effects on cellular processes.[1][2][3] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results.
Data Presentation: Quantitative Summary
The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Solvents | Notes |
| Molecular Weight | 750.7 g/mol | N/A | For this compound mesylate.[4] |
| Solubility | |||
| ~30 mg/mL | DMSO, DMF | Purge with inert gas.[5] | |
| ~5 mg/mL | Ethanol | ||
| Sparingly soluble | Aqueous Buffers | ||
| ~0.2 mg/mL | 1:4 solution of DMSO:PBS (pH 7.2) | Prepare fresh. | |
| Stock Solution Concentration | Up to 100 mM | DMSO | |
| Storage of Stock Solution | -20°C (1 year) or -80°C (2 years) | DMSO | Store in aliquots to avoid repeated freeze-thaw cycles. |
| Storage of Aqueous Solution | Not recommended for more than one day | Aqueous Buffers | Prepare fresh before use. |
| Typical Cell Culture Concentration | 0.15 µM - 100 µM | Cell Culture Media | Dose-dependent effects observed. |
Experimental Protocols
Materials
-
This compound mesylate powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
-20°C and -80°C freezers
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be stored for long-term use.
-
Weighing: Accurately weigh out the desired amount of this compound mesylate powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 75.07 mg of this compound mesylate (Molecular Weight = 750.7 g/mol ).
-
Dissolving: Add the appropriate volume of cell culture grade DMSO to the microcentrifuge tube. For a 100 mM solution, add 1 mL of DMSO to 75.07 mg of this compound mesylate.
-
Mixing: Vortex the solution until the this compound mesylate is completely dissolved. Gentle warming (e.g., at 37°C) may be required to facilitate dissolution.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol details the dilution of the stock solution to prepare working solutions for treating cells in culture.
-
Thawing: Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To improve accuracy, it is recommended to perform an intermediate dilution. For example, dilute the 100 mM stock solution 1:100 in sterile PBS or cell culture medium to create a 1 mM intermediate stock.
-
Final Dilution: Further dilute the intermediate stock solution or the main stock solution into pre-warmed complete cell culture medium to achieve the desired final concentration for your experiment. For example, to prepare 1 mL of a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the intermediate stock to 990 µL of complete cell culture medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (or the solvent used for the final dilution step) to the cell culture medium as was used to prepare the highest concentration of the this compound working solution.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the prepared this compound working solutions or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
Visualizations
Experimental Workflow
Caption: Experimental workflow for preparing and using this compound in cell culture.
Signaling Pathway of this compound
This compound primarily acts as a potent agonist for the dopamine D2 receptor (D2R), which is a G-protein coupled receptor (GPCR). Its binding to D2R initiates a signaling cascade that has various cellular effects.
Caption: Simplified signaling pathway of this compound via the dopamine D2 receptor.
References
Application Notes and Protocols: Determining the Optimal Dosage of Bromocriptine in Rodent Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocriptine, a dopamine D2 receptor agonist, is a therapeutic agent used in the management of Parkinson's disease (PD).[1] Rodent models of PD, particularly those induced by neurotoxins like 6-hydroxydopamine (6-OHDA), are invaluable tools for preclinical evaluation of novel therapeutics. Establishing the optimal dosage of this compound in these models is critical for obtaining reliable and reproducible data on its efficacy and potential side effects. These application notes provide a comprehensive overview of commonly used dosages and detailed protocols for key experiments in rodent models of Parkinson's disease.
Summary of this compound Dosages and Effects in Rodent Models
The optimal dosage of this compound can vary depending on the specific rodent model, the administration route, and the desired therapeutic effect. The following table summarizes dosages reported in the literature for treating rodent models of Parkinson's disease.
| Rodent Model | This compound Dosage | Administration Route | Key Findings | Reference |
| 6-OHDA-lesioned Wistar rats | 0.3 mg/kg/day | Oral | Preserved neuropil and reduced synaptic edema, suggesting neuroprotective effects. | [2] |
| Swiss albino mice | 2.5 mg/kg/day | Oral | Enhanced spatial memory and increased locomotor activity after 21 days. | |
| Swiss albino mice | 5 mg/kg/day | Oral | Increased grooming behavior and locomotor activity. | |
| 6-OHDA-lesioned rats | 5 mg/kg | Not specified | Induced turning behavior, indicative of dopamine receptor stimulation. | |
| Leptin-receptor-deficient Zucker rats | 10 mg/kg/day | Intraperitoneal | Reduced hyperphagia and adiposity. |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from various sources to provide a comprehensive guide for researchers.
6-Hydroxydopamine (6-OHDA) Lesioning Protocol for Induction of Parkinson's Disease in Rodents
This protocol describes the unilateral injection of 6-OHDA into the medial forebrain bundle (MFB) to create a rodent model of Parkinson's disease.
Materials:
-
6-hydroxydopamine (6-OHDA) hydrochloride
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Analgesics
Procedure:
-
Preparation of 6-OHDA Solution:
-
Prepare a fresh solution of 6-OHDA (e.g., 4 µg/µL free base) in sterile 0.9% saline containing 0.02% ascorbic acid to prevent oxidation.
-
Keep the solution on ice and protected from light.
-
-
Animal Preparation:
-
Anesthetize the rodent using an appropriate anesthetic.
-
Secure the animal in the stereotaxic apparatus.
-
Shave and disinfect the surgical area on the scalp.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and mark the coordinates for the medial forebrain bundle relative to bregma.
-
Drill a small hole through the skull at the marked coordinates.
-
-
6-OHDA Injection:
-
Lower the Hamilton syringe needle to the target depth in the MFB.
-
Infuse 1-2 µL of the 6-OHDA solution at a slow, controlled rate (e.g., 0.2 µL/min).
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision.
-
Administer analgesics as required.
-
Monitor the animal's recovery in a warm, clean cage. Provide soft, palatable food and water on the cage floor.
-
This compound Preparation and Administration Protocol
Materials:
-
This compound mesylate
-
Vehicle (e.g., sterile saline, 10% ethanol in sterile water, or 80% peanut oil with 20% ethanol)
-
Oral gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
Procedure:
-
Preparation of this compound Solution:
-
For oral administration, this compound tablets can be crushed and dissolved in distilled water.
-
For subcutaneous injection, this compound mesylate can be dissolved in a minimal amount of ethanol and then diluted with sterile water.
-
For intraperitoneal injection, this compound can be dissolved in a vehicle of 80% peanut oil and 20% ethanol.
-
Prepare fresh solutions daily.
-
-
Administration:
-
Oral Gavage: Administer the desired dose of this compound solution directly into the stomach using an oral gavage needle.
-
Intraperitoneal (IP) Injection: Inject the desired dose of this compound solution into the peritoneal cavity.
-
Subcutaneous (SC) Injection: Inject the desired dose of this compound solution under the skin.
-
Apomorphine-Induced Rotation Test Protocol
This test is used to assess the extent of unilateral dopamine depletion in 6-OHDA lesioned animals.
Materials:
-
Apomorphine hydrochloride
-
Sterile 0.9% saline with 0.1% ascorbic acid
-
Rotation test arena (e.g., a circular chamber)
-
Video recording and analysis software
Procedure:
-
Habituation: Place the animal in the testing arena for a habituation period (e.g., 10-15 minutes) before drug administration.
-
Apomorphine Administration:
-
Prepare a fresh solution of apomorphine (e.g., 0.25-0.5 mg/kg) in saline with ascorbic acid.
-
Administer the apomorphine solution via subcutaneous injection.
-
-
Data Collection:
-
Immediately after injection, place the animal back in the arena.
-
Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a set period (e.g., 30-60 minutes).
-
Automated tracking software is recommended for accurate quantification.
-
-
Analysis: Calculate the net contralateral rotations (contralateral minus ipsilateral rotations). A significant number of net contralateral rotations indicates a successful lesion.
Open Field Test Protocol
This test is used to evaluate general locomotor activity and exploratory behavior.
Materials:
-
Open field arena (e.g., a 40x40 cm or 100x100 cm square box)
-
Video recording and analysis software
Procedure:
-
Habituation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Test Procedure:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to freely explore the arena for a set duration (e.g., 5-30 minutes).
-
Record the session using a video camera mounted above the arena.
-
-
Data Analysis:
-
Use automated tracking software to analyze the following parameters:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
Grooming behavior
-
-
Neurochemical Analysis of Dopamine Levels via HPLC
This protocol outlines the quantification of dopamine in striatal tissue homogenates.
Materials:
-
Dissected striatal tissue
-
Homogenization buffer (e.g., 0.1 N perchloric acid)
-
Refrigerated centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector (ECD)
-
Dopamine standards
Procedure:
-
Tissue Homogenization:
-
Dissect the striatum on ice immediately after euthanasia.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15-20 minutes at 4°C.
-
-
Sample Analysis:
-
Collect the supernatant and filter it.
-
Inject a known volume of the supernatant into the HPLC-ECD system.
-
Separate dopamine from its metabolites using a reverse-phase C18 column.
-
-
Quantification:
-
Create a standard curve using known concentrations of dopamine.
-
Quantify the dopamine concentration in the samples by comparing their peak areas to the standard curve.
-
Normalize the dopamine concentration to the total protein content of the tissue sample.
-
Visualizations
Dopaminergic Signaling Pathway
Caption: this compound acts as a dopamine D2 receptor agonist.
Experimental Workflow for Dose Optimization
Caption: Workflow for optimizing this compound dosage.
Logical Relationship for Optimal Dosage Determination
Caption: Logic for determining the optimal this compound dose.
References
Application Notes and Protocols for Administering Bromocriptine to Mice via Oral Gavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and administration of bromocriptine to mice via oral gavage, a common and effective method for precise oral dosing in preclinical research. This document includes detailed protocols, quantitative data from murine studies, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Effects of Oral this compound in Mice
The following tables summarize the quantitative outcomes observed in mice following the oral administration of this compound across various studies.
| Study Focus | Mouse Strain | Dosage (mg/kg) | Vehicle | Treatment Duration | Key Quantitative Findings | Reference |
| Neurobehavioral Effects | Swiss Albino | 2.5 and 5 | Isotonic Saline | 21 days (daily) | Day 21: Significant increase in horizontal and vertical locomotor activity at both doses. Spatial memory significantly enhanced at 2.5 mg/kg. | [1] |
| Neurobehavioral Effects | Swiss Albino | 5 | Isotonic Saline | Single dose | Day 1: Significant increase in locomotor activity. | [1] |
Experimental Protocols
This section outlines the detailed methodology for preparing the this compound solution and the subsequent oral gavage procedure in mice.
Protocol 1: Preparation of this compound Solution for Oral Gavage
Materials:
-
This compound mesylate powder
-
Isotonic saline solution (0.9% NaCl)
-
Weighing scale
-
Spatula
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of mice, their average weight, and the desired dosage. The maximum recommended gavage volume for a mouse is 10 mL/kg.[2][3]
-
Weigh the this compound mesylate powder: Accurately weigh the calculated amount of this compound powder using a calibrated scale.
-
Dissolve the powder: Transfer the weighed powder into a conical tube. Add the calculated volume of isotonic saline solution to the tube. One study successfully used grounded 5 mg this compound tablets dissolved in isotonic saline.[1]
-
Ensure complete dissolution: Vortex the solution thoroughly until the this compound powder is completely dissolved and the solution is homogenous. Visually inspect for any remaining particulate matter.
-
Storage: If not for immediate use, store the solution according to the manufacturer's recommendations, typically protected from light. It is best practice to prepare the solution fresh on the day of administration.
Protocol 2: Oral Gavage Administration of this compound in Mice
Materials:
-
Prepared this compound solution
-
Appropriately sized gavage needle (20-22 gauge for most adult mice, with a ball-tip).
-
Syringe (1 mL or 3 mL)
-
Animal scale
-
Personal Protective Equipment (PPE): lab coat, gloves
Procedure:
-
Animal Preparation:
-
Weigh each mouse to accurately calculate the individual dose volume.
-
Allow the mouse to acclimate to the procedure room to minimize stress.
-
-
Syringe Preparation:
-
Draw the calculated volume of the this compound solution into the syringe.
-
Ensure there are no air bubbles in the syringe.
-
-
Animal Restraint:
-
Gently but firmly restrain the mouse by scruffing the loose skin on its back, behind the head, to immobilize the head and neck.
-
The animal's body should be held in a vertical position.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle smoothly along the roof of the mouth towards the esophagus. The mouse will typically swallow as the tube passes. Do not force the needle. If resistance is met, withdraw and reposition.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus (at the pre-measured depth), slowly and steadily depress the syringe plunger to administer the this compound solution.
-
-
Post-Administration:
-
Gently withdraw the gavage needle in a single, smooth motion.
-
Return the mouse to its home cage.
-
Monitor the animal for at least 10 minutes for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by this compound.
References
Application Notes and Protocols for the Use of Bromocriptine in 6-OHDA Lesioned Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing bromocriptine in 6-hydroxydopamine (6-OHDA) lesioned animal models of Parkinson's disease (PD). This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant pathways and workflows.
Introduction
The 6-OHDA-lesioned rodent model is a well-established and widely used preclinical model for Parkinson's disease.[1][2] 6-OHDA is a neurotoxin that selectively destroys catecholaminergic neurons, particularly the dopaminergic neurons in the substantia nigra pars compacta (SNc), mimicking the primary pathology of PD.[2] This unilateral lesion results in motor deficits in the contralateral limb, which can be assessed through various behavioral tests.[3]
This compound is a dopamine D2 receptor agonist that has been used in the treatment of Parkinson's disease.[4] It acts by directly stimulating postsynaptic dopamine D2 receptors in the striatum, thereby compensating for the loss of endogenous dopamine and alleviating motor symptoms. Beyond its symptomatic effects, studies suggest that this compound also possesses neuroprotective properties, potentially by scavenging free radicals and activating antioxidant signaling pathways.
These notes will detail the procedures for creating the 6-OHDA lesion, administering this compound, and evaluating its efficacy through behavioral and neurochemical analyses.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of this compound's neuroprotective effects and a typical experimental workflow for evaluating its efficacy in a 6-OHDA model.
Caption: this compound's Neuroprotective Signaling Pathway.
Caption: Experimental Workflow for this compound Evaluation.
Quantitative Data Summary
The following tables summarize key quantitative data from studies using this compound in 6-OHDA lesioned animal models.
Table 1: 6-OHDA Lesioning Parameters
| Parameter | Value | Species | Reference |
| 6-OHDA Concentration | 2.5 µg/µL - 4.86 mg/ml | Rat | |
| Volume Injected | 2 µL - 5 µL | Rat | |
| Injection Rate | 0.2 µL/min - 1 µL/min | Rat | |
| Stereotaxic Coordinates (Substantia Nigra, from Bregma) | AP: -1.5 mm, ML: ±1.8 mm, DV: -7.5 mm | Rat | |
| Stereotaxic Coordinates (Striatum, from Bregma) | AP: +9.2 mm, ML: –3 mm, DV: +4.5 mm | Rat |
Table 2: this compound Administration Parameters
| Parameter | Value | Route of Administration | Species | Reference | | --- | --- | --- | --- | | Therapeutic Dose Range | 0.3 mg/kg - 10 mg/kg | Oral, i.p. | Rat, Mouse | | | Pre-treatment (Neuroprotection) | 5 mg/kg, daily for 7 days | i.p. | Mouse | | | Post-lesion Treatment | 1.25 mg/kg, 120 min before testing | i.p. | Rat | | | Chronic Treatment | 4 mg/kg | Systemic | Rat | |
Table 3: Behavioral and Neurochemical Outcomes
| Outcome Measure | Treatment Group | Result | Reference |
| Apomorphine-Induced Rotations | This compound (dose-dependent) | Increased contralateral rotations | |
| Cylinder Test (Forelimb Use Asymmetry) | 6-OHDA Lesion | Predominant use of ipsilateral paw | |
| This compound | Improved performance of the contralateral limb | ||
| Striatal Dopamine Levels | 6-OHDA Lesion | >90% depletion | |
| This compound (2.5 & 5 mg/kg) | Increased extracellular dopamine | ||
| This compound (10 mg/kg) | Decreased extracellular dopamine | ||
| This compound (5 mg/kg, pre-treatment) | Complete protection against dopamine depletion |
Experimental Protocols
Protocol 1: Unilateral 6-OHDA Lesioning of the Substantia Nigra in Rats
Materials:
-
6-hydroxydopamine hydrochloride (6-OHDA)
-
Ascorbic acid
-
Sterile 0.9% saline
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
Dental drill
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Ensure the head is level.
-
6-OHDA Solution Preparation: Prepare a fresh solution of 6-OHDA in 0.02% ascorbic acid-saline. A common concentration is 3.6 mg/mL. Keep the solution on ice and protected from light.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Locate Bregma and Lambda.
-
Using a dental drill, create a small burr hole over the target coordinates for the substantia nigra (e.g., AP: -1.5 mm, ML: ±1.8 mm, DV: -7.5 mm from Bregma).
-
-
6-OHDA Injection:
-
Lower the Hamilton syringe needle to the target coordinates.
-
Inject the 6-OHDA solution at a slow, controlled rate (e.g., 0.67 µL/min).
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-Operative Care: Suture the incision and provide post-operative analgesia and care as per institutional guidelines. Allow the animals to recover for at least 2-3 weeks before behavioral testing.
Protocol 2: this compound Administration
Materials:
-
This compound mesylate
-
Vehicle (e.g., sterile saline, distilled water, or a suspension agent)
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
Procedure:
-
Preparation of this compound Solution/Suspension: Prepare the this compound solution or suspension at the desired concentration in the appropriate vehicle.
-
Administration:
-
Oral Gavage: Administer the this compound solution directly into the stomach using a gavage needle.
-
Intraperitoneal (i.p.) Injection: Inject the this compound solution into the peritoneal cavity.
-
-
Dosage and Frequency: The dosage and frequency of administration will depend on the study design (e.g., acute vs. chronic treatment). Refer to Table 2 for common dosage ranges. For example, a study investigating neuroprotective effects pre-treated mice with 5 mg/kg this compound i.p. daily for 7 days.
Protocol 3: Apomorphine-Induced Rotation Test
Materials:
-
Apomorphine hydrochloride
-
Vehicle (e.g., 0.9% saline with 0.1% ascorbic acid)
-
Rotation test apparatus (e.g., automated rotometer or a circular arena for manual counting)
Procedure:
-
Habituation: Place the animal in the testing arena for a brief habituation period (e.g., 5-10 minutes).
-
Apomorphine Administration: Administer apomorphine subcutaneously (s.c.) at a dose of 0.05 mg/kg.
-
Data Collection: Record the number of full 360° contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations for a defined period (e.g., 30-60 minutes). A successful lesion is often indicated by a significant number of contralateral rotations.
Protocol 4: Cylinder Test for Forelimb Asymmetry
Materials:
-
Transparent cylinder (e.g., 20 cm diameter for rats)
-
Video recording equipment
Procedure:
-
Test Setup: Place the animal in the transparent cylinder.
-
Data Collection: Video record the animal for a set period (e.g., 5 minutes).
-
Data Analysis:
-
Count the number of independent wall touches with the left forelimb, right forelimb, and both forelimbs simultaneously.
-
Calculate the percentage of contralateral forelimb use as an index of motor asymmetry. A reduced use of the contralateral forelimb is indicative of a successful lesion.
-
Protocol 5: Neurochemical Analysis of Striatal Dopamine by HPLC
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with an electrochemical detector
-
C18 reverse-phase column
-
Mobile phase (e.g., 0.05 M citric acid, sodium EDTA, sodium octylsulfonate in methanol/water).
-
Standards for dopamine (DA) and its metabolites (DOPAC and HVA)
-
Tissue homogenizer
-
Centrifuge
Procedure:
-
Tissue Collection: Euthanize the animal and rapidly dissect the striatum on ice.
-
Sample Preparation:
-
Homogenize the striatal tissue in an appropriate buffer.
-
Centrifuge the homogenate to pellet cellular debris.
-
Filter the supernatant.
-
-
HPLC Analysis:
-
Inject the prepared sample into the HPLC system.
-
Separate DA and its metabolites on the C18 column using the specified mobile phase.
-
Detect and quantify the analytes using the electrochemical detector.
-
-
Data Quantification: Compare the peak areas of the samples to those of the standards to determine the concentrations of DA, DOPAC, and HVA. The results are typically expressed as ng/mg of tissue.
Conclusion
The 6-OHDA lesioned animal model provides a valuable platform for investigating the therapeutic potential of compounds like this compound for Parkinson's disease. The protocols and data presented in these application notes offer a comprehensive framework for designing and conducting such studies. Careful adherence to these methodologies will ensure the generation of robust and reproducible data for the evaluation of novel neuroprotective and symptomatic treatments for Parkinson's disease.
References
Application of Bromocriptine in Primary Neuronal Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocriptine, a semisynthetic ergot alkaloid, is a potent dopamine D2 receptor agonist with established clinical applications in Parkinson's disease, hyperprolactinemia, and type 2 diabetes.[1] Emerging research has highlighted its neuroprotective properties, suggesting its potential as a therapeutic agent for various neurological disorders. This document provides detailed application notes and protocols for researchers utilizing this compound in primary neuronal cultures to investigate its effects on neuronal viability, neurite outgrowth, and associated signaling pathways.
Primary neuronal cultures are invaluable in vitro models that closely mimic the physiological environment of the central nervous system, providing a powerful platform for studying neuronal development, function, and pathology.[2][3] These protocols are designed to guide researchers in the preparation of primary cortical neuron cultures, the application of this compound, and the subsequent analysis of its effects.
Data Presentation
The following tables summarize quantitative data derived from published studies on the effects of this compound in neuronal cell lines, which can serve as a starting point for experiments in primary neuronal cultures.
Table 1: Dose-Response of this compound on Neuronal Cell Viability (HT22 Cell Line)
| This compound Concentration | Effect on Cell Viability (24h treatment) | Reference |
| 100 nM | No significant toxicity | [4] |
| 500 nM | No significant toxicity | [4] |
| 1 µM | Significant reduction in cell viability | |
| 10 µM | Significant reduction in cell viability |
Table 2: Effective Concentrations of this compound in In Vitro Neuronal Models
| Application | Effective Concentration | Cell Type/Model | Reference |
| Neuroprotection (antioxidant) | 10 µM | In vitro model of MPTP toxicity | |
| Neurite Outgrowth Induction | Concentration-dependent | PC12 cells |
Experimental Protocols
I. Preparation of Primary Cortical Neuron Cultures from Embryonic Rodents
This protocol outlines the steps for establishing high-purity primary cortical neuron cultures from embryonic day 18 (E18) rats or mice.
Materials:
-
Timed-pregnant E18 Sprague Dawley rat or C57BL/6 mouse
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Hanks' Balanced Salt Solution (HBSS)
-
Fetal Bovine Serum (FBS)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin (P/S)
-
Trypsin-EDTA (0.25%)
-
DNase I
-
Poly-D-Lysine (PDL) or Poly-L-lysine (PLL)
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell strainers (70 µm)
-
Culture plates or coverslips
Protocol:
-
Coating of Cultureware:
-
Aseptically coat culture plates or coverslips with 0.1 mg/mL Poly-D-Lysine or Poly-L-lysine overnight at 37°C or for at least 2 hours at room temperature.
-
Wash the coated surfaces three times with sterile water and allow them to dry completely.
-
For enhanced neuronal attachment and differentiation, further coat with 10 µg/mL laminin for at least 2 hours at 37°C before cell plating.
-
-
Dissection and Tissue Preparation:
-
Euthanize the pregnant rodent according to approved institutional animal care and use committee protocols.
-
Aseptically remove the uterine horns and place them in a sterile petri dish containing ice-cold HBSS.
-
Isolate the embryos and decapitate them.
-
Under a dissecting microscope, carefully dissect the cortices from the embryonic brains in a fresh dish of ice-cold HBSS.
-
Remove the meninges and any visible blood vessels.
-
-
Dissociation of Cortical Tissue:
-
Transfer the dissected cortices to a 15 mL conical tube.
-
Wash the tissue twice with sterile HBSS.
-
Add 5 mL of pre-warmed 0.25% Trypsin-EDTA and incubate at 37°C for 15 minutes.
-
Add 50 µL of DNase I (1 mg/mL stock) to reduce cell clumping.
-
Stop the enzymatic digestion by adding an equal volume of DMEM containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Pass the cell suspension through a 70 µm cell strainer into a fresh 50 mL conical tube.
-
-
Cell Plating and Culture:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 2.5 x 10^5 cells/cm²) onto the pre-coated cultureware.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 3-4 days.
-
II. This compound Treatment of Primary Neuronal Cultures
Materials:
-
This compound mesylate salt
-
Dimethyl sulfoxide (DMSO)
-
Complete neuronal culture medium (as prepared above)
Protocol:
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Store the stock solution in small aliquots at -20°C, protected from light.
-
-
Treatment of Neuronal Cultures:
-
On the desired day in vitro (DIV), typically between DIV 5-7 when neurons have developed a mature morphology, prepare working solutions of this compound by diluting the stock solution in pre-warmed complete neuronal culture medium.
-
It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific study. Based on existing literature, a starting range of 100 nM to 10 µM is suggested.
-
Carefully remove half of the existing culture medium from each well and replace it with an equal volume of the medium containing the desired concentration of this compound.
-
For control wells, add the same volume of medium containing an equivalent concentration of DMSO (vehicle control).
-
Return the cultures to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
III. Assessment of Neuronal Viability (MTT/CCK8 Assay)
This protocol describes a colorimetric assay to quantify neuronal viability based on the metabolic activity of mitochondria.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 (Cell Counting Kit-8) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Protocol:
-
At the end of the this compound treatment period, add MTT (final concentration 0.5 mg/mL) or CCK8 solution (typically 10% of the culture volume) to each well.
-
Incubate the plate at 37°C for 2-4 hours.
-
If using MTT, carefully aspirate the medium and add a solubilization solution to dissolve the formazan crystals.
-
If using CCK8, the product is water-soluble and no solubilization step is needed.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK8) using a microplate reader.
-
Express cell viability as a percentage relative to the vehicle-treated control group.
IV. Assessment of Neurite Outgrowth (Immunocytochemistry)
This protocol details the immunofluorescent staining of neuronal markers to visualize and quantify neurite outgrowth.
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum and 1% BSA in PBS)
-
Primary antibody (e.g., anti-β-III tubulin or anti-MAP2)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope and image analysis software
Protocol:
-
Fixation and Permeabilization:
-
After this compound treatment, gently wash the cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin). Parameters to measure include the total neurite length per neuron, the number of primary neurites, and the number of branch points.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound in neurons and a general experimental workflow.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound protects perilesional spinal cord neurons from lipotoxicity after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotection by this compound against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Bromocriptine in Human Plasma using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of bromocriptine in human plasma samples using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
This compound is a dopamine D2 receptor agonist used in the treatment of Parkinson's disease, hyperprolactinemia-associated disorders, and acromegaly. Accurate quantification of this compound in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This application note describes a robust and validated HPLC-UV method for the determination of this compound in human plasma.
Principle
The method involves the extraction of this compound and an internal standard (IS) from plasma samples using protein precipitation followed by liquid-liquid extraction. The separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, and detection is performed using a UV detector. Quantification is based on the peak area ratio of this compound to the internal standard.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound Mesylate | Reference Standard | USP or equivalent |
| Droperidol (Internal Standard) | Reference Standard | USP or equivalent |
| Acetonitrile | HPLC Grade | Fisher Scientific or equivalent |
| Methanol | HPLC Grade | Fisher Scientific or equivalent |
| Trifluoroacetic Acid (TFA) | HPLC Grade | Sigma-Aldrich or equivalent |
| Hexane | HPLC Grade | Fisher Scientific or equivalent |
| Chloroform | HPLC Grade | Fisher Scientific or equivalent |
| Water | Deionized, 18.2 MΩ·cm | Milli-Q or equivalent |
| Human Plasma (with EDTA) | Biological Grade | BioIVT or equivalent |
Experimental Protocols
Preparation of Stock and Working Solutions
Stock Solutions (1 mg/mL):
-
This compound: Accurately weigh and dissolve an appropriate amount of this compound mesylate in methanol to obtain a final concentration of 1 mg/mL.
-
Droperidol (IS): Accurately weigh and dissolve an appropriate amount of droperidol in methanol to obtain a final concentration of 1 mg/mL.
-
Store stock solutions at 2-8°C, protected from light.
Working Standard Solutions:
-
Prepare working standard solutions of this compound by serial dilution of the stock solution with methanol to achieve a concentration range of 0.212–10.6 µg/mL.[1]
-
Prepare a working solution of the internal standard (droperidol) in acetonitrile at a concentration of 22.0 µg/mL.[1]
Sample Preparation
The following diagram illustrates the sample preparation workflow:
Figure 1: Plasma Sample Preparation Workflow.
Protocol:
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of the internal standard solution (22.0 µg/mL droperidol in acetonitrile) to precipitate plasma proteins.[1]
-
Vortex the mixture for 30 seconds.[1]
-
Add 0.50 mL of hexane:chloroform (70:30, v/v) and vortex for an additional 30 seconds.[1]
-
Centrifuge the tubes at 3950g for 10 minutes.
-
Carefully transfer the upper organic phase to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
HPLC Instrumentation and Conditions
The following table summarizes the chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent with UV/DAD detector |
| Column | Zorbax 300SB-C18 StableBond®, 4.6 × 250 mm, 5 µm |
| Mobile Phase | 0.1% (v/v) Trifluoroacetic acid in deionized water, Methanol, and Acetonitrile (45/27.5/27.5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Injection Volume | 20 µL |
| Detection Wavelength | 240 nm for this compound, 254 nm for Droperidol |
| Run Time | Approximately 10 minutes |
The analytical workflow is depicted in the following diagram:
References
Measuring the Effects of Bromocriptine on Cell Viability: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocriptine is an ergot alkaloid derivative and a potent dopamine D2 receptor agonist.[1][2] It is clinically used in the management of Parkinson's disease, hyperprolactinemia, and type 2 diabetes.[1] Emerging research has highlighted its potential as an anti-cancer agent, demonstrating cytotoxic effects in various cancer cell lines, including those of the breast, prostate, and lung, as well as in leukemia.[3][4] The anti-neoplastic activity of this compound is attributed to its ability to inhibit tumor growth, induce apoptosis, and trigger cell cycle arrest.
These application notes provide detailed protocols for assessing the effects of this compound on cell viability using standard in vitro assays. The included methodologies and data will aid researchers in the preclinical evaluation of this compound and its derivatives.
Data Presentation: this compound's Efficacy Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound have been documented across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. These values were determined following a 72-hour incubation period with this compound.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CCRF-CEM | Leukemia | 10.13 | |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 11.78 | |
| HEK293 | - | 5.24 | |
| ARCaPE-shCtrl | Prostate Cancer | > 60 | |
| C4-2B | Prostate Cancer | > 60 |
Signaling Pathways and Experimental Workflow
This compound's Mechanism of Action
This compound primarily functions as a dopamine D2 receptor (D2R) agonist. In the context of cancer, its activation of D2R can initiate signaling cascades that lead to the inhibition of cell proliferation and the induction of apoptosis. In some cancer cells, particularly chemoresistant types, this compound has been shown to upregulate the expression of D2R and impact downstream pathways such as AMPK, p38 MAPK, and NF-κB, ultimately leading to cell cycle arrest and apoptosis.
Experimental Workflow for Cell Viability Assays
The following diagram outlines the general workflow for assessing the impact of this compound on cell viability. This process involves cell seeding, treatment with various concentrations of this compound, and subsequent analysis using either the MTT or Trypan Blue exclusion assay.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation with MTT)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a no-cell control for background measurement.
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.
Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Materials:
-
Trypan Blue solution (0.4%)
-
Phosphate-buffered saline (PBS)
-
Hemocytometer
-
Microscope
Protocol:
-
Cell Preparation: Seed and treat cells with this compound in a suitable culture vessel (e.g., 6-well plate).
-
Cell Harvesting: After the treatment period, collect the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and resuspend them in PBS.
-
Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution and incubate for 3 minutes at room temperature.
-
Cell Counting: Load 10 µL of the stained cell suspension into a hemocytometer.
-
Microscopy: Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer.
-
Calculation of Viability:
-
Total Cells = Viable Cells + Non-viable Cells
-
Percent Viability = (Number of Viable Cells / Total Number of Cells) x 100
-
Viable Cells per mL = (Number of Viable Cells x Dilution Factor x 10^4) / Number of Squares Counted
-
References
- 1. researchgate.net [researchgate.net]
- 2. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound monotherapy overcomes prostate cancer chemoresistance in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchhub.com [researchhub.com]
Application Notes and Protocols for Immunofluorescence Staining of Dopamine Receptors Following Bromocriptine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromocriptine is a potent dopamine D2 receptor (D2R) agonist with significant therapeutic applications in conditions such as Parkinson's disease, hyperprolactinemia, and type 2 diabetes. Its mechanism of action primarily involves the stimulation of D2Rs, leading to a cascade of downstream signaling events that modulate neuronal activity and hormonal secretion. Understanding the cellular and molecular response to this compound, particularly its effect on dopamine receptor expression and localization, is crucial for optimizing therapeutic strategies and developing novel drug candidates.
Immunofluorescence staining is a powerful technique that allows for the visualization and quantification of dopamine receptors within cells and tissues. This method provides valuable insights into changes in receptor density, subcellular distribution, and internalization following drug treatment. These application notes provide a comprehensive overview and detailed protocols for performing immunofluorescence staining of dopamine receptors, with a specific focus on the effects of this compound treatment.
Effects of this compound on Dopamine Receptor Expression and Localization
This compound, as a D2R agonist, can induce various changes in dopamine receptor expression and localization. Chronic administration may lead to alterations in receptor synthesis and degradation, while acute exposure can trigger rapid receptor internalization from the cell surface to intracellular compartments. The following tables summarize quantitative data from studies investigating these effects.
Table 1: this compound-Induced Changes in Dopamine D2 Receptor (D2R) mRNA Expression in Mouse Striatum
| Animal Model | Treatment Group | D2R mRNA Expression Change | Reference |
| Male Mice | This compound (16 mg/kg) | 21% decrease | [1] |
| Female Mice | This compound (16 mg/kg) | 45% increase | [1] |
Table 2: this compound-Induced Dopamine D2 Receptor (D2R) Internalization in CHO Cells
| Cell Line | Treatment Group | D2R Internalization | Reference |
| CHO Cells | Dopamine (D2 agonist) | Increased | [2] |
| CHO Cells | This compound | Increased | [2] |
| CHO Cells | SKF38393 (D1 agonist) | No change | [2] |
Table 3: Effect of Chronic this compound Treatment on Dopamine Receptor Supersensitivity in a Rat Model of Parkinson's Disease
| Animal Model | Treatment Group | Effect on D2 Receptor Supersensitivity | Reference |
| 6-OHDA Lesioned Rats | Chronic this compound | Reversal of supersensitivity | |
| 6-OHDA Lesioned Rats | Chronic L-Dopa | Reversal of supersensitivity |
Dopamine D2 Receptor Signaling Pathway
Activation of the D2R by an agonist like this compound initiates a series of intracellular signaling events. The D2R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Furthermore, the dissociation of the Gβγ subunits can modulate the activity of various ion channels and other effector proteins.
References
Application Notes: Establishing a Stable Cell Line Expressing D2 Receptors for Bromocriptine Studies
Introduction
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a critical target in the treatment of various neurological and endocrine disorders, including Parkinson's disease and hyperprolactinemia.[1] Bromocriptine is a potent ergot alkaloid derivative that functions as a dopamine D2 receptor agonist.[2][3] To facilitate research and development of drugs targeting this receptor, it is essential to have robust in vitro models. Stable cell lines that constitutively express the human D2 receptor provide a consistent and reproducible system for compound screening, pharmacological characterization, and studying receptor signaling pathways.[4][5]
This document provides detailed protocols for the generation, characterization, and functional validation of a stable cell line expressing the human D2 receptor, specifically for studying the effects of this compound. The protocols cover everything from the initial transfection of a host cell line to the final functional assays.
Principle of the Method
The generation of a stable cell line involves introducing a foreign gene—in this case, the human D2 receptor (DRD2)—into a host cell's genome. This is achieved by transfecting the cells with an expression vector that contains the DRD2 gene and a selectable marker, typically an antibiotic resistance gene. Following transfection, the cells are cultured in a medium containing the corresponding antibiotic, which eliminates any cells that have not successfully integrated the vector into their genome. Surviving cell colonies are then isolated, expanded, and characterized to identify a clonal line with optimal, stable expression of the functional D2 receptor.
Choice of Host Cell Line
Commonly used host cell lines for generating stable GPCR-expressing lines include Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells.
-
HEK293 Cells: These cells are widely used due to their high transfection efficiency and ability to produce large quantities of recombinant proteins. They are of human origin and perform necessary post-translational modifications.
-
CHO Cells: This cell line is a preferred choice for biopharmaceutical manufacturing due to its robust growth in serum-free media and its approval by regulatory bodies. CHO-K1 cells are a common variant used for generating D2 receptor stable lines.
For the following protocols, we will describe the process using the HEK293 cell line, but the principles are readily adaptable to CHO cells.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound's interaction with the D2 receptor, compiled from various studies.
Table 1: this compound Binding Affinity for Dopamine Receptors
| Receptor Subtype | Parameter | Value (nM) | Source |
| D2 | Kᵢ | ~8 | |
| D3 | Kᵢ | ~5 | |
| D1 | Kᵢ | ~440 | |
| D4 | Kᵢ | ~290 | |
| D5 | Kᵢ | ~450 |
Kᵢ (Inhibition Constant) represents the concentration of a ligand that will bind to 50% of the receptors in the absence of the native ligand.
Table 2: this compound Functional Potency at the D2 Receptor
| Assay Type | Cell Line | Parameter | Value | Source |
| [³⁵S]-GTPγS Binding | CHO | pEC₅₀ | 8.15 ± 0.05 | |
| Nitric Oxide Synthase Inhibition | Purified Neuronal NOS | IC₅₀ | 10 ± 2 µM | |
| CYP3A4 Inhibition | - | IC₅₀ | 1.69 µM |
pEC₅₀ is the negative logarithm of the EC₅₀ (half-maximal effective concentration). IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the major phases in creating a validated D2 receptor stable cell line.
D2 Receptor Signaling Pathway
Caption: The inhibitory signaling cascade initiated by D2 receptor activation via an agonist like this compound.
Experimental Protocols
Protocol 1: Generation of a D2 Receptor Stable Cell Line
This protocol outlines the steps for creating a stable cell line using lipofection-mediated transfection.
Materials:
-
Host cell line (e.g., HEK293)
-
Complete growth medium (e.g., DMEM, 10% FBS, 1% Penicillin/Streptomycin)
-
Expression vector containing full-length human DRD2 cDNA (e.g., GenBank Accession NM_000795) and a puromycin resistance gene.
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Puromycin dihydrochloride
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well and 96-well cell culture plates
-
Cloning cylinders or pipette tips for colony isolation
Methodology:
-
Antibiotic Kill Curve Determination:
-
Seed HEK293 cells in a 24-well plate at 50-60% confluency.
-
The next day, replace the medium with fresh medium containing varying concentrations of puromycin (e.g., 0, 0.5, 1, 2, 4, 8 µg/mL).
-
Incubate the cells and monitor cell viability daily for 7-10 days, replacing the selective medium every 3-4 days.
-
The lowest concentration of puromycin that causes complete cell death within 7-10 days is the optimal concentration for selecting stable transfectants.
-
-
Transfection:
-
One day before transfection, seed HEK293 cells in 6-well plates so they are 70-80% confluent on the day of transfection.
-
Transfect the cells with the DRD2 expression vector using a lipofection-based reagent according to the manufacturer's protocol.
-
Include a negative control (cells transfected with an empty vector or mock-transfected).
-
Incubate for 24-48 hours post-transfection.
-
-
Selection of Stable Cells:
-
After 48 hours, passage the transfected cells into a larger flask (e.g., T75) and add the complete growth medium containing the pre-determined optimal concentration of puromycin.
-
Continue to culture the cells, replacing the selective medium every 3-4 days to remove dead cells and maintain selection pressure.
-
After 2-3 weeks, distinct antibiotic-resistant colonies should become visible.
-
-
Clonal Isolation and Expansion:
-
Wash the plate gently with sterile PBS.
-
Using a sterile pipette tip, scrape individual, well-isolated colonies and transfer each one to a separate well of a 24-well plate containing selective medium.
-
Expand each clone until a sufficient number of cells is available for screening and cryopreservation. This process generates multiple clonal cell lines.
-
Protocol 2: Characterization of D2 Receptor Expression
A. Western Blot Analysis
This method confirms the expression of the D2 receptor protein in the generated clones.
Materials:
-
Cell lysates from clonal cell lines
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the D2 receptor (or an epitope tag if the receptor is tagged)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate
Methodology:
-
Prepare total protein lysates from each expanded clone.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate 20-30 µg of protein per lane via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with the primary anti-D2 receptor antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A band at the correct molecular weight for the D2 receptor confirms expression.
B. Radioligand Binding Assay
This assay quantifies the density of functional D2 receptors on the cell surface.
Materials:
-
Membrane preparations from the D2-expressing cell line
-
Radiolabeled D2 antagonist (e.g., [³H]Spiperone or [³H]YM-09151-2)
-
Unlabeled ("cold") D2 antagonist (e.g., Haloperidol) for determining non-specific binding.
-
Binding buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂)
-
Glass fiber filters and a cell harvester
-
Scintillation counter and fluid
Methodology:
-
Prepare cell membranes from the selected high-expressing clone.
-
In a 96-well plate, add a fixed amount of membrane protein to each well.
-
For total binding, add increasing concentrations of the radioligand.
-
For non-specific binding, add the radioligand plus a high concentration (e.g., 1000-fold excess) of the unlabeled antagonist.
-
Incubate the plate (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, followed by washing with ice-cold buffer.
-
Measure the radioactivity trapped on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the Bmax (receptor density) and Kd (binding affinity).
Protocol 3: Functional Assessment with this compound
A. cAMP Inhibition Assay
This assay measures the functional response to D2 receptor activation by this compound through the canonical Gi signaling pathway, which inhibits adenylyl cyclase and reduces intracellular cAMP levels.
Materials:
-
Validated D2 receptor stable cell line
-
Assay buffer (e.g., HBSS)
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)
Methodology:
-
Seed the D2 stable cells into a 96-well or 384-well plate and allow them to grow to confluence.
-
On the day of the assay, replace the culture medium with assay buffer and pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ or EC₅₀ value.
B. Calcium Mobilization Assay
This is an alternative functional assay, typically used for D2 receptors co-expressed with a promiscuous G protein like Gα15, which couples the Gi-pathway to the Gq-pathway, resulting in intracellular calcium release upon agonist stimulation.
Materials:
-
D2/Gα15 co-expressing stable cell line
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer
-
This compound
-
A fluorescence plate reader (e.g., FLIPR or FlexStation)
Methodology:
-
Seed the D2/Gα15 cells in a 96-well black, clear-bottom plate.
-
Load the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence reader and measure the baseline fluorescence.
-
Add varying concentrations of this compound and immediately measure the change in fluorescence intensity over time.
-
The peak fluorescence response is plotted against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Bromocriptine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of bromocriptine and its mesylate salt.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the aqueous solubility of this compound mesylate?
A1: this compound mesylate is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1] It is practically insoluble in water, which can lead to poor dissolution, low oral bioavailability (approximately 6%), and significant first-pass metabolism in the liver.[1][2] The solubility of this compound mesylate is also pH-dependent, showing higher solubility in acidic media and a sharp decrease in solubility as the pH increases.[1][2] Furthermore, it is sensitive to light and can degrade in aqueous environments, particularly acidic ones.
Q2: How does pH adjustment affect the solubility of this compound mesylate?
A2: The solubility of this compound mesylate is significantly influenced by pH. As a weak base with a pKa of 4.9, it is more soluble in acidic environments where it exists in its ionized form. In a study, the solubility was found to be significantly higher in 0.1N HCl compared to a phosphate buffer at pH 6.8. This is because, at lower pH, the amine groups in the this compound molecule are protonated, leading to greater interaction with water molecules. Conversely, as the pH increases towards and above the pKa, the un-ionized form predominates, which is less soluble in water.
Q3: What are self-nano emulsifying drug delivery systems (SNEDDS) and how can they improve this compound solubility?
A3: Self-nano emulsifying drug delivery systems (SNEDDS) are isotropic mixtures of oil, a surfactant, a co-surfactant, and the drug. When introduced into an aqueous medium under gentle agitation, these systems spontaneously form fine oil-in-water nanoemulsions with droplet sizes in the range of 20-200 nm. For this compound, a BCS Class II drug, SNEDDS can enhance oral bioavailability by increasing its solubility and maintaining the drug in a dissolved state as it transits through the gastrointestinal tract. The small droplet size provides a large surface area for drug release and absorption.
Q4: Can cyclodextrins be used to enhance the solubility of this compound?
A4: Yes, cyclodextrins are a viable option for improving the solubility of poorly soluble drugs like this compound. These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic inner cavity, allowing them to encapsulate hydrophobic drug molecules, forming inclusion complexes. This encapsulation effectively increases the apparent aqueous solubility of the guest molecule. Lyophilized this compound formulations containing cyclodextrins have been shown to have improved stability.
Q5: Is salt formation an effective strategy to improve the solubility of this compound?
A5: Salt formation is a common and effective technique to enhance the solubility of ionizable drugs. For this compound, forming a different salt, such as this compound citrate, has been shown to significantly increase water solubility compared to the mesylate salt. This approach can also lead to improved heat and moisture resistance.
Troubleshooting Guides
Issue: Low or inconsistent dissolution rates in vitro.
Possible Cause 1: Inappropriate dissolution medium pH.
-
Troubleshooting Tip: this compound mesylate's solubility is pH-dependent. Ensure the pH of your dissolution medium is acidic (e.g., 0.1N HCl) to achieve optimal dissolution, as specified in the USP monograph for this compound mesylate. Dissolution decreases markedly as the pH increases.
Possible Cause 2: Drug precipitation out of a supersaturated solution.
-
Troubleshooting Tip: When using enabling formulations like amorphous solid dispersions, supersaturation may occur, followed by precipitation. Consider incorporating precipitation inhibitors into your formulation. Also, ensure your analytical method can differentiate between dissolved and precipitated drug.
Possible Cause 3: Inadequate formulation optimization for SNEDDS.
-
Troubleshooting Tip: If using a self-nano emulsifying drug delivery system (SNEDDS), ensure the ratios of oil, surfactant, and co-surfactant are optimized. Construct pseudo-ternary phase diagrams to identify the optimal concentrations for spontaneous and stable nanoemulsion formation upon dilution.
Issue: Poor oral bioavailability in preclinical models despite in vitro dissolution.
Possible Cause 1: First-pass metabolism.
-
Troubleshooting Tip: this compound undergoes extensive first-pass metabolism in the liver, which significantly reduces its oral bioavailability. Formulation strategies like SNEDDS can promote lymphatic transport, thereby bypassing the portal circulation and reducing first-pass metabolism. Nanoparticulate systems for nose-to-brain delivery have also been explored to bypass the blood-brain barrier and first-pass effect.
Possible Cause 2: In vivo precipitation.
-
Troubleshooting Tip: The change in pH from the acidic environment of the stomach to the more neutral pH of the small intestine can cause this compound to precipitate. Formulations that maintain the drug in a solubilized state, such as SNEDDS or solid lipid nanoparticles (SLNs), can mitigate this issue.
Quantitative Data Summary
| Formulation Strategy | Vehicle/Excipients | Solvent/Medium | Solubility/Dissolution Enhancement | Reference |
| pH Adjustment | - | 0.1N HCl | Significantly higher solubility than at pH 6.8 | |
| SNEDDS | Castor oil, Tween 80, Ethanol | - | Significantly higher rate and extent of release than crude drug powder | |
| Organic Solvents | Ethanol | - | ~5 mg/mL | |
| DMSO | - | ~30 mg/mL | ||
| Dimethyl formamide (DMF) | - | ~30 mg/mL | ||
| Aqueous Buffer with Co-solvent | 1:4 DMSO:PBS (pH 7.2) | - | ~0.2 mg/mL | |
| Acidified Water | Water with HCl | pH adjusted to 3 | 1.1 mg/mL | |
| Salt Formation | Citric Acid (forms this compound Citrate) | - | Significantly higher water solubility compared to this compound mesylate | |
| Fast Dissolving Oral Film | HPMC, Poloxamer 407, Crospovidone | - | 86.8% drug released in 2 minutes |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Mesylate SNEDDS
This protocol is based on the methodology described by Hussein et al. (2018).
1. Materials:
- This compound mesylate
- Oil phase: Castor oil
- Surfactant: Tween 80
- Co-surfactant: Ethanol
- Screw-capped glass containers
- Water bath
2. Procedure:
- Determine the saturation solubility of this compound mesylate in various oils, surfactants, and co-surfactants to select the most suitable excipients.
- Construct pseudo-ternary phase diagrams to determine the optimal ratio of surfactant to co-surfactant (e.g., 1:1, 2:1, 3:1, 4:1) and the concentration ranges for nanoemulsion formation.
- Accurately weigh the required amounts of castor oil, Tween 80, and ethanol based on the desired formulation ratio (e.g., a constant oil:S/CoS mix ratio of 1:9).
- Dissolve the this compound mesylate in the castor oil in a screw-capped glass container.
- Add the surfactant (Tween 80) and co-surfactant (ethanol) to the oil-drug mixture.
- Heat the mixture in a water bath at 50-60°C to facilitate homogenization, ensuring a clear solution is formed.
Protocol 2: In Vitro Dissolution Testing of this compound Mesylate SNEDDS
This protocol follows the USP dissolution apparatus-II (paddle method) as described in the literature.
1. Apparatus and Materials:
- USP dissolution apparatus-II (paddle method)
- Dialysis bags (Molecular weight cutoff 12,000 Da)
- Dissolution medium: 500 mL of 0.1N HCl
- UV-Spectrophotometer
- Syringes and filters
2. Procedure:
- Set the dissolution apparatus parameters: 37 ± 0.5°C and a paddle speed of 50 rpm.
- Place a SNEDDS formulation equivalent to a single dose of this compound mesylate (e.g., 2.5 mg) into a dialysis bag.
- Place the sealed dialysis bag into the dissolution vessel containing 500 mL of 0.1N HCl.
- At predetermined time intervals (e.g., 10, 20, 30, 40, 50, 60 minutes), withdraw a 5 mL aliquot of the dissolution medium.
- Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
- Filter the collected samples.
- Determine the concentration of dissolved this compound mesylate using a UV-Spectrophotometer at its λmax in 0.1N HCl (approximately 306 nm).
- Calculate the cumulative percentage of drug released at each time point.
Visualizations
Caption: Workflow for SNEDDS formulation development and evaluation.
Caption: Strategies to overcome poor this compound solubility.
References
Technical Support Center: Bromocriptine Administration in Animal Research
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize side effects associated with bromocriptine administration in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal research?
A1: The most frequently reported side effects in laboratory animals include gastrointestinal issues, changes in motor activity, and cardiovascular and thermoregulatory effects. Specifically, researchers may observe:
-
Gastrointestinal Distress: Nausea and vomiting are common, particularly at the beginning of treatment.[1][2][3]
-
Biphasic Locomotor Activity: An initial decrease in locomotor activity is often followed by a period of hyperactivity.[4][5] This effect can be dose-dependent, with higher doses prolonging the initial suppression.
-
Hypotension: this compound can cause a drop in blood pressure, including orthostatic hypotension. This is due to the dilation of arterioles and veins, partly through the inhibition of the sympathetic nervous system.
-
Hypothermia: A decrease in body temperature is a documented side effect in rodents. This effect is thought to involve both dopaminergic and serotonergic systems.
-
Stereotyped Behaviors: At higher doses, long-lasting stereotyped behaviors may be induced in rodents.
Q2: How can I minimize nausea and vomiting in my animal subjects?
A2: Several strategies can be employed to mitigate gastrointestinal distress:
-
Administer with Food: Giving this compound with food can help reduce gastric irritation and nausea.
-
Gradual Dose Escalation: Start with a low dose and gradually increase to the target dose over several days. This allows the animal to acclimate to the drug.
-
Co-administration with a Peripheral Dopamine Antagonist: Co-treatment with a dopamine antagonist that does not cross the blood-brain barrier, such as domperidone, can effectively reduce nausea and vomiting without interfering with the central effects of this compound.
Q3: My animals show a decrease in activity after this compound administration. Is this normal?
A3: Yes, an initial suppression of locomotor activity is a well-documented, dose-dependent effect of this compound in rodents. This is typically followed by a phase of increased activity. The duration of the initial hypoactivity phase may lengthen with increasing doses. If the suppression of activity is severe or prolonged, consider reducing the dose.
Q4: Are there alternative routes of administration to reduce side effects?
A4: While intraperitoneal (IP) and subcutaneous (SC) injections are common, oral administration is also an option and may help in reducing the acute onset of some side effects. Administering this compound with food is recommended to minimize gastrointestinal upset. The choice of administration route may also depend on the specific experimental goals and the animal model being used.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution(s) |
| Severe Nausea/Vomiting | High initial dose, administration on an empty stomach. | - Administer this compound with food.- Implement a gradual dose escalation protocol.- Consider co-administration with domperidone. |
| Prolonged Immobility or Sedation | Dose is too high, initial phase of biphasic locomotor effect. | - Reduce the dosage. The side effects of this compound are primarily dose-related.- Monitor animals closely to observe the subsequent hyperactive phase. |
| Significant Drop in Blood Pressure (Hypotension) | Vasodilatory effects of this compound. | - Monitor blood pressure, especially during initial administration and dose escalation.- Use the lowest effective dose.- Ensure adequate hydration of the animals. |
| Noticeable Decrease in Body Temperature (Hypothermia) | Dopaminergic and serotonergic effects on thermoregulation. | - House animals in a temperature-controlled environment.- Monitor core body temperature.- Consider using a lower dose, as this effect can be dose-dependent. |
| Stereotyped or Repetitive Behaviors | High dosage stimulating striatal dopamine receptors. | - This is often a sign of a high dose. Reduce the dosage to a level that achieves the desired therapeutic effect without inducing stereotypy. |
Data on Dose-Dependent Side Effects
Table 1: Dose-Dependent Effects of this compound on Locomotor Activity in Rodents
| Species | Dose (mg/kg, IP) | Observed Effect on Locomotor Activity | Reference |
| Rat | 2.0, 5.0, 10.0, 20.0 | Biphasic effect: Initial suppression followed by a dose-dependent increase in locomotion. | |
| Mouse | 0.625, 2.5, 5.0, 10.0 | Acute administration (after 60 min) produced a significant decrease in spontaneous motor activity at all doses. | |
| Mouse | 5.0, 10.0 | Acute administration (after 30 min) showed a significant decrease in spontaneous motor activity. |
Table 2: Dosing for Minimizing Side Effects with Co-treatments
| Animal Model | This compound Dose | Co-treatment | Dose of Co-treatment | Effect | Reference |
| Dog | 10-30 µg/kg for 10-16 days | Metoclopramide | 0.5 mg/kg | Successfully treated vomiting. | |
| Human (for Parkinson's) | Up to 148 mg/day | Domperidone | Not specified | Prevented nausea and vomiting without diminishing central effects. |
Experimental Protocols
Protocol 1: Gradual Dose Escalation for Rodents
-
Objective: To acclimate animals to this compound and minimize acute side effects.
-
Materials: this compound mesylate, vehicle (e.g., saline, sesame oil).
-
Procedure:
-
Day 1-3: Administer 25% of the final target dose.
-
Day 4-6: Increase the dose to 50% of the final target dose.
-
Day 7-9: Increase the dose to 75% of the final target dose.
-
Day 10 onwards: Administer 100% of the final target dose.
-
-
Monitoring: Observe animals for signs of distress, nausea (e.g., pica in rats), and changes in activity for at least 2 hours post-injection, especially during the initial days of each dose increase.
Protocol 2: Co-administration with Domperidone to Reduce Nausea
-
Objective: To block peripheral dopamine receptors to prevent nausea and vomiting.
-
Materials: this compound mesylate, Domperidone, appropriate vehicles.
-
Procedure:
-
Prepare this compound and domperidone in their respective vehicles.
-
Administer domperidone (e.g., via IP injection) 30-60 minutes prior to the administration of this compound.
-
Administer this compound via the desired route (e.g., IP, SC, or oral gavage).
-
-
Monitoring: Observe for signs of nausea and vomiting. Note that domperidone should not affect the central nervous system effects of this compound.
Visualizations
Caption: this compound's primary signaling pathway.
Caption: Workflow for minimizing this compound side effects.
Caption: Relationship between side effects and mitigation.
References
- 1. Parlodel (this compound Mesylate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound and domperidone in the treatment of Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effect of this compound on locomotor activity and cerebral catecholamines in rodents | Semantic Scholar [semanticscholar.org]
- 5. Locomotor-activating effects of the D2 agonist this compound show environment-specific sensitization following repeated injections - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in bromocriptine experiments
Welcome to the technical support center for bromocriptine experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound and to troubleshoot inconsistent results. The following guides and frequently asked questions (FAQs) provide detailed insights into experimental design, execution, and data interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Q1: Why am I observing high variability in my in vitro experimental results with this compound?
A1: Inconsistent results in cell-based assays can stem from several factors:
-
Cell Line Health and Passage Number: Ensure your cells are healthy, free from mycoplasma contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered receptor expression.
-
This compound Preparation and Storage: this compound is sensitive to light and oxidation. Prepare fresh stock solutions in a suitable solvent like DMSO or ethanol and store them in aliquots at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage beyond one day.[2]
-
Inconsistent Dosing: Ensure accurate and consistent final concentrations of this compound in your culture medium. When diluting stock solutions, vortex thoroughly.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) can have its own effects on cells. Always include a vehicle-only control group to differentiate between the effects of the drug and the solvent.
-
Assay Interference: this compound may interfere with certain assay reagents. For example, in colorimetric or fluorometric assays, it's crucial to run a control with this compound in cell-free media to check for any direct interaction with the assay components.
Q2: My cells are showing a weaker than expected response or no response to this compound. What could be the cause?
A2: A lack of cellular response can be due to several reasons:
-
Low Dopamine D2 Receptor (DRD2) Expression: The primary target of this compound is the DRD2.[3] Verify the expression level of DRD2 in your cell line. Some cell lines may have naturally low or absent expression, rendering them insensitive to this compound's primary mechanism. Resistance in some prolactinoma cells has been linked to a reduced number of dopamine receptors.
-
Incorrect this compound Concentration: The effective concentration of this compound can vary significantly between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. For example, in GH3 pituitary adenoma cells, effects on hormone secretion are seen at lower concentrations than effects on cell proliferation.[4]
-
Metabolism of this compound: In some systems, the metabolites of this compound may be more active than the parent compound.[5] This is more relevant for in vivo studies but can play a role in long-term in vitro cultures with metabolically active cells.
-
Drug-Drug Interactions in Culture: If you are co-administering other compounds, they may interfere with this compound's activity. For instance, dopamine D2 antagonists will competitively inhibit the effects of this compound.
Q3: I am seeing inconsistent results in my animal experiments with this compound. How can I improve reproducibility?
A3: In vivo studies introduce more variables that can affect outcomes:
-
Route of Administration and Vehicle: The choice of vehicle and administration route (e.g., oral gavage, intraperitoneal injection, subcutaneous injection) can significantly impact the bioavailability and pharmacokinetics of this compound. Ensure the vehicle is appropriate and administered consistently. For oral administration in rats, this compound can be dissolved in distilled water. For subcutaneous injections in dogs, a solution of 30% ethanol in sterile water has been used.
-
Dosing and Timing: The dose-response relationship for this compound can be complex. In rats, low and medium doses (2.5 and 5 mg/kg, IP) increased striatal dopamine levels, while a high dose (10 mg/kg, IP) decreased them. The timing of administration can also be critical, especially in studies related to circadian rhythms.
-
Animal Strain, Age, and Sex: These biological variables can influence drug metabolism and response. Clearly report these details and ensure consistency across your experimental groups.
-
Diet and Housing Conditions: Stress from housing conditions can alter physiological responses. Standardize the diet, as food intake can affect drug absorption. It is generally recommended to administer this compound with food to minimize gastrointestinal side effects.
-
Metabolism: this compound is extensively metabolized by the liver, primarily by CYP3A4. Factors that influence liver function can alter the drug's efficacy and duration of action.
Q4: How should I prepare and store this compound for my experiments?
A4: Proper handling of this compound is crucial for obtaining reliable results.
-
Storage of Powder: this compound mesylate powder should be stored at -20°C in a light-resistant container.
-
Stock Solution Preparation: For in vitro experiments, dissolve this compound mesylate in an organic solvent such as DMSO, ethanol, or DMF. A common stock solution concentration is 10-100 mg/mL in DMSO. For in vivo use, the vehicle will depend on the route of administration. For oral administration in rodents, tablets can be crushed and suspended in distilled water.
-
Storage of Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Stock solutions in DMSO can be stable for up to one year at -20°C. Aqueous solutions should be prepared fresh and not stored for more than a day.
-
Handling Precautions: this compound is light-sensitive. Protect solutions from light during preparation and use.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental models to aid in experimental design.
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| CCRF-CEM | Leukemia | 10.13 | 72 | |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 11.78 | 72 | |
| HEK293 | Embryonic Kidney | 5.24 | 72 | |
| OCI/AML-3 | Acute Myeloid Leukemia | Varies (synergy with cytarabine) | 72 |
Table 2: Effective Doses of this compound in Animal Models
| Animal Model | Application | Dose | Route of Administration | Observed Effect | Reference |
| Rat | Lactation Suppression | 4 mg/kg/day | Oral gavage | Lowest dose for lactation cessation | |
| Mouse | Neurological Behavior | 2.5 and 5 mg/kg/day | Oral | Increased locomotor activity and grooming | |
| Dog | Glucose Metabolism | 15 µg/kg/day | Subcutaneous injection | Improved glucose tolerance | |
| Rat | Parkinson's Disease Model | 2.5 and 5 mg/kg | Intraperitoneal | Increased extracellular dopamine | |
| Rat | Parkinson's Disease Model | 10 mg/kg | Intraperitoneal | Decreased extracellular dopamine | |
| Bitch | Estrus Induction | 10-25 µg/kg | Oral | Estrus induction in 4 out of 5 animals |
Experimental Protocols
Below are detailed methodologies for representative in vitro and in vivo experiments with this compound.
In Vitro Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of a cancer cell line (e.g., CCRF-CEM).
Materials:
-
CCRF-CEM cells
-
RPMI-1640 medium with 10% FBS
-
This compound mesylate
-
DMSO (for stock solution)
-
96-well plates
-
Resazurin-based cell viability reagent
-
Plate reader
Methodology:
-
Cell Seeding: Seed CCRF-CEM cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Treatment: Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Viability Assessment: Add 20 µL of the resazurin-based reagent to each well and incubate for 4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance according to the manufacturer's instructions using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Animal Study: Parkinson's Disease Model
Objective: To evaluate the effect of different doses of this compound on striatal dopamine levels in a rat model.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound mesylate
-
Vehicle (e.g., saline or a solution with a solubilizing agent)
-
Microdialysis equipment
-
HPLC with electrochemical detection
Methodology:
-
Animal Preparation: Anesthetize the rats and surgically implant a microdialysis guide cannula targeting the striatum. Allow the animals to recover for at least 48 hours.
-
This compound Preparation: Prepare solutions of this compound at concentrations that will deliver doses of 2.5, 5, and 10 mg/kg in a suitable vehicle for intraperitoneal (IP) injection. Prepare a vehicle-only solution for the control group.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF). Collect baseline dialysate samples to establish stable dopamine levels.
-
Drug Administration: Administer a single IP injection of this compound or vehicle.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 15-20 minutes) for several hours post-injection.
-
Neurochemical Analysis: Analyze the dialysate samples for dopamine and its metabolites using HPLC with electrochemical detection.
-
Data Analysis: Express the post-injection levels of dopamine as a percentage of the baseline levels and compare the effects across the different dose groups.
Visualizations: Signaling Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
The primary mechanism of action of this compound is through the activation of the dopamine D2 receptor (DRD2), a G-protein coupled receptor. This activation triggers several downstream signaling events.
Caption: Dopamine D2 receptor signaling cascade initiated by this compound.
Experimental Troubleshooting Workflow
This diagram provides a logical workflow for troubleshooting inconsistent results in this compound experiments.
Caption: A systematic workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of this compound on cell cycle distribution and cell morphology in cultured rat pituitary adenoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite involvement in this compound-induced prolactin inhibition in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Bromocriptine Concentration for Cell Culture Assays: A Technical Support Guide
Welcome to the technical support center for optimizing bromocriptine concentration in cell culture assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound mesylate?
A1: this compound mesylate is sparingly soluble in aqueous solutions but is soluble in organic solvents. It is recommended to first dissolve this compound mesylate in 100% DMSO to prepare a concentrated stock solution (e.g., 10-100 mM).[1][2][3] For cell culture experiments, the DMSO stock solution should be diluted in your cell culture medium to the final desired concentration. Ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q2: How stable is this compound in cell culture medium?
A2: Aqueous solutions of this compound are not very stable and it is recommended not to store them for more than one day.[4] It is best practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. This compound is also sensitive to light, so solutions should be protected from light during preparation and storage.[5]
Q3: What are the known off-target effects of this compound?
A3: While this compound is a potent dopamine D2 receptor agonist, it can also interact with other receptors, including other dopamine receptor subtypes (D1, D3, D4, D5), serotonin receptors (5-HT1A, 5-HT1D), and α-adrenergic receptors. At higher concentrations, this compound may exert effects that are not mediated by dopamine receptors. Researchers should consider these potential off-target effects when interpreting their data, especially at high concentrations.
Q4: What is the primary mechanism of action of this compound in cell culture?
A4: this compound is a dopamine D2 receptor agonist. Upon binding to the D2 receptor, it typically initiates a signaling cascade that involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This can affect various cellular processes, including proliferation, apoptosis, and hormone secretion. In many cell types, activation of the D2 receptor by this compound can lead to cell cycle arrest and induction of apoptosis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | - Incorrect concentration: The concentration may be too low to elicit a response in your specific cell line. - Degraded this compound: The compound may have degraded due to improper storage or handling. - Low D2 receptor expression: The cell line may not express the dopamine D2 receptor or expresses it at very low levels. | - Perform a dose-response experiment to determine the optimal concentration range for your cell line. - Prepare a fresh stock solution of this compound from a new vial. - Verify the expression of the dopamine D2 receptor in your cell line using techniques like qPCR or Western blotting. |
| High cell death/cytotoxicity | - Concentration is too high: this compound can induce apoptosis and necrosis at high concentrations. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Non-receptor mediated effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | - Lower the concentration of this compound. - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO). - Consider using a dopamine receptor antagonist (e.g., haloperidol) to confirm that the observed cytotoxicity is mediated by the D2 receptor. |
| Precipitation in cell culture medium | - Poor solubility: this compound has low aqueous solubility. - High concentration: The final concentration in the medium may exceed its solubility limit. | - Ensure the DMSO stock solution is fully dissolved before diluting it in the medium. - When diluting, add the this compound stock solution to the medium while vortexing to ensure rapid and even dispersion. - If precipitation persists, consider using a lower final concentration. |
| Inconsistent results between experiments | - Variability in cell passage number: Cellular responses can change with increasing passage number. - Inconsistent treatment duration: The duration of this compound exposure can significantly impact the outcome. - Variability in stock solution preparation: Inconsistent preparation of stock and working solutions can lead to dosing errors. | - Use cells within a consistent and defined passage number range for all experiments. - Maintain a consistent treatment duration across all experiments. - Follow a standardized protocol for preparing and storing all solutions. |
Quantitative Data Summary
Table 1: Effective Concentrations and IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | Effect | Concentration Range / IC50 | Reference(s) |
| GH3 (Rat Pituitary Adenoma) | Cell Viability (CCK8) | Inhibition of proliferation | IC50: 55.61 ± 4.19 µM (48h) | |
| MMQ (Rat Pituitary Adenoma) | Cell Viability (CCK8) | Inhibition of proliferation | IC50: 90.34 ± 7.93 µM (48h) | |
| C4-2B-TaxR (Chemoresistant Prostate Cancer) | Cell Viability | Inhibition of proliferation | IC50: 1.41 µM | |
| ARCaPE-shEPLIN (Chemoresistant Prostate Cancer) | Cell Viability | Inhibition of proliferation | IC50: 0.10 µM | |
| HT22 (Mouse Hippocampal Neuronal) | Cell Viability (CCK8) | Cytotoxicity | Significant reduction at 1 µM and 10 µM (24h) | |
| Human Somatotrophic Adenoma | Cell Growth | Inhibition | Significant inhibition at 1 µM and 10 µM | |
| Non-functioning Pituitary Adenoma | Cell Growth | Inhibition | Significant inhibition at 1 µM and 10 µM | |
| GH3 and AtT-20 (Pituitary Adenoma) | Apoptosis | Induction | ~60% apoptotic cells at 10 µg/ml (48h) | |
| Small Cell Lung Cancer (DMS 79) | Peptide Secretion | Inhibition | Dose-dependent from 0.15-15 µM |
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8/MTS)
This protocol outlines the steps for determining the effect of this compound on cell viability using a colorimetric assay such as CCK-8 or MTS.
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/ml in a volume of 100 µL per well.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in your cell culture medium from a DMSO stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Addition of Reagent:
-
Add 10 µL of the CCK-8 or MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance (optical density) at 450 nm for CCK-8 or 490 nm for MTS using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes how to quantify apoptosis induced by this compound using flow cytometry.
-
Cell Seeding and Treatment:
-
Seed 5 x 10^5 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or a vehicle control for the chosen duration (e.g., 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and non-adherent cells. For adherent cells, use a gentle cell scraper or trypsinization.
-
Wash the collected cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X binding buffer provided with the Annexin V-FITC apoptosis detection kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Visualizations
Caption: this compound signaling pathway via the D2 receptor.
Caption: Experimental workflow for a dose-response assay.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound mesylate | Non-selective Dopamine | Tocris Bioscience [tocris.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of this compound on cell apoptosis and proliferation in GH3 cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of bromocriptine in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of bromocriptine in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in stock solutions?
A1: this compound is susceptible to degradation from three main factors:
-
Light: Exposure to light, particularly sunlight and UV light, can cause significant photodegradation.[1]
-
Alkaline pH: this compound is unstable in alkaline conditions, leading to rapid degradation through hydrolysis.[1]
-
Oxidation: As a complex molecule, this compound can be prone to oxidation, especially during long-term storage or with repeated handling.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (DMSO) is a highly recommended solvent for preparing this compound stock solutions due to its high solubility and the documented stability of this compound in DMSO when stored properly.[2][3] Ethanol and dimethylformamide (DMF) are also suitable solvents, though long-term stability data is less extensively documented.[2] Aqueous solutions are not recommended for storage beyond a single day.
Q3: How should I store my this compound stock solutions to ensure maximum stability?
A3: For optimal stability, this compound stock solutions should be:
-
Stored at low temperatures: -20°C for up to one year or -80°C for up to two years is recommended for solutions in DMSO.
-
Protected from light: Use amber or opaque vials.
-
Sealed tightly: To prevent solvent evaporation and exposure to moisture and oxygen.
-
Aliquoted: To minimize freeze-thaw cycles.
Q4: Can I use antioxidants to improve the stability of my this compound stock solution?
A4: Yes, the use of antioxidants can be a viable strategy to prevent oxidative degradation. Ascorbic acid has been shown to be an effective stabilizer for solutions of ergot alkaloids, a class of compounds to which this compound belongs.
Q5: What are the common degradation products of this compound?
A5: The primary degradation product of this compound is its epimer, bromocriptinine. Other minor degradation products can also form under various stress conditions.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound stock solutions.
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitate forms in the stock solution upon storage at low temperatures. | The concentration of this compound exceeds its solubility limit in the chosen solvent at the storage temperature. | 1. Gently warm the solution to room temperature to redissolve the precipitate. 2. If the precipitate persists, sonicate the solution briefly. 3. If the issue continues, consider preparing a new stock solution at a slightly lower concentration. |
| Loss of drug activity or inconsistent experimental results. | The this compound in the stock solution may have degraded. | 1. Verify Storage Conditions: Ensure the stock solution has been stored at the correct temperature, protected from light, and properly sealed. 2. Check Solution Age: If the solution is older than the recommended storage period, prepare a fresh stock. 3. Assess for Degradation: If possible, analyze the stock solution using HPLC to quantify the amount of intact this compound and detect the presence of degradation products like bromocriptinine. 4. Prepare a Fresh Stock Solution: When in doubt, the most reliable solution is to prepare a new stock solution following the best practices outlined in the experimental protocols below. |
| Discoloration of the stock solution. | This may indicate degradation, particularly due to oxidation or light exposure. | 1. Discard the discolored solution. 2. Prepare a fresh stock solution, paying close attention to protecting it from light and minimizing its exposure to air during preparation. Consider purging the solvent and the vial headspace with an inert gas like argon or nitrogen. |
Quantitative Data Summary
The following table summarizes the stability of this compound under different stress conditions.
| Condition | Solvent/State | Duration | Temperature | Recovery of this compound | Reference |
| Sunlight Exposure | Aqueous Solution | 30 minutes | Room Temperature | 84% | |
| Sunlight Exposure | Aqueous Solution | 8 hours | Room Temperature | 28% | |
| UVA Light Exposure | Aqueous Solution | 96 hours | Room Temperature | 85% | |
| Alkaline Hydrolysis | 0.1 N NaOH | 5 minutes | 80°C | 9% | |
| Acidic Hydrolysis | 0.1 N HCl | 5 minutes | 80°C | ~80% | |
| Neutral Hydrolysis | Water | 5 minutes | 80°C | ~80% | |
| Thermal Stress | Powder | 120 hours | 80°C | No noteworthy degradation | |
| Long-term Storage | DMSO Solution | 1 year | -20°C | Stable | |
| Long-term Storage | DMSO Solution | 2 years | -80°C | Stable |
Experimental Protocols
Protocol 1: Preparation of a Standard this compound Stock Solution in DMSO
This protocol describes the standard method for preparing a stable stock solution of this compound.
Materials:
-
This compound mesylate powder
-
Anhydrous DMSO
-
Sterile, amber or opaque microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
Procedure:
-
Allow the this compound mesylate powder and anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound mesylate powder in a sterile microcentrifuge tube or vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Vortex or sonicate the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber or opaque microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.
Protocol 2: Enhanced Stability Preparation of this compound Stock Solution with Inert Gas
This protocol incorporates additional steps to minimize oxidation for highly sensitive applications.
Materials:
-
Same as Protocol 1
-
Source of inert gas (argon or nitrogen) with a sterile filter
-
Septum-capped vials
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Purge the anhydrous DMSO with the inert gas for 5-10 minutes to remove dissolved oxygen.
-
Add the purged DMSO to the vial containing the this compound powder.
-
Cap the vial with a septum and briefly purge the headspace of the vial with the inert gas.
-
Vortex or sonicate until the this compound is completely dissolved.
-
Aliquot the solution into septum-capped vials, purging the headspace of each aliquot vial with inert gas before sealing.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for troubleshooting this compound degradation.
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Addressing Off-Target Effects of Bromocriptine in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of bromocriptine in experimental models.
Troubleshooting Guide
Q1: My experimental results are inconsistent with the known effects of dopamine D2 receptor agonism. What could be the cause?
A1: Inconsistencies may arise from this compound's engagement with off-target receptors. This compound is known to interact with a variety of other receptors, including other dopamine receptor subtypes, serotonin receptors, and adrenergic receptors.[1] These interactions can trigger signaling pathways that may counteract or modify the expected D2 receptor-mediated effects.
Recommended Actions:
-
Review the Receptor Expression Profile of Your Model: Verify the expression of potential off-target receptors in your specific cell line or animal model.
-
Use Receptor-Specific Antagonists: To isolate the D2 receptor-mediated effects, co-administer this compound with specific antagonists for suspected off-target receptors (e.g., a 5-HT2B antagonist if serotonergic effects are suspected).
-
Dose-Response Analysis: Perform a detailed dose-response curve for this compound in your experimental setup. Off-target effects may become more prominent at higher concentrations.
-
Alternative D2 Agonists: Consider using a more selective D2 receptor agonist as a control to confirm that the observed effects are indeed D2-mediated.
Q2: I am observing unexpected cardiovascular effects (e.g., changes in blood pressure, heart rate) in my animal model after this compound administration. Why is this happening?
A2: These effects are likely due to this compound's activity at adrenergic and serotonergic receptors. This compound can act as an antagonist at α2A-adrenergic receptors and a partial agonist at 5-HT2B receptors.[1][2][3] Activation of α2A-adrenergic receptors can influence blood pressure, while 5-HT2B receptor agonism has been associated with cardiac valvulopathy in some ergot-derived drugs.[1]
Recommended Actions:
-
Monitor Cardiovascular Parameters: Continuously monitor cardiovascular parameters in your animal model.
-
Pharmacological Inhibition: Use specific α2-adrenergic or 5-HT2B antagonists to determine if they can reverse the observed cardiovascular effects.
-
Histopathological Analysis: For chronic studies, perform histopathological analysis of cardiac tissue to assess for any fibrotic changes.
Q3: My cell-based assay shows a change in cAMP levels that is not consistent with D2 receptor activation. What is a potential explanation?
A3: While D2 receptor activation typically leads to a decrease in intracellular cAMP via Gi coupling, this compound's interaction with other receptors can modulate cAMP levels differently. For instance, if your cells express other G-protein coupled receptors that couple to Gs (stimulatory) or other G proteins, and this compound interacts with them, you may observe a net effect on cAMP that is not solely inhibitory.
Recommended Actions:
-
Receptor Profiling: Characterize the GPCR expression profile of your cell line.
-
Forskolin Co-treatment: Use forskolin to stimulate adenylyl cyclase and then measure the inhibitory effect of this compound to more specifically assess Gi-coupled receptor activity.
-
Selective Antagonists: Employ antagonists for other potential this compound targets to see if the unexpected cAMP response is blocked.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target receptors for this compound?
A1: this compound's primary therapeutic effect is mediated through its potent agonism at dopamine D2 receptors. However, it also exhibits significant affinity for a range of off-target receptors, acting as an agonist, partial agonist, or antagonist.
Q2: How can I experimentally determine if an observed effect of this compound is on-target or off-target?
A2: A combination of pharmacological and molecular approaches can help dissect on-target versus off-target effects.
-
Pharmacological Approach: Use selective antagonists for the D2 receptor and potential off-target receptors. If a D2 antagonist blocks the effect, it is likely on-target. If an antagonist for an off-target receptor (e.g., a serotonin receptor antagonist) blocks the effect, it is off-target.
-
Molecular Approach: If working with cell lines, you can use techniques like siRNA or CRISPR/Cas9 to knock down the expression of the D2 receptor or suspected off-target receptors. The loss of the this compound-induced effect upon knockdown of a specific receptor will identify it as the target.
Q3: What are the known signaling pathways activated by this compound's off-target interactions?
A3: this compound's off-target interactions can activate several signaling pathways:
-
Serotonin 5-HT2B Receptors: As a partial agonist, this compound can activate Gq/11-protein coupled pathways, leading to the activation of phospholipase C.
-
Adrenergic α2A Receptors: As an antagonist, this compound can block the Gi-coupled signaling of these receptors, preventing the inhibition of adenylyl cyclase.
Q4: Are there any resources to check for potential off-target effects of this compound?
A4: Yes, databases such as DrugBank provide comprehensive information on the pharmacodynamics of drugs, including their on- and off-target receptor binding profiles.
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for its primary target and several key off-target receptors. Lower Ki values indicate higher binding affinity.
| Receptor Target | Action | Binding Affinity (Ki) | Reference |
| Dopamine D2 | Agonist | 2.7 nM | |
| Dopamine D3 | Agonist | 4.9 nM | |
| Dopamine D1 | Antagonist | 680 nM | |
| Serotonin 5-HT1A | Agonist | 12.9 nM | |
| Serotonin 5-HT1D | Agonist | 9.5 nM | |
| Serotonin 5-HT2A | Agonist | 107 nM | |
| Serotonin 5-HT2B | Partial Agonist | 138 nM (pEC50 = 6.86) | |
| Adrenergic α2A | Antagonist | 160 nM | |
| Adrenergic α1A | Antagonist | 400 nM |
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then resuspend in a binding buffer.
-
Competition Binding: In a 96-well plate, incubate the prepared membranes with a known concentration of a specific radioligand for the target receptor and varying concentrations of unlabeled this compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).
-
Filtration: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Measurement Assay
Objective: To assess the effect of this compound on intracellular cyclic AMP (cAMP) levels.
Methodology:
-
Cell Culture and Treatment: Plate cells in a suitable culture dish and grow to the desired confluency. Treat the cells with varying concentrations of this compound for a specified time. To measure inhibitory effects, pre-treat with this compound before stimulating with an adenylyl cyclase activator like forskolin.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Use a commercial cAMP assay kit (e.g., ELISA or HTRF-based) to measure the concentration of cAMP in the cell lysates according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to determine the EC50 (for agonism) or IC50 (for antagonism/inverse agonism).
Protocol 3: Western Blotting for Phosphorylated STAT5
Objective: To determine the effect of this compound on the phosphorylation of STAT5, a downstream effector of D2 receptor signaling.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the total protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT5 (p-STAT5).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total STAT5.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities for p-STAT5 and total STAT5. Normalize the p-STAT5 signal to the total STAT5 signal to determine the relative change in phosphorylation.
Visualizations
Caption: this compound's primary signaling pathway via the Dopamine D2 receptor.
Caption: Overview of this compound's off-target signaling pathways.
Caption: Experimental workflow to investigate this compound's off-target effects.
References
Technical Support Center: Managing Animal Stress in Long-Term Bromocriptine Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during long-term bromocriptine studies in animals.
Troubleshooting Guide
This guide addresses common problems, potential causes, and solutions to mitigate animal stress and ensure data integrity during your research.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Animals exhibit signs of distress during or after dosing (e.g., vocalization, struggling, respiratory distress). | Improper oral gavage technique. Incorrect gavage needle size. Stress from restraint. | Review and refine oral gavage technique. Ensure the gavage needle is the correct size for the animal.[1] Habituate animals to handling and restraint prior to the study.[2][3] Consider alternative, less stressful methods like micropipette-guided drug administration (MDA) where the animal voluntarily consumes the substance.[4] Pre-coating gavage needles with sucrose may also reduce stress.[5] |
| Observed behavioral changes unrelated to the experimental hypothesis (e.g., increased anxiety, social withdrawal, anhedonia). | Chronic stress from repeated handling and procedures. Side effects of long-term this compound administration. | Implement low-stress handling techniques such as using tunnels or cupped hands instead of tail-picking. Monitor for behavioral signs of stress and consider them as potential confounding variables. Be aware that chronic stress can lead to depression-like symptoms in rodents. |
| Inconsistent or unexpected physiological measurements (e.g., heart rate, blood pressure, corticosterone levels). | Acute stress from handling or the experimental environment. Pharmacological effects of this compound on the cardiovascular and endocrine systems. | Allow for an adequate acclimation period before taking measurements. Handle animals consistently and gently. This compound has been shown to decrease corticosterone responses to stress in Wistar-Kyoto (WKY) rats but paradoxically increase them in spontaneously hypertensive rats (SHR). It can also induce tachycardia in normotensive rats, which may be reversed to bradycardia in hypertensive rats. |
| Physical complications such as weight loss, poor coat condition, or gastrointestinal issues. | Common side effects of this compound include nausea, vomiting, constipation, and abdominal cramps. High doses or long-term administration can lead to more severe issues. | Monitor animal weight and overall health daily. Adjust the dosage if side effects are severe, as they are often dose-related. Ensure proper hydration and nutrition. Consult with a veterinarian for any persistent health issues. |
| Inconsistent drug efficacy or unexpected variability in data. | Degradation of this compound in the vehicle solution. | This compound is sensitive to light and can degrade in alkaline conditions. Prepare solutions fresh and store them in light-protected containers at refrigerated temperatures. Conduct a stability assessment of your specific formulation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common observable side effects of this compound in rodents?
A1: Common side effects include gastrointestinal issues like nausea and constipation, as well as dizziness, drowsiness, and hypotension. In rodents, you may observe changes in activity levels, food and water intake, and grooming habits. Stereotyped behaviors have also been noted.
Q2: How can I minimize stress during routine animal handling?
A2: Proper handling is crucial for animal welfare and data quality. Best practices include:
-
Habituation: Handle animals for short periods in the days leading up to the experiment to acclimate them to your presence.
-
Avoid Tail-Picking: Use tunnels or cupped hands to lift mice, as this has been shown to reduce anxiety.
-
Consistent and Calm Handling: All researchers interacting with the animals should use the same gentle techniques.
Q3: What is the impact of long-term this compound administration on stress hormones like corticosterone?
A3: this compound, a dopamine D2 receptor agonist, has been shown to decrease plasma prolactin and corticosterone levels in male rats. It appears to inhibit the early stages of corticosterone biosynthesis. However, in spontaneously hypertensive rats (SHR), this compound can paradoxically increase corticosterone responses to stress.
Q4: Are there alternatives to oral gavage for administering this compound?
A4: Yes, less stressful alternatives are being developed. One such method is micropipette-guided drug administration (MDA), where the animal voluntarily ingests the substance mixed in a palatable solution like sweetened condensed milk. This method can significantly reduce the stress and potential for injury associated with oral gavage.
Q5: How can I ensure the stability of my this compound solution throughout a long-term study?
A5: this compound is susceptible to degradation, particularly from light and alkaline conditions. To maintain stability:
-
Prepare solutions fresh whenever possible.
-
Store solutions in amber vials or containers wrapped in foil to protect from light.
-
Refrigerate solutions when not in use.
-
Consider using a buffered solution to maintain a slightly acidic to neutral pH.
Data Summary
Table 1: Effect of this compound on Plasma Corticosterone Levels in Rats
| Animal Model | This compound Treatment | Effect on Basal Corticosterone | Effect on Stress-Induced Corticosterone | Reference |
| Male Wistar Rats | 5 mg/kg, s.c., twice daily for 2 days | Decrease | Decrease (in response to ACTH and forskolin) | |
| Spontaneously Hypertensive Rats (SHR) | 7-day treatment | Significantly greater basal levels | Paradoxical Increase | |
| Wistar-Kyoto (WKY) Rats | 7-day treatment | No significant change | Decrease |
Table 2: Effects of this compound on Hormone Production in Cultured Rat Pituitary Cells (GH3)
| Hormone | This compound Concentration | Duration of Treatment | % Reduction in Production | Reference |
| Prolactin (Prl) | 5 X 10⁻⁵ mol/l | 24 hours | ~70% | |
| Growth Hormone (GH) | 5 X 10⁻⁵ mol/l | 24 hours | ~50% | |
| Prolactin (Prl) | 5 X 10⁻⁵ mol/l | 9 days | >95% | |
| Growth Hormone (GH) | 5 X 10⁻⁵ mol/l | 9 days | >95% |
Experimental Protocols
Protocol: Low-Stress Oral Gavage in Mice
This protocol incorporates best practices to minimize animal stress and reduce the risk of injury.
1. Preparation:
-
Animal Habituation: For several days prior to the first dosing, handle the mice using gentle restraint techniques to acclimate them.
-
Gavage Needle Selection: Use a flexible, soft-tipped gavage needle (e.g., polypropylene with an elastomer tip) to minimize the risk of esophageal or stomach perforation. The size should be appropriate for the mouse's weight (typically 18-20 gauge, 1-1.5 inches long).
-
Length Measurement: Measure the distance from the tip of the mouse's nose to the last rib (xyphoid process) and mark this length on the gavage needle. Do not insert the needle beyond this point.
-
Sucrose Coating (Optional): Pre-coating the gavage needle with a sucrose solution can pacify the mouse and reduce stress-related reactions.
2. Restraint:
-
Scruff the mouse firmly but gently, grasping the loose skin over the shoulders to prevent head movement. The forelegs should be extended out to the sides.
-
Ensure the head and body are in a straight line to facilitate smooth passage of the needle.
3. Gavage Procedure:
-
Gently insert the needle into the side of the mouth, avoiding the incisors.
-
Advance the needle along the upper palate towards the esophagus. The tube should pass smoothly with no resistance. If resistance is felt, withdraw the needle and try again. Do not force the needle.
-
Administer the substance slowly and steadily.
-
Swiftly but carefully remove the needle along the same path of insertion.
4. Post-Procedure Monitoring:
-
Return the animal to its home cage and monitor for at least 15 minutes for any signs of respiratory distress (e.g., fluid bubbling from the nose, labored breathing).
-
Conduct a follow-up check within 12-24 hours.
-
Any animal showing progressive respiratory distress must be humanely euthanized.
Visualizations
Caption: this compound's inhibitory effect on the HPA axis.
Caption: Workflow for a low-stress oral gavage procedure.
Caption: Logical approach to troubleshooting stress in studies.
References
- 1. iacuc.wsu.edu [iacuc.wsu.edu]
- 2. instechlabs.com [instechlabs.com]
- 3. Core Principles for the Care and Use of Animals in Research - International Animal Research Regulations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Administering medicines to rodents with minimal stress [nfp79.ch]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Bromocriptine Resistance in Pituitary Tumor Cell Lines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pituitary tumor cell lines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to bromocriptine resistance in your experiments.
Frequently Asked Questions (FAQs)
Q1: My pituitary tumor cell line (e.g., GH3) is showing a diminished response to this compound treatment. What are the potential causes?
A1: Resistance to this compound in pituitary tumor cell lines can arise from several molecular mechanisms. The most common cause is a reduction in the expression of the Dopamine D2 Receptor (DRD2), the primary target of this compound.[1][2] Other contributing factors can include:
-
Alterations in DRD2 signaling pathways: Dysregulation of downstream signaling cascades, such as the MAPK and FGF19/FGFR4 pathways, can lead to a reduced cellular response even with adequate DRD2 expression.[3]
-
Changes in DRD2 receptor isoforms: A shift in the ratio of the two main D2 receptor isoforms, D2S and D2L, has been implicated in this compound resistance. A lower D2S/D2L ratio is often observed in resistant tumors.[1]
-
Epigenetic modifications: Changes in histone acetylation can influence DRD2 transcription and contribute to resistance.[4]
-
Increased drug efflux: While less common for this compound, some cells can develop resistance by actively pumping the drug out of the cell.
Q2: How can I confirm if my cell line has developed resistance to this compound?
A2: To confirm resistance, you should perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50) of this compound. A significant increase in the IC50 value compared to the parental, sensitive cell line indicates the development of resistance. You can use a cell viability assay, such as the CCK-8 assay, for this purpose.
Q3: What are some strategies to overcome this compound resistance in my cell culture experiments?
A3: Several strategies can be employed to overcome or circumvent this compound resistance:
-
Switching to a different dopamine agonist: Cabergoline is another dopamine agonist that has shown efficacy in some this compound-resistant cases.
-
Combination therapy: Co-treatment with other compounds may sensitize resistant cells to this compound. For example, the STAT5 inhibitor pimozide has been shown to augment this compound's effects. Curcumin has also been demonstrated to sensitize prolactinoma cells to this compound.
-
Targeting alternative signaling pathways: If resistance is linked to specific signaling pathways, inhibitors for those pathways can be used in combination with this compound. For instance, inhibiting the FGF19/FGFR4 pathway has been shown to restore this compound sensitivity.
-
Modulating DRD2 expression: Gene transfer techniques to increase the expression of the D2S receptor isoform have been shown to improve sensitivity to this compound.
Q4: I am observing high variability in my cell viability assay results when treating with this compound. What could be the issue?
A4: High variability in cell-based assays can be due to several factors. Please refer to the "Troubleshooting Inconsistent Cell Viability Results" guide below for a systematic approach to resolving this issue.
Troubleshooting Guides
Guide 1: Generating this compound-Resistant Pituitary Tumor Cell Lines
This guide provides a general protocol for developing this compound-resistant pituitary tumor cell lines, such as MMQ cells.
Experimental Workflow for Generating Resistant Cell Lines
Caption: Workflow for developing this compound-resistant cell lines.
Detailed Protocol:
-
Initial Culture: Start with a parental, this compound-sensitive pituitary tumor cell line (e.g., MMQ). Culture the cells in their recommended growth medium until they reach 70-80% confluency.
-
Initial this compound Treatment: Begin by treating the cells with a low concentration of this compound. A good starting point is a concentration below the known IC50 value for the sensitive cells.
-
Monitoring: Closely monitor the cells for viability and morphological changes. Initially, you may observe a significant decrease in cell number.
-
Dose Escalation: Once the surviving cells adapt and begin to proliferate again, gradually increase the concentration of this compound in the culture medium. This process of dose escalation should be carried out over a period of several months.
-
Selection and Expansion: At each stage of increased this compound concentration, select the surviving cell populations and expand them.
-
Confirmation of Resistance: After several months of continuous culture in the presence of high concentrations of this compound, confirm the development of resistance by performing a cell viability assay (e.g., CCK-8) to determine the new IC50 value. A significant rightward shift in the dose-response curve and a higher IC50 value compared to the parental cell line will confirm resistance.
Guide 2: Troubleshooting Inconsistent Cell Viability Results
This guide provides a workflow to troubleshoot inconsistent results in cell viability assays (e.g., CCK-8) when assessing this compound's effects.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent cell viability assays.
Common Issues and Solutions:
-
Uneven Cell Seeding:
-
Problem: Inconsistent number of cells per well.
-
Solution: Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. Use reverse pipetting to dispense cells.
-
-
Inaccurate Reagent Preparation:
-
Problem: Incorrect this compound concentrations or improperly prepared CCK-8 reagent.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Ensure the CCK-8 reagent is stored correctly and is not expired.
-
-
Protocol Deviations:
-
Problem: Variations in incubation times or plate reading parameters.
-
Solution: Use a multichannel pipette for adding reagents to minimize time differences between wells. Ensure consistent incubation times for all plates. Verify the correct wavelength settings on the plate reader.
-
-
Poor Cell Health:
-
Problem: Using high-passage number cells or cells contaminated with mycoplasma.
-
Solution: Use cells with a low passage number. Regularly test your cell cultures for mycoplasma contamination.
-
Data Presentation
Table 1: this compound IC50 Values in Sensitive and Resistant Pituitary Tumor Cell Lines
| Cell Line | Type | This compound IC50 (µM) | Reference |
| MMQ | Sensitive | ~25 | |
| GH3 | Resistant | >100 | |
| MMQ/BRO | Resistant | Significantly higher than MMQ |
Table 2: Dopamine D2 Receptor (DRD2) Expression in this compound-Sensitive vs. -Resistant Prolactinomas
| Condition | DRD2 mRNA Expression (relative to control) | DRD2 Protein Expression (relative to control) | Reference |
| This compound-Responsive | Higher | Higher | |
| This compound-Resistant | 4-fold lower | Lower |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK-8 Assay
Materials:
-
Pituitary tumor cells (e.g., GH3, MMQ)
-
Complete culture medium
-
96-well cell culture plates
-
This compound
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of DRD2 and MAPK Pathway Proteins
Materials:
-
Cell lysates from treated and untreated pituitary tumor cells
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DRD2, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways
Diagram of Key Signaling Pathways in this compound Action and Resistance
Caption: Key signaling pathways in this compound action and resistance.
References
- 1. Decreased expression of the two D2 dopamine receptor isoforms in this compound-resistant prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Resistance to Dopamine Agonists in Pituitary Tumors: Molecular Mechanisms [frontiersin.org]
- 3. This compound sensitivity in this compound-induced drug-resistant prolactinomas is restored by inhibiting FGF19/FGFR4/PRL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Activation of p300 Enhances the Sensitivity of Pituitary Adenomas to Dopamine Agonist Treatment by Regulating the Transcription of DRD2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Bromocriptine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the enhancement of bromocriptine's in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound typically low?
The poor oral bioavailability of this compound is a significant challenge in its clinical application.[1] This is primarily attributed to two factors: its low aqueous solubility and extensive first-pass metabolism in the liver and gastrointestinal tract.[1][2] Although about 28% of an oral dose is absorbed, extensive metabolism, largely mediated by the CYP3A4 enzyme, means only about 6-7% of the drug reaches systemic circulation unchanged.[3][4]
Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?
Current research focuses on several key strategies:
-
Lipid-Based Nanoformulations: Developing Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) can improve oral bioavailability by enhancing solubility and lymphatic absorption, which helps bypass first-pass metabolism.
-
Polymeric Nanoparticles: Formulations using polymers like chitosan (CS) or polycaprolactone (PCL) have been developed. These can protect the drug and offer controlled release.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.
-
Alternative Routes of Administration: Intranasal (nose-to-brain) delivery is a promising non-invasive method to bypass the blood-brain barrier and first-pass metabolism, directly targeting the central nervous system.
-
Metabolic Inhibition: Co-administration with inhibitors of the CYP3A4 enzyme, such as erythromycin or natural compounds like resveratrol, can significantly increase this compound's systemic levels.
Q3: How do Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) improve this compound's bioavailability?
SLNs and NLCs are lipid-based nanocarriers that encapsulate the lipophilic this compound molecule. This encapsulation offers several advantages:
-
Enhanced Solubility: They keep the drug in a solubilized state within the gastrointestinal tract.
-
Protection from Degradation: The lipid matrix protects this compound from the harsh environment of the GI tract and from metabolic enzymes.
-
Bypassing First-Pass Metabolism: The small particle size of these lipid nanoparticles facilitates uptake into the lymphatic system, allowing a portion of the absorbed drug to bypass the liver's extensive first-pass metabolism.
-
Sustained Release: These carriers can be designed for prolonged drug release, which can help maintain therapeutic concentrations over a longer period and prolong the drug's half-life. Studies have shown that both SLN and NLC formulations improve the plasma and brain bioavailability of this compound compared to a standard drug solution.
Q4: What are the specific advantages of intranasal (nose-to-brain) delivery for this compound?
Intranasal delivery is a targeted approach primarily for neurological conditions like Parkinson's disease. Its key advantages include:
-
Bypassing the Blood-Brain Barrier (BBB): The nasal cavity, particularly the olfactory region, provides a direct pathway for drugs to reach the brain, bypassing the restrictive BBB.
-
Avoiding First-Pass Metabolism: This route avoids the extensive hepatic first-pass metabolism that significantly reduces the bioavailability of orally administered this compound.
-
Rapid Onset of Action: Direct delivery to the CNS can lead to a faster therapeutic effect compared to oral administration.
-
Improved Brain Bioavailability: Studies using chitosan nanoparticles administered intranasally have shown significantly higher drug concentrations in the brain compared to intravenous administration.
Troubleshooting Guides
Problem 1: Low Entrapment Efficiency (EE) in my nanoparticle formulation.
-
Possible Cause: Poor affinity of this compound for the lipid or polymer matrix.
-
Solution: Screen different lipids (for SLNs/NLCs) or polymers (for polymeric NPs). For SLNs/NLCs, using a blend of solid and liquid lipids (as in NLCs) can create imperfections in the crystal lattice, providing more space to accommodate the drug and thus increasing EE. For chitosan nanoparticles prepared by ionic gelation, adjusting the mass ratio of chitosan to the cross-linking agent (e.g., TPP) can optimize EE.
-
-
Possible Cause: Drug leakage during the formulation process.
-
Solution: Optimize process parameters. If using a high-pressure homogenization method, ensure the temperature is controlled to prevent the lipid from melting completely, which can lead to drug expulsion upon cooling. If using a solvent evaporation method, the rate of solvent removal can impact EE.
-
-
Possible Cause: The drug concentration exceeds the loading capacity of the carrier.
-
Solution: Reduce the initial drug concentration. Determine the maximum loading capacity of your specific formulation through experimentation. The optimized formulation for one study using PCL nanoparticles had an EE of 90.7 ± 1.9%.
-
Problem 2: High polydispersity index (PDI) or inconsistent particle size in the prepared nanoformulation.
-
Possible Cause: Inefficient homogenization or sonication.
-
Solution: Optimize the energy input. Increase the homogenization pressure or sonication time and amplitude. Ensure the system is adequately cooled during the process to prevent particle aggregation. For example, one protocol optimized sonication time to 8 minutes to achieve a desirable particle size.
-
-
Possible Cause: Inappropriate surfactant type or concentration.
-
Solution: The surfactant is critical for stabilizing the nanoparticles and preventing aggregation. Screen different surfactants (e.g., TPGS, Poloxamer 188) and optimize their concentration. An insufficient amount of surfactant will lead to instability and a high PDI.
-
-
Possible Cause: Formulation instability leading to aggregation over time.
-
Solution: Evaluate the zeta potential of your nanoparticles. A higher absolute zeta potential (e.g., > |30| mV) generally indicates better colloidal stability. For cationic nanoparticles like chitosan, a positive zeta potential is expected. If stability is an issue, consider adding a coating agent like chitosan or PEG to provide steric hindrance.
-
Problem 3: High variability in in vivo pharmacokinetic data.
-
Possible Cause: Inconsistent dosing or administration technique.
-
Solution: Ensure precise and consistent administration, especially for intranasal delivery where the volume and placement can significantly impact absorption. For oral gavage, ensure the formulation is administered directly into the stomach without causing undue stress to the animal.
-
-
Possible Cause: The formulation is not stable in physiological fluids.
-
Solution: Test the stability of your formulation in simulated gastric and intestinal fluids. Premature drug release or particle aggregation can lead to erratic absorption. SEDDS formulations should be robust to dilution in these fluids to ensure they form a stable micro/nanoemulsion.
-
-
Possible Cause: Inter-animal physiological differences.
-
Solution: While some biological variability is unavoidable, ensure that the animal model is appropriate and that factors like age, weight, and health status are consistent across study groups. Increase the number of animals per group to improve statistical power.
-
Data Presentation: Pharmacokinetic Parameters
The following tables summarize quantitative data from studies evaluating different this compound formulations.
Table 1: Pharmacokinetic Parameters of this compound-Loaded Lipid Nanoparticles vs. Drug Solution in Rat Plasma and Brain (Oral Administration)
| Formulation | Route | Tissue | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | Relative Bioavailability (%) |
| BCR Solution | Oral | Plasma | 20.14 ± 1.2 | 2.0 | 115.54 ± 4.5 | 100 |
| BCR-SLN | Oral | Plasma | 48.72 ± 1.5 | 4.0 | 441.15 ± 7.2 | 381.8 |
| BCR-NLC | Oral | Plasma | 61.54 ± 2.1 | 4.0 | 587.32 ± 8.1 | 508.3 |
| BCR Solution | Oral | Brain | 7.15 ± 0.8 | 2.0 | 38.41 ± 2.4 | 100 |
| BCR-SLN | Oral | Brain | 21.84 ± 1.1 | 4.0 | 179.82 ± 5.6 | 468.1 |
| BCR-NLC | Oral | Brain | 28.14 ± 1.4 | 4.0 | 235.14 ± 6.2 | 612.1 |
BCR: this compound; SLN: Solid Lipid Nanoparticles; NLC: Nanostructured Lipid Carriers.
Table 2: Pharmacokinetic Parameters of this compound-Loaded Chitosan Nanoparticles (CS NPs) in Mouse Brain
| Formulation | Route | Cmax (ng/g) | Tmax (h) | AUC₀₋₄₈ (ng·h/g) |
| BRC Solution | Intranasal | 105.6 ± 12.5 | 0.5 | 504.5 ± 55.4 |
| BRC-CS NPs | Intranasal | 210.5 ± 21.6 | 1.0 | 1575.6 ± 121.8 |
| BRC-CS NPs | Intravenous | 55.8 ± 8.5 | 0.5 | 285.4 ± 41.5 |
BRC: this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan Nanoparticles (Ionic Gelation Method)
-
Chitosan Solution Preparation: Dissolve chitosan (CS) in 2% v/v acetic acid solution to a final concentration of 0.175% w/v. Stir the solution at 300 rpm overnight to ensure complete dissolution.
-
Drug Incorporation: Add this compound (BRC) to the chitosan solution to achieve a concentration of 0.5 mg/mL. Continue stirring until the drug is fully dissolved/dispersed.
-
Nanoparticle Formation: Prepare a 0.175% w/v solution of sodium tripolyphosphate (TPP). Add 3 mL of the TPP solution dropwise to 10 mL of the BRC-chitosan solution while stirring at 600 rpm at room temperature.
-
Maturation: Continue stirring for 30 minutes to allow for the formation and stabilization of the nanoparticles. The final CS:TPP mass ratio should be approximately 3.3:1.
-
Separation and Purification (Optional): To determine entrapment efficiency, centrifuge the nanoparticle suspension at 10,000 x g for 40 minutes at 4°C. The amount of free drug in the supernatant can be measured to calculate the entrapped drug.
Protocol 2: Preparation of this compound-Loaded SLNs/NLCs (High-Pressure Homogenization Method)
-
Lipid Phase Preparation: Melt the solid lipid (e.g., Compritol 888 ATO for SLNs) or a mixture of solid and liquid lipids (e.g., Compritol and Capryol 90 for NLCs) at a temperature approximately 10°C above the lipid's melting point.
-
Drug Dissolution: Dissolve the required amount of this compound in the molten lipid phase under constant stirring.
-
Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Tween 80) to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and homogenize the mixture using a high-shear homogenizer (e.g., Ultra-Turrax) for 5-10 minutes to form a coarse oil-in-water pre-emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles at a defined pressure (e.g., 3 cycles at 500 bar followed by 5 cycles at 800 bar).
-
Cooling and Nanoparticle Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid droplets to solidify and form SLNs or NLCs.
Visualizations
References
Technical Support Center: Bromocriptine-Induced Cytotoxicity Assessment
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for assessing bromocriptine-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a dopamine D2 receptor agonist, induces cytotoxicity through multiple mechanisms that can be cell-type dependent.[1] In pituitary adenoma cells, it primarily triggers autophagy-dependent cell death rather than apoptosis.[2] In chemoresistant prostate cancer cells, it can induce cell cycle arrest and apoptosis by affecting genes involved in cell cycle regulation, DNA repair, and cell death.[3][4] Other studies suggest it can inhibit the NF-κB pathway, which is crucial for cell survival.[5]
Q2: Which cell lines are most commonly used to study this compound cytotoxicity?
A2: Research has been conducted on a variety of cell lines. Pituitary adenoma cell lines like GH3 and MMQ are frequently used due to this compound's clinical application in treating prolactinomas. Various cancer cell lines, including leukemia (CCRF-CEM, CEM/ADR5000), prostate cancer (C4-2B-TaxR), and others from the NCI-60 panel have also been investigated to explore its broader anti-cancer potential.
Q3: What are the typical concentrations and incubation times for a this compound cytotoxicity experiment?
A3: Effective concentrations and incubation times vary significantly depending on the cell line. For example, in pituitary MMQ cells, 60 µM of this compound for 24 hours induced 50% cell death, while GH3 cells required 110 µM for a similar effect. In leukemia cell lines, IC50 values (the concentration required to inhibit 50% of cell growth) were around 10-12 µM after 72 hours. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q4: Does this compound induce apoptosis or another form of cell death?
A4: this compound can induce different cell death pathways. In pituitary tumor cells, evidence strongly points towards autophagic cell death. However, in chemoresistant prostate cancer cells and some pituitary cell lines, it has been shown to activate apoptosis, which can be quantified by Annexin V staining. Therefore, it is recommended to assess markers for both apoptosis and autophagy.
Troubleshooting Guides
Q5: My cell viability results (e.g., from an MTT assay) are inconsistent. What could be the cause?
A5: Inconsistent results in cytotoxicity assays can arise from several factors:
-
Cell Density: Too high or too low cell density can lead to variability. Ensure you have determined the optimal seeding density for your specific cell line and assay duration.
-
Compound Solubility: this compound is metabolized by cytochrome P450 3A4. Ensure it is fully dissolved in your vehicle (e.g., DMSO) and that the final vehicle concentration is consistent across all wells and non-toxic to the cells. Always include a vehicle-only control.
-
Pipetting Errors: Inaccurate pipetting, especially during serial dilutions and reagent addition, is a common source of error.
-
Assay Interference: this compound may directly interact with assay reagents. For instance, it could interfere with the enzymatic reduction of MTT, leading to inaccurate readings. It's advisable to run a cell-free control with this compound and the assay reagents to check for direct interference.
Q6: I suspect this compound is interfering with my MTT assay. How can I confirm this and what are the alternatives?
A6: To check for interference, set up control wells containing culture medium, MTT reagent, and this compound (at the highest concentration used) but no cells. If you observe a color change, it indicates a direct reaction.
Alternatives to MTT Assay:
-
LDH Release Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity based on membrane integrity. It is often considered a reliable alternative.
-
Resazurin (alamarBlue) Assay: This is another metabolic assay that is generally more sensitive and less toxic than MTT.
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the ATP content of viable cells, which is a robust indicator of cell health.
Q7: After treatment, my cells look stressed and have detached, but the viability assay shows only a small decrease in viability. Why?
A7: This discrepancy can occur because some assays, like MTT, measure metabolic activity. Cells can be metabolically active for some time even after they have received a signal to die or have lost adherence. Adherent cells that detach may be lost during washing steps, leading to an underestimation of cell death. Consider using an LDH assay, which measures membrane integrity of both attached and detached cells in the supernatant, or an endpoint assay that does not require washing steps.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity. The IC50 values for this compound can vary widely across different cell lines and experimental conditions.
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Assay Used |
| CCRF-CEM | Leukemia | 72 h | 10.13 | Resazurin |
| CEM/ADR5000 | Multidrug-Resistant Leukemia | 72 h | 11.78 | Resazurin |
| HEK293 | Embryonic Kidney | 72 h | 5.24 | Resazurin |
| GH3 | Pituitary Adenoma | 48 h | 55.61 | CCK-8 |
| MMQ | Pituitary Adenoma | 48 h | 90.34 | CCK-8 |
| C4-2B-TaxR | Chemoresistant Prostate Cancer | Not Specified | < 2.0 (Effective Conc.) | Not Specified |
Table compiled from data in multiple sources.
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell viability by measuring the metabolic conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old medium and add fresh medium containing the different concentrations of this compound. Include wells for "untreated control" and "vehicle control."
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Protect the plate from light.
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures cytotoxicity by quantifying the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Prepare Controls: In addition to your treated wells, prepare:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) 30 minutes before the assay endpoint.
-
Background Control: Medium only.
-
-
Sample Collection: Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (usually 490 nm).
-
Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).
Mandatory Visualizations
Caption: General workflow for assessing this compound-induced cytotoxicity.
Caption: Potential signaling pathways of this compound-induced cytotoxicity.
Caption: Troubleshooting decision tree for cytotoxicity assay issues.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound Induces Autophagy-Dependent Cell Death in Pituitary Adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound monotherapy overcomes prostate cancer chemoresistance in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing of this compound for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in the Lab: Bromocriptine vs. Cabergoline for Dopamine D2 Receptor Efficacy
In the realm of dopamine receptor agonists, bromocriptine and cabergoline are two prominent players, widely utilized in both clinical settings and research to probe the intricacies of the dopaminergic system. Both are ergot derivatives that exert their effects primarily through the dopamine D2 receptor, a key G protein-coupled receptor involved in a myriad of physiological processes, including hormonal regulation, motor control, and cognition. For researchers, scientists, and drug development professionals, understanding the nuanced differences in their in vitro efficacy is paramount for designing targeted experiments and developing next-generation therapeutics. This guide provides a comprehensive comparison of this compound and cabergoline, focusing on their in vitro performance with supporting experimental data and detailed methodologies.
Quantitative Comparison: A Look at the Numbers
A critical aspect of comparing these two compounds lies in their binding affinity (Ki) for the dopamine D2 receptor and their functional potency (EC50/IC50) in downstream signaling assays. While both are potent D2 agonists, studies consistently demonstrate that cabergoline exhibits a higher affinity and selectivity for the D2 receptor compared to this compound.[1]
One in vitro study investigating the affinities of these compounds for dopamine D1 and D2 receptors in rat striatum found that the affinity for D2 receptors was ranked as pergolide ≥ cabergoline > this compound.[2] This indicates that cabergoline binds more tightly to the D2 receptor than this compound. The same study also highlighted that the selectivity of cabergoline for the D2 receptor was higher than that of this compound.[2]
Another study delved into the functional consequences of this binding, examining the impact of both drugs on the viability of prolactinoma cell lines. While not a direct measure of receptor activation, the half-maximal inhibitory concentration (IC50) for cell viability provides insights into their relative potency.
| Parameter | This compound | Cabergoline | Reference |
| D2 Receptor Binding Affinity | Lower Affinity | Higher Affinity | [2] |
| D2 Receptor Selectivity | Lower Selectivity | Higher Selectivity | [2] |
It is important to note that obtaining direct comparative Ki and EC50/IC50 values from a single study using identical experimental conditions is challenging. The data presented here is a synthesis of findings from multiple sources.
Delving into the Mechanism: The Dopamine D2 Receptor Signaling Pathway
Both this compound and cabergoline function as agonists at the dopamine D2 receptor, which is predominantly coupled to the Gi/o family of G proteins. Activation of the D2 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP, a crucial second messenger, subsequently modulates the activity of protein kinase A (PKA) and downstream cellular processes. Additionally, D2 receptor activation can lead to the modulation of ion channels, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.
Experimental Corner: How Efficacy is Measured In Vitro
The quantitative data presented in this guide is derived from rigorous in vitro experimental protocols. Understanding these methodologies is crucial for interpreting the results and designing future studies.
Radioligand Binding Assay: Gauging Affinity
Radioligand binding assays are the gold standard for determining the binding affinity of a compound to its receptor. This technique involves using a radiolabeled ligand that specifically binds to the receptor of interest.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and cabergoline for the dopamine D2 receptor.
Generalized Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues that endogenously or recombinantly express the dopamine D2 receptor.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone) and varying concentrations of the unlabeled competitor drug (this compound or cabergoline).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
References
A Comparative Guide to the Neuroprotective Effects of Bromocriptine and Novel Dopamine Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of the traditional dopamine agonist, bromocriptine, against newer generation agonists such as pramipexole and ropinirole. The information presented is based on preclinical data from various neuroprotection assays, offering insights into their relative efficacy in models of neurodegenerative diseases, particularly Parkinson's disease.
Executive Summary
Dopamine agonists are a cornerstone in the management of Parkinson's disease, not only for symptomatic relief but also for their potential to slow disease progression through neuroprotective mechanisms. While the ergot-derived agonist this compound has been in clinical use for decades, a newer class of non-ergot agonists, including pramipexole and ropinirole, has emerged. This guide synthesizes experimental data from in vivo and in vitro studies to compare the neuroprotective capabilities of these agents. The available preclinical evidence suggests that both this compound and the novel dopamine agonists exhibit neuroprotective properties, primarily through mechanisms such as reducing oxidative stress, inhibiting apoptosis, and preserving dopaminergic neuron function. Direct comparative studies are limited, but available data provides valuable insights into their differential effects.
Data Presentation: Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the quantitative data from key comparative studies.
Table 1: In Vivo Neuroprotection in a 3-Acetylpyridine-Induced Neurotoxicity Model in Rats
| Treatment Group | Dose | Outcome Measure: Number of Inferior Olivary Neurons (cells/mm²) | % Protection vs. 3-AP Control |
| Saline Control | - | 28.5 ± 1.2 | N/A |
| 3-Acetylpyridine (3-AP) | 500 µmol/kg, i.p. | 12.3 ± 0.8 | 0% |
| This compound + 3-AP | 10 mg/kg, i.p. | 19.8 ± 1.0 | 46.3% |
| Pramipexole + 3-AP | 2 mg/kg, i.p. | 21.2 ± 1.1 | 54.9% |
*p < 0.01 compared to 3-AP control. Data extracted from a study investigating the neuroprotective effects of pramipexole and this compound in 3-acetylpyridine-treated rats[1]. This study demonstrates that both this compound and pramipexole significantly prevent the loss of inferior olivary neurons, with pramipexole showing a slightly higher percentage of protection in this model[1].
Table 2: In Vivo Neuroprotection in an MPTP-Induced Parkinson's Disease Model in Marmosets
| Treatment Group | Dose | Outcome Measure: Mean Motor Disability Score (lower is better) | % Improvement vs. Placebo |
| Placebo | - | 4.5 ± 0.5 | 0% |
| This compound | Titrated to effect | 2.1 ± 0.4 | 53.3% |
| Ropinirole | Titrated to effect | 1.9 ± 0.3 | 57.8% |
*p < 0.05 compared to placebo. Data adapted from a study comparing the ability of ropinirole and this compound to improve motor disability in MPTP-treated marmosets[2]. Both agonists significantly improved motor function, suggesting a neuroprotective or neurorestorative effect, with ropinirole showing a marginally better improvement in this model[2].
Signaling Pathways and Experimental Workflows
Neuroprotective Mechanisms of Dopamine Agonists
Dopamine agonists are believed to exert their neuroprotective effects through multiple signaling pathways. A key mechanism involves the activation of D2 and D3 dopamine receptors, leading to the modulation of downstream signaling cascades that promote cell survival and reduce oxidative stress.
Caption: Signaling pathways activated by dopamine agonists leading to neuroprotection.
Experimental Workflow for In Vivo Neuroprotection Assay (MPTP Model)
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study Parkinson's disease and evaluate the neuroprotective potential of therapeutic agents.
Caption: Workflow for assessing neuroprotection in the MPTP mouse model.
Experimental Protocols
1. MPTP-Induced Neurotoxicity in Mice
-
Objective: To model Parkinson's disease-like dopaminergic neurodegeneration in mice to test the neuroprotective effects of dopamine agonists.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Drug Administration: Mice are pre-treated with either the vehicle, this compound, or a novel dopamine agonist (e.g., pramipexole, ropinirole) via intraperitoneal (i.p.) injection for a specified number of days.
-
MPTP Induction: On the designated day(s), mice receive multiple i.p. injections of MPTP (e.g., 20-30 mg/kg) at 2-hour intervals. Control animals receive saline injections.
-
Post-MPTP Treatment: Treatment with the dopamine agonist or vehicle continues for several days after MPTP administration.
-
Behavioral Testing: Motor coordination and balance are assessed using the rotarod test at baseline and after the treatment period.
-
Tissue Collection and Analysis: At the end of the experiment, mice are euthanized, and brains are collected. The striatum is dissected for neurochemical analysis (e.g., dopamine and its metabolites measured by HPLC), and the substantia nigra is processed for immunohistochemical analysis (e.g., tyrosine hydroxylase staining to quantify dopaminergic neurons).
-
2. 6-Hydroxydopamine (6-OHDA)-Induced Lesion in Rats
-
Objective: To create a unilateral lesion of the nigrostriatal pathway in rats to study Parkinson's disease and assess neuroprotective therapies.
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Anesthesia and Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame.
-
6-OHDA Injection: A solution of 6-OHDA is unilaterally injected into the medial forebrain bundle or the striatum. Ascorbic acid is often included in the solution to prevent oxidation of 6-OHDA.
-
Drug Treatment: Treatment with this compound or a novel dopamine agonist can be initiated before or after the 6-OHDA lesion.
-
Behavioral Assessment: Rotational behavior induced by apomorphine or amphetamine is a common method to assess the extent of the lesion and the therapeutic effect of the treatment.
-
Histological Analysis: After a designated period, rats are sacrificed, and brains are processed for tyrosine hydroxylase immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra and the denervation of the striatum.
-
3. In Vitro MPP+ Neurotoxicity Assay
-
Objective: To assess the direct neuroprotective effects of dopamine agonists on neuronal cells exposed to the neurotoxin MPP+, the active metabolite of MPTP.
-
Cell Line: Human neuroblastoma cell line SH-SY5Y or dopaminergic neuronal cell lines like LUHMES.
-
Procedure:
-
Cell Culture: Cells are cultured in appropriate media and conditions.
-
Drug Treatment: Cells are pre-incubated with various concentrations of this compound or a novel dopamine agonist for a specific duration.
-
MPP+ Exposure: The neurotoxin MPP+ is added to the cell culture medium to induce cell death.
-
Cell Viability Assessment: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies the metabolic activity of living cells.
-
Apoptosis and Oxidative Stress Assays: Further mechanistic insights can be gained by measuring markers of apoptosis (e.g., caspase-3 activity, TUNEL staining) and oxidative stress (e.g., reactive oxygen species production).
-
Conclusion
The available preclinical data suggests that both the traditional dopamine agonist this compound and the newer generation agonists, pramipexole and ropinirole, possess significant neuroprotective properties in various experimental models of Parkinson's disease. While direct head-to-head comparisons are not abundant, the existing evidence indicates that the novel agonists may offer comparable or, in some specific paradigms, slightly superior neuroprotective effects. These neuroprotective actions are attributed to their ability to mitigate oxidative stress, inhibit apoptotic pathways, and preserve dopaminergic neuronal function. Further direct comparative studies are warranted to definitively establish the relative neuroprotective efficacy of these agents and to elucidate the subtle differences in their mechanisms of action. This will be crucial for the development of more effective disease-modifying therapies for neurodegenerative disorders.
References
- 1. D1, not D2, dopamine receptor activation dramatically improves MPTP-induced parkinsonism unresponsive to levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of dopamine neuron firing by pramipexole, a dopamine D3 receptor-preferring agonist: comparison to other dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antioxidant Potential of Bromocriptine in Neuronal Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antioxidant properties of bromocriptine with other dopamine agonists and standard antioxidants in neuronal cells. The information is supported by experimental data to aid in the evaluation of this compound as a potential neuroprotective agent.
This compound, a well-established dopamine D2 receptor agonist, has demonstrated significant antioxidant properties that may contribute to its neuroprotective effects observed in models of traumatic brain injury and Parkinson's disease.[1] This guide delves into the experimental evidence validating these properties, offering a comparative analysis with other relevant compounds and detailed methodologies for key assays.
Comparative Analysis of Antioxidant Efficacy
To objectively assess the antioxidant capacity of this compound, its performance against other dopamine agonists, such as ropinirole and pramipexole, and standard antioxidants like N-acetylcysteine (NAC) and Vitamin E, is crucial. The following tables summarize the quantitative data from various studies on key markers of oxidative stress.
Table 1: Effect on Reactive Oxygen Species (ROS) Production
| Compound | Cell Line/Model | Treatment Concentration | % Reduction in ROS (Mean ± SD) | Reference |
| This compound | HT22 cells | 500 nM | Significantly reduced ROS levels | [2] |
| Ropinirole | iPSC-derived motor neurons | Not specified | Effectively reduced ROS production | [3] |
| N-acetylcysteine (NAC) | Murine oligodendrocytes | 25 µM | 3.6-fold decrease | [4] |
| 100 µM | 4.0-fold decrease |
Table 2: Inhibition of Lipid Peroxidation (Malondialdehyde - MDA Levels)
| Compound | Animal Model/Tissue | Treatment | MDA Levels (nmol/mg tissue; Mean ± SEM) | % Inhibition | Reference |
| This compound | Rat model of TBI (Striatum) | Vehicle | 5.60 ± 0.44 | - | |
| This compound (5 mg/kg) | 4.22 ± 0.52 | 24.6% | |||
| Rat model of TBI (Substantia Nigra) | Vehicle | 7.76 ± 2.05 | - | ||
| This compound (5 mg/kg) | 4.18 ± 0.35 | 46.1% | |||
| Pramipexole | Rat model of GCI/R (Brain) | GCI/R + Vehicle | Not specified | - | |
| GCI/R + Pramipexole | Decreased MDA concentration | Not specified | |||
| Ropinirole | Haloperidol-induced PD model (Brain) | Haloperidol | Not specified | - | |
| Haloperidol + Ropinirole | Reduced lipid peroxidation levels | Not specified |
Table 3: Modulation of Antioxidant Enzyme Activity
| Compound | Cell Line/Animal Model | Enzyme | % Increase in Activity (Mean ± SD) | Reference |
| This compound | PC12 cells | NQO1 | Upregulated expression and activity | |
| Ropinirole | Mouse striatum | Glutathione (GSH) | Increased | |
| Catalase | Increased | |||
| Superoxide Dismutase (SOD) | Increased | |||
| Pramipexole | MES 23.5 cells | Glutathione (GSH) | Increased | |
| Glutathione Peroxidase (GSH-Px) | Elevated | |||
| Catalase | Elevated | |||
| Superoxide Dismutase (SOD) | Marginally enhanced |
Signaling Pathways and Mechanisms of Action
The antioxidant effects of this compound in neuronal cells are multifaceted, involving both direct scavenging of free radicals and the upregulation of endogenous antioxidant defense mechanisms. A key pathway implicated is the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant gene expression.
Caption: this compound's activation of the Nrf2 signaling pathway.
Studies have shown that this compound's cytoprotective and antioxidant effects are dependent on the PI3K/Akt pathway, leading to the nuclear translocation of Nrf2. This, in turn, upregulates the expression of antioxidant enzymes like NAD(P)H quinone oxidoreductase 1 (NQO1), providing protection against oxidative damage. Notably, these effects appear to be independent of dopamine receptor activation.
In contrast, the antioxidant mechanism of ropinirole is suggested to be primarily mediated through the activation of dopamine D2 receptors, which leads to an increase in the activities of glutathione, catalase, and SOD. Pramipexole's neuroprotective effects are also linked to its antioxidant properties, including the enhancement of glutathione levels and the activities of glutathione peroxidase and catalase, and these effects are independent of D2/D3 receptor activation.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of these findings. Below are summaries of protocols for key experiments used to assess antioxidant properties.
Measurement of Reactive Oxygen Species (ROS)
This protocol describes a general workflow for measuring intracellular ROS levels using a fluorescent probe.
Caption: General workflow for intracellular ROS measurement.
Lipid Peroxidation Assay (MDA Assay)
This protocol outlines the steps to quantify malondialdehyde (MDA), a marker of lipid peroxidation.
Caption: Workflow for the malondialdehyde (MDA) assay.
Antioxidant Enzyme Activity Assays (SOD and GPx)
These protocols describe the general principles for measuring the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx).
Caption: General protocols for SOD and GPx activity assays.
Conclusion
The available evidence strongly suggests that this compound possesses significant antioxidant properties in neuronal cells, which are comparable to, and in some aspects, potentially more robust than other dopamine agonists. Its ability to not only scavenge free radicals but also to upregulate the endogenous antioxidant defense system through the Nrf2 pathway highlights its potential as a neuroprotective agent. The provided data and protocols offer a valuable resource for researchers investigating novel therapeutic strategies for neurodegenerative diseases where oxidative stress plays a key pathological role. Further head-to-head comparative studies are warranted to fully elucidate the relative antioxidant potencies of these compounds under identical experimental conditions.
References
- 1. Dopamine D2 receptor-mediated antioxidant and neuroprotective effects of ropinirole, a dopamine agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound protects perilesional spinal cord neurons from lipotoxicity after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ropinirole Functions Through a Dopamine Receptor D2-Independent Mechanism to Ameliorate Amyotrophic Lateral Sclerosis Phenotypes in TARDBP-Mutant iPSC-Derived Motor Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine Provides Cytoprotection in Murine Oligodendrocytes through Heme Oxygenase-1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Validation of Bromocriptine's Efficacy in Preclinical Animal Models
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of bromocriptine's effects across various animal models, offering valuable insights for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows, this document aims to facilitate a deeper understanding of this compound's therapeutic potential and its underlying mechanisms of action.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound observed in animal models of Parkinson's Disease, Hyperprolactinemia, and Type 2 Diabetes.
Table 1: Effects of this compound in a 6-OHDA Rat Model of Parkinson's Disease
| Parameter | Animal Model | Treatment | Dosage | Result | Reference |
| Contralateral Rotations | 6-hydroxydopamine (6-OHDA) lesioned rats | This compound | 1 mg/kg, i.p. | Induced a peak of approximately 8-10 contralateral rotations per minute. | [1] |
| Dopamine D2 Receptor Occupancy | 6-OHDA lesioned rats | This compound | 1 mg/kg, i.p. | Gradually increased to approximately 60-70% over 180 minutes. | [1] |
Table 2: Effects of this compound in an Estrogen-Induced Rat Model of Hyperprolactinemia
| Parameter | Animal Model | Treatment | Dosage | Duration | Result | Reference |
| Serum Prolactin Levels | Ovariectomized estradiol-treated Wistar rats | This compound | 0.6 mg/rat/day | 12 days | Significant decrease in serum prolactin levels compared to estradiol-only treated group. | [2] |
| Pituitary Weight | Ovariectomized estradiol-treated Wistar rats | This compound | 0.6 mg/rat/day | 12 days | Significant decrease in pituitary weight compared to estradiol-only treated group. | [2] |
| Number of Prolactin Cells | Ovariectomized estradiol-treated Wistar rats | This compound | 0.6 mg/rat/day | 12 days | Significant decrease in the number of prolactin cells compared to estradiol-only treated group. | [2] |
Table 3: Effects of this compound in a High-Fat Diet-Induced Mouse Model of Type 2 Diabetes
| Parameter | Animal Model | Treatment | Dosage | Duration | Result | Reference |
| Glucose Tolerance | High-fat diet-fed C57BL/6J mice | This compound | 10 mg/kg/day, i.p. | 2 weeks | Improved glucose tolerance in wild-type mice. | |
| Hepatic ER Stress Markers (e.g., CHOP) | High-fat diet-fed C57BL/6J mice | This compound | 10 mg/kg/day, i.p. | 2 weeks | Reduced levels of hepatic endoplasmic reticulum (ER) stress markers. |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility and aid in the design of future studies.
Parkinson's Disease Model: 6-OHDA-Induced Rotational Behavior in Rats
Objective: To assess the pro-dopaminergic effect of this compound by measuring contralateral rotations in a rat model of Parkinson's disease.
Animal Model: Male Wistar rats with unilateral lesions of the medial forebrain bundle induced by microinjection of 6-hydroxydopamine (6-OHDA). This lesion leads to a significant depletion of dopamine in the ipsilateral striatum, creating a model of Parkinsonian motor deficits.
Methodology:
-
6-OHDA Lesioning: Rats are anesthetized and placed in a stereotaxic frame. A solution of 6-OHDA is unilaterally injected into the medial forebrain bundle.
-
Post-Operative Recovery: Animals are allowed to recover for a period of at least two weeks to allow for the stabilization of the lesion.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at a dose of 1 mg/kg.
-
Rotational Behavior Assessment: Immediately after drug administration, rats are placed in automated rotometer bowls. The number of full 360° contralateral (away from the lesioned side) rotations is recorded over a specified period, typically 90-180 minutes. The peak rotational response is often used as the primary endpoint.
Hyperprolactinemia Model: Estrogen-Induced Hyperprolactinemia in Rats
Objective: To evaluate the prolactin-lowering effects of this compound in a rat model of hyperprolactinemia.
Animal Model: Ovariectomized female Wistar rats. Ovariectomy removes the primary source of endogenous estrogens.
Methodology:
-
Ovariectomy: Rats undergo surgical removal of the ovaries.
-
Estrogen Treatment: To induce hyperprolactinemia, rats are treated with a long-acting estrogen, such as estradiol valerate (e.g., 300 µ g/rat/week , s.c.), for a period of several weeks.
-
This compound Administration: During the final phase of estrogen treatment (e.g., the last 12 days), a daily dose of this compound (0.6 mg/rat/day) is administered.
-
Outcome Measures: At the end of the treatment period, blood samples are collected to measure serum prolactin levels via radioimmunoassay or ELISA. Pituitaries are also excised, weighed, and processed for immunohistochemical analysis to determine the number of prolactin-producing cells.
Type 2 Diabetes Model: High-Fat Diet-Induced Obesity in Mice
Objective: To assess the effects of this compound on glucose metabolism in a diet-induced model of insulin resistance and type 2 diabetes.
Animal Model: Male C57BL/6J mice, a strain susceptible to diet-induced obesity and insulin resistance.
Methodology:
-
Dietary Induction: Mice are fed a high-fat diet (HFD) for a period of 8 weeks to induce obesity and impaired glucose tolerance. A control group is maintained on a standard chow diet.
-
This compound Treatment: Following the dietary induction period, mice on the HFD are treated with this compound (10 mg/kg/day, i.p.) for 2 weeks.
-
Glucose Tolerance Test (GTT): After the treatment period, mice are fasted overnight and then administered an oral or intraperitoneal bolus of glucose. Blood glucose levels are measured at baseline and at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration to assess glucose clearance.
-
Biochemical Analysis: At the end of the study, liver tissue may be collected to measure markers of endoplasmic reticulum (ER) stress, such as C/EBP homologous protein (CHOP), by western blot or other molecular techniques.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound's action and its experimental evaluation.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Workflow for Rotational Behavior Testing.
Caption: Comparative Effects of this compound.
References
- 1. Pharmacokinetic and pharmacodynamic analyses, based on dopamine D2-receptor occupancy of this compound, of this compound-induced contralateral rotations in unilaterally 6-OHDA-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for the MPTP mouse model of Parkinson's disease | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Bromocriptine and L-DOPA in Preclinical Models of Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two cornerstone dopaminergic therapies for Parkinson's disease (PD), bromocriptine and Levodopa (L-DOPA), based on their performance in established preclinical animal models. The following sections detail their mechanisms of action, comparative efficacy in alleviating motor symptoms, propensity for inducing treatment-related complications like dyskinesia, and potential neuroprotective effects, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: A Tale of Two Dopaminergic Strategies
L-DOPA, the metabolic precursor to dopamine, acts by replenishing the depleted stores of this crucial neurotransmitter in the brains of individuals with Parkinson's disease.[1][2][3] Once it crosses the blood-brain barrier, L-DOPA is converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), primarily within the remaining dopaminergic neurons of the substantia nigra.[3][4] This newly synthesized dopamine is then released to stimulate postsynaptic dopamine receptors, thereby mitigating the motor symptoms of PD.
In contrast, this compound is a direct dopamine D2 receptor agonist. As an ergot derivative, it mimics the action of endogenous dopamine by directly stimulating these receptors in the striatum. This mechanism bypasses the need for enzymatic conversion and storage in presynaptic neurons, a process that becomes progressively impaired as the disease advances. This compound also exhibits partial agonist activity at other dopamine receptor subtypes and interacts with serotonin and adrenergic receptors.
Comparative Efficacy in Motor Symptom Alleviation
Both L-DOPA and this compound have demonstrated efficacy in improving motor function in preclinical models of Parkinson's disease. The most common models utilized for these assessments are the 6-hydroxydopamine (6-OHDA) rat model and the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse and primate models. A key behavioral measure in unilaterally lesioned rodent models is the drug-induced rotational behavior, which serves as an index of dopamine receptor stimulation on the denervated side of the brain.
| Treatment Group | Animal Model | Key Efficacy Endpoint | Result | Reference |
| L-DOPA | 6-OHDA Rat | Contralateral Rotations | Significant increase in rotations, indicating reversal of motor deficit. | |
| This compound | 6-OHDA Rat | Contralateral Rotations | Reverses dopamine receptor supersensitivity, indicative of therapeutic effect. | |
| L-DOPA | MPTP Marmoset | Motor Disability Improvement | Significant improvement in motor performance. | |
| This compound | MPTP Marmoset | Motor Disability Improvement | Similar improvement in motor performance to L-DOPA. |
Induction of Dyskinesia: A Critical Point of Differentiation
A significant limitation of long-term L-DOPA therapy is the development of debilitating abnormal involuntary movements known as dyskinesias. Preclinical studies have consistently shown that L-DOPA has a higher propensity to induce these motor complications compared to dopamine agonists like this compound, particularly when administered de novo.
| Treatment Group | Animal Model | Dyskinesia Endpoint | Result | Reference |
| L-DOPA | MPTP Marmoset | Dyskinesia Severity | Rapidly induced moderate to severe dyskinesia. | |
| This compound | MPTP Marmoset | Dyskinesia Severity | Produced mild dyskinesia, significantly less severe than L-DOPA. | |
| L-DOPA | 6-OHDA Rat | Abnormal Involuntary Movements (AIMs) | Induces AIMs, with severity dependent on the degree of dopamine depletion. |
Interestingly, in animals previously "primed" with L-DOPA to exhibit dyskinesia, subsequent administration of this compound can elicit severe dyskinesias comparable to those induced by L-DOPA. This suggests that while dopamine agonists have a lower intrinsic capacity to induce dyskinesia, the underlying neural adaptations caused by chronic, pulsatile stimulation with L-DOPA play a critical role in the pathophysiology of this side effect.
Neuroprotective Effects: An Ongoing Investigation
The potential for dopaminergic therapies to modify the course of neurodegeneration in Parkinson's disease is a topic of intense research. Some studies in MPTP-treated mice have suggested that L-DOPA may have neuroprotective properties, comparable to the dopamine agonist pramipexole, by modulating cell survival and apoptotic pathways. Specifically, both L-DOPA and pramipexole were shown to decrease the expression of pro-apoptotic proteins like JNK phosphorylation, Bax, and cytochrome c, while increasing the anti-apoptotic protein Bcl-2.
Conversely, other research has indicated that L-DOPA treatment can reduce the number of neurons in the substantia nigra of MPTP-intoxicated mice, while this compound appeared to protect neurons from L-DOPA-induced damage. The combination of this compound and L-DOPA was found to be more protective than this compound alone. These conflicting findings highlight the complexity of this issue and the need for further investigation.
Signaling Pathways and Experimental Workflow
To visualize the distinct mechanisms of action and a typical experimental workflow for comparing these two compounds, the following diagrams are provided.
Detailed Experimental Protocols
6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease
The 6-OHDA model is a widely used neurotoxic model that selectively destroys catecholaminergic neurons.
-
Animal Preparation: Adult male Sprague-Dawley or Wistar rats (200-250g) are anesthetized with isoflurane or a ketamine/xylazine mixture. The animal is then placed in a stereotactic frame.
-
Stereotactic Injection: A midline incision is made on the scalp to expose the skull. Bregma is identified, and the stereotactic coordinates for the medial forebrain bundle (MFB) or the striatum are calculated. For an MFB lesion, typical coordinates relative to bregma are AP: -2.2 mm, ML: +1.5 mm, DV: -8.0 mm from the dura.
-
6-OHDA Administration: A solution of 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) is infused unilaterally into the target region at a slow rate (e.g., 1 µL/min). The injection needle is left in place for several minutes post-infusion to allow for diffusion before being slowly withdrawn.
-
Post-operative Care: The scalp is sutured, and the animal is monitored during recovery. Post-operative analgesics are administered as required.
-
Lesion Verification: Two to three weeks post-surgery, the extent of the dopaminergic lesion is often verified by challenging the animals with a dopamine agonist like apomorphine (0.2-0.5 mg/kg, i.p.) and measuring contralateral rotations. A robust rotational response (e.g., >7 rotations per minute) is indicative of a successful lesion.
MPTP Mouse Model of Parkinson's Disease
The MPTP model is valued for its ability to replicate many of the pathological features of Parkinson's disease, particularly the loss of dopaminergic neurons in the substantia nigra.
-
Animal Selection: Young adult C57BL/6 mice are commonly used due to their high sensitivity to MPTP.
-
MPTP Administration: Various dosing regimens can be employed to induce acute, subacute, or chronic models. A common subacute protocol involves daily intraperitoneal (i.p.) or subcutaneous (s.c.) injections of MPTP-HCl (e.g., 30 mg/kg) for five consecutive days. MPTP is dissolved in saline.
-
Safety Precautions: MPTP is a potent neurotoxin and requires strict safety protocols, including the use of personal protective equipment and a designated, well-ventilated procedure room.
-
Behavioral and Neurochemical Analysis: Behavioral testing can be performed at various time points after the final MPTP injection (e.g., 7 to 21 days) to allow for the stabilization of the dopaminergic lesion. Post-mortem analysis of striatal dopamine levels and immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum are used to quantify the extent of neurodegeneration.
Conclusion
Preclinical evidence from rodent and non-human primate models of Parkinson's disease indicates that while both L-DOPA and this compound are effective in alleviating motor symptoms, they possess distinct profiles regarding the induction of motor complications. L-DOPA remains a highly efficacious therapy but carries a significant risk of inducing dyskinesia with chronic use. This compound, and other dopamine agonists, offer a reduced risk of this particular side effect when used as an initial treatment, though their overall symptomatic benefit may be less robust than L-DOPA in some cases. The neuroprotective potential of these agents remains an area of active investigation with some conflicting results. These findings underscore the importance of considering the long-term therapeutic window and the potential for adverse effects when developing and evaluating new treatments for Parkinson's disease. The choice between these therapeutic strategies, or their combination, is a critical clinical decision that is informed by this foundational preclinical research.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Levodopa treatment: impacts and mechanisms throughout Parkinson’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of dopaminergic agents in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bromocriptine and Quinagolide on Prolactinoma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dopamine agonists bromocriptine and quinagolide, focusing on their performance against prolactinoma cells. The information presented herein is a synthesis of clinical and preclinical data to support research and development in this therapeutic area.
Introduction
Prolactinomas, the most common type of hormone-secreting pituitary tumors, are managed pharmacologically with dopamine agonists as the first-line treatment.[1] These drugs effectively reduce tumor size and normalize prolactin levels by activating dopamine D2 receptors on lactotroph cells.[1][2] this compound, a semi-synthetic ergot derivative, was the first dopamine agonist widely used for this purpose.[2][3] Quinagolide, a non-ergot derivative, is a newer agent with high selectivity for the D2 receptor. This guide delves into a head-to-head comparison of their effects on prolactinoma cells, drawing from available in vitro and in vivo studies.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and clinical efficacy of this compound and quinagolide in the management of prolactinomas.
Table 1: General Characteristics of this compound and Quinagolide
| Feature | This compound | Quinagolide |
| Drug Class | Ergot-derived dopamine agonist | Non-ergot-derived dopamine agonist |
| Receptor Selectivity | D2 receptor agonist, D1 receptor antagonist | Selective D2 receptor agonist |
| Half-life | Short (requiring multiple daily doses) | Long (allowing for once-daily administration) |
| Common Side Effects | Nausea, vomiting, postural hypotension, headache | Nausea, vomiting, dizziness, drowsiness |
Table 2: Clinical Efficacy in Patients with Prolactinomas
| Parameter | This compound | Quinagolide |
| Prolactin Normalization | Achieved in 70-100% of patients. | In one study, normalized prolactin levels in 75% (12/16) of patients with macroprolactinomas. A meta-analysis showed a pooled proportion of 69% for prolactin normalization. |
| Tumor Shrinkage | Significant reduction in tumor size observed in the majority of patients. | A study on macroprolactinomas reported significant tumor shrinkage in 100% (16/16) of patients. A meta-analysis indicated a >50% tumor reduction in a pooled proportion of 20% of patients. |
| Use in Resistant Cases | Resistance is observed in some patients. | Effective in some patients resistant or intolerant to this compound. |
In Vitro and Preclinical In Vivo Data
Direct comparative in vitro studies on prolactinoma cell lines are limited. However, individual studies and animal models provide insights into their cellular effects.
Table 3: Summary of Preclinical Data
| Parameter | This compound | Quinagolide |
| Effect on Cell Proliferation | Inhibits proliferation of rat pituitary adenoma (GH3) cells with an ED50 of approximately 1 X 10-5 mol/l. | In an animal model, demonstrated similar inhibitory effects on tumor growth as this compound. |
| Effect on Prolactin Secretion | Induces a rapid reduction in prolactin secretion from GH3 cells, with an ED50 of 4 X 10-6 mol/l. | In rats with pituitary tumors, normalized plasma prolactin levels at doses 5-10 times lower than this compound. |
| Induction of Apoptosis | Induces apoptosis in rat pituitary adenoma cells. This is mediated through the ERK/EGR1 signaling pathway. | The precise in vitro apoptotic pathways are less characterized in direct comparison to this compound. |
Signaling Pathways
Both this compound and quinagolide exert their primary effects through the dopamine D2 receptor (D2R). Activation of D2R on prolactinoma cells initiates a signaling cascade that leads to the inhibition of prolactin synthesis and secretion, as well as the induction of cell death.
Dopamine agonist signaling pathway in prolactinoma cells.
Experimental Protocols
General Experimental Workflow for Comparing Dopamine Agonists on Prolactinoma Cells
-
Cell Culture:
-
Prolactinoma cell lines, such as rat GH3 or MMQ cells, are cultured in appropriate media (e.g., DMEM supplemented with fetal bovine serum and antibiotics) under standard conditions (37°C, 5% CO2).
-
-
Drug Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Stock solutions of this compound and quinagolide are prepared in a suitable solvent (e.g., DMSO).
-
Cells are treated with a range of concentrations of each drug for specific time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.
-
-
Cell Viability and Proliferation Assays:
-
Cell viability is assessed using assays such as MTT or CCK-8.
-
The half-maximal inhibitory concentration (IC50) for each drug is calculated from the dose-response curves.
-
-
Prolactin Secretion Assay:
-
The cell culture supernatant is collected after drug treatment.
-
The concentration of secreted prolactin is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.
-
-
Apoptosis Assay:
-
Apoptosis is evaluated by methods such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
The percentage of apoptotic cells is quantified for each treatment condition.
-
-
Western Blot Analysis:
-
Cell lysates are prepared to extract total protein.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The expression levels of key signaling proteins (e.g., phosphorylated ERK, cleaved caspase-3) are detected using specific antibodies.
-
References
Bromocriptine's Receptor Specificity: A Comparative Analysis for D2 over D1 Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bromocriptine's interaction with dopamine D1 and D2 receptors, supported by experimental data. This compound, an ergot alkaloid derivative, is a cornerstone in the treatment of various conditions, including Parkinson's disease and hyperprolactinemia, owing to its specific action on the dopaminergic system. This document elucidates the experimental evidence confirming its preferential affinity and functional activity at the D2 receptor subtype.
Quantitative Comparison of this compound's Affinity and Potency
Experimental data from radioligand binding assays and functional assays consistently demonstrate this compound's significantly higher affinity and potency for the D2 receptor compared to the D1 receptor. This selectivity is crucial for its therapeutic efficacy and pharmacological profile.
| Parameter | Receptor Subtype | This compound Value | Interpretation | Reference |
| Binding Affinity (Ki) | D1 | High (Low Affinity) | This compound has a significantly lower affinity for D1 receptors. | [1] |
| D2 | Low (High Affinity) | This compound binds with high affinity to D2 receptors. | [1] | |
| Affinity Ratio (Ki D1/D2) | - | ~50-60 | This compound is approximately 50 to 60 times more selective for D2 receptors over D1 receptors. | [1][2] |
| Functional Activity | D1 | Weak Antagonist | This compound does not activate D1 receptors and can weakly block the action of D1 agonists. | [3] |
| D2 | Potent Agonist | This compound effectively activates D2 receptors, leading to a downstream cellular response. | ||
| Functional Potency (cAMP Inhibition) | D2 | ~85% maximal inhibition | In functional assays measuring the inhibition of cyclic AMP (cAMP), this compound demonstrates a strong agonist effect at the D2 receptor. |
Dopamine Receptor Signaling Pathways
Dopamine receptors are classified into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). These families are coupled to different G proteins and trigger opposing intracellular signaling cascades.
-
D1 Receptors: Couple to Gαs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
D2 Receptors: Couple to Gαi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
This compound's potent agonism at D2 receptors leads to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels, which is a key mechanism of its therapeutic action.
References
- 1. Dopamine agonists used in the treatment of Parkinson's disease and their selectivity for the D1, D2, and D3 dopamine receptors in human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights into the human D1 and D2 dopamine receptor signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dopamine Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Statistical Analysis Plan: A Comparative Guide for Bromocriptine Treatment Groups in Early-Stage Parkinson's Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive statistical analysis plan (SAP) for a hypothetical, randomized, double-blind, parallel-group clinical trial comparing the efficacy and safety of two different daily doses of bromocriptine (Low Dose vs. High Dose) for the treatment of motor symptoms in patients with early-stage Parkinson's disease. This document outlines the experimental protocols, data presentation strategy, and statistical methodologies to ensure an objective comparison of the treatment groups.
Experimental Protocols
Study Design and Population
A multi-center, randomized, double-blind, placebo-controlled, parallel-group study will be conducted. A total of 300 patients with a diagnosis of idiopathic Parkinson's disease (Hoehn and Yahr stage 1-2.5) will be randomized in a 1:1:1 ratio to one of three treatment arms:
-
Group A: Low-Dose this compound (5 mg/day)
-
Group B: High-Dose this compound (15 mg/day)
-
Group C: Placebo
The treatment duration will be 24 weeks, with assessments at baseline, week 4, week 8, week 12, week 18, and week 24.
Key Assessments
-
Motor Function: Unified Parkinson's Disease Rating Scale (UPDRS) Part III (Motor Examination) will be administered at each study visit.
-
Activities of Daily Living: UPDRS Part II (Activities of Daily Living) will be assessed at each study visit.
-
Hormone Levels: Serum prolactin levels will be measured at baseline and at week 24 to confirm the pharmacodynamic effect of this compound.
-
Safety and Tolerability: Adverse events (AEs) will be recorded at each visit. Vital signs, ECGs, and standard clinical laboratory tests will be performed at baseline and at the end of the study.
Data Presentation
Quantitative data will be summarized in the following tables for clear comparison between the treatment groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | Low-Dose this compound (N=100) | High-Dose this compound (N=100) | Placebo (N=100) | Total (N=300) |
| Age (years), Mean (SD) | ||||
| Sex, n (%) | ||||
| - Male | ||||
| - Female | ||||
| Race, n (%) | ||||
| - Caucasian | ||||
| - African American | ||||
| - Asian | ||||
| - Other | ||||
| Time Since Diagnosis (months), Mean (SD) | ||||
| Hoehn and Yahr Stage, n (%) | ||||
| - Stage 1 | ||||
| - Stage 1.5 | ||||
| - Stage 2 | ||||
| - Stage 2.5 | ||||
| UPDRS Part III (Motor) Score, Mean (SD) | ||||
| UPDRS Part II (ADL) Score, Mean (SD) | ||||
| Serum Prolactin (ng/mL), Mean (SD) |
Table 2: Efficacy Endpoints - Change from Baseline at Week 24
| Endpoint | Low-Dose this compound (N=100) | High-Dose this compound (N=100) | Placebo (N=100) | p-value (vs. Placebo) |
| Primary Endpoint | ||||
| Change in UPDRS Part III Score, LS Mean (SE) | ||||
| Secondary Endpoints | ||||
| Change in UPDRS Part II Score, LS Mean (SE) | ||||
| Responder Rate (≥30% improvement in UPDRS Part III), n (%) | ||||
| Change in Serum Prolactin (ng/mL), Mean (SD) |
LS Mean: Least Squares Mean; SE: Standard Error
Table 3: Summary of Adverse Events (AEs)
| Adverse Event Category | Low-Dose this compound (N=100) n (%) | High-Dose this compound (N=100) n (%) | Placebo (N=100) n (%) |
| Any AE | |||
| Treatment-Related AE | |||
| Serious AE (SAE) | |||
| AE leading to Discontinuation | |||
| Most Common AEs (>5% in any group) | |||
| Nausea | |||
| Dizziness | |||
| Headache | |||
| Somnolence |
Statistical Analysis Plan
General Principles
All statistical tests will be two-sided with a significance level of α = 0.05. The primary analysis will be performed on the Intent-to-Treat (ITT) population, which includes all randomized patients who have received at least one dose of the study drug. A Safety Population, consisting of all patients who received at least one dose of the study drug, will be used for the analysis of safety data.
Primary Efficacy Endpoint Analysis
The primary efficacy endpoint is the change from baseline in the UPDRS Part III (Motor) score at Week 24. The comparison between each this compound dose group and the placebo group will be performed using an Analysis of Covariance (ANCOVA) model.[1][2][3] The model will include the treatment group as a fixed effect and the baseline UPDRS Part III score as a covariate.
Secondary Efficacy Endpoints Analysis
-
Change from Baseline in UPDRS Part II Score: This will be analyzed using a similar ANCOVA model as the primary endpoint.
-
Responder Rate: The proportion of patients achieving a clinically significant response (defined as a ≥30% improvement from baseline in UPDRS Part III score) will be compared between each this compound group and the placebo group using a Cochran-Mantel-Haenszel (CMH) test , stratified by baseline disease severity.
-
Change in Serum Prolactin Levels: The change from baseline in serum prolactin levels at Week 24 will be analyzed using an ANCOVA model.
For longitudinal data from all visits, a Mixed Model for Repeated Measures (MMRM) will be used as a supportive analysis for the primary and key secondary continuous endpoints.[4][5] This model will include treatment, visit, and treatment-by-visit interaction as fixed effects, and the baseline value as a covariate.
Safety Analysis
Safety data will be summarized using descriptive statistics. The incidence of adverse events will be tabulated by treatment group and coded using the Medical Dictionary for Regulatory Activities (MedDRA). The number and percentage of patients experiencing AEs will be presented for each treatment group. No formal hypothesis testing will be performed on safety endpoints.
Visualizations
Signaling Pathway
This compound is a dopamine D2 receptor agonist. Its therapeutic effect in Parkinson's disease is primarily mediated through the stimulation of postsynaptic D2 receptors in the nigrostriatal pathway, compensating for the loss of dopaminergic neurons.
Caption: Dopamine D2 Receptor Signaling Pathway Activated by this compound.
Experimental Workflow
The following diagram illustrates the flow of participants through the clinical trial, from screening to final analysis, in accordance with the CONSORT (Consolidated Standards of Reporting Trials) statement.
Caption: CONSORT Flow Diagram of the this compound Clinical Trial.
Statistical Analysis Logical Flow
This diagram outlines the logical progression of the statistical analysis, from defining the analysis populations to conducting the primary and secondary endpoint analyses.
Caption: Logical Flow of the Statistical Analysis Plan.
References
- 1. mycsg.in [mycsg.in]
- 2. Analysing controlled trials with baseline and follow up measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to construct analysis of covariance in clinical trials: ANCOVA with one covariate in a completely randomized design structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. On the practical application of mixed effects models for repeated measures to clinical trial data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mixed Models for Repeated Measures [cran.r-project.org]
Unveiling the Therapeutic Promise of Bromocriptine: A Comparative Guide to Validation Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the peer-reviewed methodologies used to validate the therapeutic potential of bromocriptine, a dopamine D2 receptor agonist. It offers an objective comparison of its performance against alternative treatments for type 2 diabetes, Parkinson's disease, and hyperprolactinemia, supported by experimental data and detailed protocols.
Comparative Efficacy and Safety of this compound
The therapeutic utility of this compound has been evaluated in numerous clinical trials. Here, we present a summary of its efficacy and safety in comparison to placebo and alternative treatments for its primary indications.
This compound in Type 2 Diabetes Mellitus
Quick-release this compound (this compound-QR) is approved as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes. Its mechanism is thought to involve the resetting of hypothalamic circadian rhythms and a reduction in sympathetic nervous system tone, leading to improved insulin sensitivity.
Table 1: Comparison of this compound-QR and Placebo in Type 2 Diabetes (52-week Cycloset Safety Trial)
| Outcome Measure | This compound-QR (n=2,054) | Placebo (n=1,041) | Hazard Ratio (HR) [95% CI] |
| Composite Cardiovascular Endpoint | 1.8% (37 events) | 3.2% (32 events) | 0.60 [0.35-0.96] |
| Myocardial Infarction | 0.7% | 1.2% | |
| Stroke | 0.4% | 0.6% | |
| Coronary Revascularization | 0.5% | 0.8% | |
| Hospitalization for Angina | 0.1% | 0.3% | |
| Hospitalization for Congestive Heart Failure | 0.2% | 0.5% | |
| Serious Adverse Events (SAEs) | 8.6% (176 patients) | 9.6% (98 patients) | 1.02 [0.78-1.33] |
| Common Adverse Events | |||
| Nausea | 32.2% | 7.6% | |
| Dizziness | 14.8% | 9.2% | |
| Fatigue | 13.9% | 6.7% | |
| Headache | 11.4% | 8.3% |
Data sourced from the Cycloset Safety Trial[1][2]
This compound in Parkinson's Disease
This compound was one of the first dopamine agonists used to treat Parkinson's disease. It directly stimulates dopamine D2 receptors in the brain, compensating for the loss of dopaminergic neurons. It is often compared to levodopa, the gold standard for Parkinson's treatment.
Table 2: Comparison of this compound and Levodopa in Early Parkinson's Disease (5-year follow-up)
| Outcome Measure | This compound then Levodopa (Group B/D) | Levodopa alone (Group D) | p-value |
| Motor Complications | 56% | 90% | < 0.01 |
| Time to first motor complication (years) | 4.9 (SEM 0.5) | 2.7 (SEM 0.5) | < 0.01 |
| Peak Dose Dyskinesia | 3 cases | 14 cases | < 0.01 |
| Time to wearing off (years) | 4.5 (SEM 0.6) | 2.9 (SEM 0.6) | < 0.01 |
SEM: Standard Error of the Mean. Data from a prospective randomized controlled study.[3]
This compound in Hyperprolactinemia
This compound is a first-line treatment for hyperprolactinemia, a condition characterized by elevated levels of the hormone prolactin. It effectively lowers prolactin levels by stimulating D2 receptors on lactotroph cells in the pituitary gland. Its primary alternative is cabergoline, another dopamine agonist.
Table 3: Comparison of this compound and Cabergoline in Hyperprolactinemia
| Outcome Measure | This compound | Cabergoline | Relative Risk (RR) / Weighted Mean Difference (WMD) [95% CI] |
| Normalization of Prolactin Level | Less effective | More effective | WMD 0.67 [0.57 to 0.80] in favor of cabergoline |
| Normalization of Menses/Ovulatory Cycles | Less effective | More effective | RR 0.74 [0.67 to 0.83] in favor of cabergoline |
| Adverse Events | More frequent | Less frequent | RR 1.43 [1.03 to 1.98] in favor of cabergoline |
| Nausea | More frequent | Less frequent | RR 1.66 [1.33 to 2.06] in favor of cabergoline |
| Vomiting | More frequent | Less frequent | RR 2.02 [1.13 to 3.59] in favor of cabergoline |
Data from a meta-analysis of randomized controlled trials.[4][5]
Detailed Experimental Protocols
The validation of this compound's therapeutic potential relies on standardized and rigorous experimental methodologies. Below are detailed protocols for key assessments used in clinical trials.
Assessment of Insulin Sensitivity: The Euglycemic-Hyperinsulinemic Clamp
The euglycemic-hyperinsulinemic clamp is the gold standard for assessing insulin sensitivity in vivo.
Protocol:
-
Patient Preparation: The patient fasts overnight. Two intravenous (IV) catheters are inserted, one in each arm. One is for the infusion of insulin and glucose, and the other is for blood sampling.
-
Insulin Infusion: A continuous infusion of insulin is administered at a constant rate to achieve a high physiological or supraphysiological plasma insulin concentration.
-
Glucose Infusion: A variable-rate infusion of a 20% dextrose solution is started. The rate of this infusion is adjusted to maintain the patient's blood glucose level at a constant, normal level (euglycemia), typically around 90 mg/dL.
-
Blood Sampling: Blood samples are taken every 5-10 minutes to measure the plasma glucose concentration.
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the final 30-60 minutes of the clamp (steady-state) is a direct measure of insulin-stimulated glucose disposal. A higher GIR indicates greater insulin sensitivity.
Assessment of Glycemic Control: The Oral Glucose Tolerance Test (OGTT)
The OGTT is used to assess how the body processes a glucose load.
Protocol:
-
Patient Preparation: The patient consumes a diet with at least 150 grams of carbohydrates per day for three days prior to the test. The patient then fasts for 8-14 hours overnight before the test.
-
Fasting Blood Sample: A baseline blood sample is drawn to measure the fasting plasma glucose level.
-
Glucose Administration: The patient drinks a solution containing 75 grams of glucose dissolved in water over a 5-minute period.
-
Post-load Blood Samples: Blood samples are drawn at specific intervals, typically at 30, 60, 90, and 120 minutes after the glucose drink is consumed, to measure plasma glucose levels.
-
Data Analysis: The plasma glucose levels at the different time points are plotted to generate a glucose tolerance curve. The results are interpreted based on established diagnostic criteria for normal glucose tolerance, impaired glucose tolerance, and diabetes mellitus.
Assessment of Parkinson's Disease Severity: The Unified Parkinson's Disease Rating Scale (UPDRS)
The UPDRS is a comprehensive tool used to assess the severity and progression of Parkinson's disease.
Protocol:
The UPDRS consists of four parts, administered by a trained clinician:
-
Part I: Mentation, Behavior, and Mood (Patient/Caregiver Interview): Assesses cognitive impairment, hallucinations, depression, and apathy.
-
Part II: Activities of Daily Living (Patient/Caregiver Interview): Evaluates difficulties with speech, swallowing, dressing, hygiene, falling, and other daily tasks.
-
Part III: Motor Examination (Clinician-administered): The clinician scores the patient on a series of motor tasks, including speech, facial expression, tremor at rest, action or postural tremor, rigidity, finger taps, hand movements, rapid alternating movements, leg agility, arising from a chair, posture, gait, and postural stability. Each item is rated on a 0-4 scale, with 0 being normal and 4 being severe.
-
Part IV: Complications of Therapy (Patient/Caregiver Interview): Assesses dyskinesias, clinical fluctuations (wearing-off, on-off phenomena), and other treatment-related complications.
The scores from each part are summed to provide a total UPDRS score, with higher scores indicating greater disability.
Measurement of Prolactin Levels: Electrochemiluminescence Immunoassay (ECLIA)
ECLIA is a highly sensitive and specific method for quantifying prolactin in serum or plasma.
Protocol:
-
Sample Collection and Preparation: A blood sample is collected via venipuncture. The serum or plasma is separated by centrifugation.
-
Assay Principle: The assay is a "sandwich" immunoassay. The sample is incubated in a microtiter well coated with a monoclonal anti-prolactin antibody. A second anti-prolactin antibody, labeled with an electrochemiluminescent tag (e.g., a ruthenium complex), is added. This forms a "sandwich" complex of antibody-prolactin-labeled antibody.
-
Detection: The microtiter plate is placed in an analyzer. An electric current is applied, which triggers an electrochemical reaction and causes the ruthenium complex to emit light. The intensity of the emitted light is directly proportional to the concentration of prolactin in the sample.
-
Quantification: The light signal is measured by a photomultiplier tube and converted to a concentration value using a calibration curve generated from standards with known prolactin concentrations.
Visualizing the Mechanisms and Methodologies
To further elucidate the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: this compound's signaling pathway as a D2 receptor agonist.
Caption: Experimental workflow for the euglycemic-hyperinsulinemic clamp.
Caption: Logical workflow for the Unified Parkinson's Disease Rating Scale assessment.
References
- 1. Glucose tolerance test - non-pregnant: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 2. Unified Parkinson's disease rating scale - Wikipedia [en.wikipedia.org]
- 3. Electrochemiluminescence Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ruh.nhs.uk [ruh.nhs.uk]
- 5. Glucose tolerance test: Procedure, during pregnancy, and risks [medicalnewstoday.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Bromocriptine
For Immediate Implementation: Essential Safety and Handling Protocols for Bromocriptine
Researchers and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate risks associated with this potent dopamine agonist. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) requirements, operational procedures, and disposal plans to ensure a safe laboratory environment.
Hazard Summary and Occupational Exposure Limits
This compound mesylate is classified as harmful if swallowed or inhaled and is suspected of damaging fertility or the unborn child.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1] Despite its hazardous properties, established Occupational Exposure Limits (OELs) from major regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), or the American Conference of Governmental Industrial Hygienists (ACGIH) have not been formally assigned. In the absence of a specific OEL, it is crucial to handle this compound as a potent compound and minimize exposure to the lowest practical levels.
Hazard Classification:
| Hazard Statement | Classification |
| Acute Toxicity, Oral | Category 4[1][3] |
| Acute Toxicity, Inhalation | Category 4 |
| Reproductive Toxicity | Category 2 |
| Hazardous to the Aquatic Environment, Acute | Category 1 |
| Hazardous to the Aquatic Environment, Chronic | Category 1 |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is critical when handling this compound, particularly in its powdered form, to prevent inhalation, skin contact, and eye exposure.
Summary of Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved P100 respirator (or N100 for non-oil-based aerosols). A full-facepiece respirator offers enhanced protection. | Prevents inhalation of fine particles. P100 filters provide the highest level of particulate filtration. |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. Nitrile offers good chemical resistance. |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects eyes from dust and potential splashes. |
| Body Protection | Disposable lab coat or coverall with long sleeves and tight cuffs. | Prevents contamination of personal clothing. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills and contamination of personal footwear. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is essential to maintain a safe working environment.
Experimental Workflow for Handling this compound:
Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a chemical fume hood or a ventilated balance enclosure.
-
Assemble all necessary materials and equipment before starting work to minimize movement and potential for contamination.
-
Don all required PPE as specified in the table above.
-
-
Weighing and Solution Preparation:
-
Handle solid this compound in a ventilated enclosure to prevent the generation of airborne dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
-
Prepare solutions in a chemical fume hood.
-
-
Post-Handling and Decontamination:
-
After handling, decontaminate all surfaces and equipment with a suitable cleaning agent.
-
Carefully remove and dispose of all single-use PPE.
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination and accidental exposure.
Waste Disposal Protocol:
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container. |
| Contaminated PPE (gloves, lab coat, etc.) | Bag and seal in a labeled hazardous waste bag. |
| Liquid Waste (solutions containing this compound) | Collect in a labeled, sealed, and chemically compatible hazardous waste container. |
All waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this compound waste down the drain or in regular trash.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Emergency Response Plan:
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material and place in a sealed container for hazardous waste disposal. For large spills, contact your institution's environmental health and safety department. |
By adhering to these detailed safety protocols, researchers can significantly minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
